8-bromo-1,6-naphthyridin-5(6H)-one
Description
Structure
3D Structure
Properties
IUPAC Name |
8-bromo-6H-1,6-naphthyridin-5-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5BrN2O/c9-6-4-11-8(12)5-2-1-3-10-7(5)6/h1-4H,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WYXKOZHBOLUXGU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=CNC2=O)Br)N=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5BrN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10618958 | |
| Record name | 8-Bromo-1,6-naphthyridin-5(6H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10618958 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
225.04 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
155057-97-9 | |
| Record name | 8-Bromo-1,6-naphthyridin-5(6H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10618958 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 8-Bromo-1,6-naphthyridin-5(6H)-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
Technical Guide: Synthesis and Characterization of 8-bromo-1,6-naphthyridin-5(6H)-one
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis and characterization of the heterocyclic compound 8-bromo-1,6-naphthyridin-5(6H)-one. Due to the limited availability of specific experimental data for this exact molecule in publicly accessible literature, this document presents a plausible synthetic route and predicted characterization data based on established chemical principles and analysis of structurally similar compounds.
Compound Overview
This compound is a halogenated derivative of the 1,6-naphthyridine scaffold, a class of compounds of interest in medicinal chemistry due to their diverse biological activities. The presence of a bromine atom and a lactam function offers potential for further chemical modifications and interactions with biological targets.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| CAS Number | 155057-97-9 | [1][2][3] |
| Molecular Formula | C₈H₅BrN₂O | [1][3] |
| Molecular Weight | 225.04 g/mol | [1] |
| Appearance | Predicted: White to off-white solid | N/A |
| Purity | >95% (commercially available) | [3] |
| Storage | Sealed in dry, room temperature | [3] |
Proposed Synthesis
A feasible synthetic pathway for this compound can be conceptualized through a multi-step process commencing with commercially available starting materials. The proposed route involves the formation of a substituted pyridine ring followed by cyclization to construct the fused naphthyridinone core.
Caption: Proposed synthetic pathway for this compound.
Experimental Protocol
The following is a detailed, albeit hypothetical, experimental protocol for the synthesis of this compound.
Step 1: Synthesis of Diethyl 2-((4-bromopyridin-2-yl)amino)maleate
-
In a round-bottom flask equipped with a reflux condenser, combine 2-amino-4-bromopyridine (1 equivalent) and diethyl malonate (1.2 equivalents).
-
Heat the mixture at 140-150 °C for 4-6 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Purify the crude product by column chromatography on silica gel (eluent: ethyl acetate/hexane gradient) to yield the intermediate, diethyl 2-((4-bromopyridin-2-yl)amino)maleate.
Step 2: Synthesis of 8-bromo-1,6-naphthyridin-5,7-diol and Tautomerization to this compound
-
Add the purified intermediate from Step 1 to a high-boiling point solvent such as Dowtherm A.
-
Heat the mixture to 240-250 °C for 30-60 minutes to induce thermal cyclization.
-
Cool the reaction mixture and dilute with a non-polar solvent (e.g., hexane) to precipitate the product.
-
Collect the solid by vacuum filtration and wash with the non-polar solvent.
-
The resulting solid, 8-bromo-1,6-naphthyridin-5,7-diol, will likely exist in equilibrium with its more stable tautomer, this compound. Further purification can be achieved by recrystallization from a suitable solvent like ethanol or dimethylformamide (DMF).
Caption: Experimental workflow for the synthesis of the target compound.
Characterization
The structural confirmation of this compound would be achieved through a combination of spectroscopic techniques. The following tables summarize the expected data.
Table 2: Predicted ¹H NMR Data (400 MHz, DMSO-d₆)
| Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment |
| ~11.5 | br s | - | NH |
| ~8.5 | d | ~4.8 | H-2 |
| ~7.9 | d | ~8.0 | H-4 |
| ~7.7 | d | ~2.0 | H-7 |
| ~7.3 | dd | ~8.0, 4.8 | H-3 |
Table 3: Predicted ¹³C NMR Data (100 MHz, DMSO-d₆)
| Chemical Shift (δ, ppm) | Assignment |
| ~165 | C=O |
| ~150 | C-8a |
| ~148 | C-2 |
| ~140 | C-4a |
| ~135 | C-4 |
| ~125 | C-7 |
| ~120 | C-3 |
| ~115 | C-8 |
Table 4: Expected FT-IR and Mass Spectrometry Data
| Technique | Expected Values | Interpretation |
| FT-IR (KBr, cm⁻¹) | ~3200-3000 (br), ~1660 (s), ~1600, ~1450, ~800 | N-H stretch, C=O stretch (amide), C=C and C=N stretches, C-H bend |
| Mass Spec. (ESI+) | m/z ~225, 227 [M+H]⁺ | Isotopic pattern characteristic of a monobrominated compound |
Safety and Handling
As with all laboratory chemicals, this compound should be handled with appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Work should be conducted in a well-ventilated fume hood. For detailed safety information, refer to the Safety Data Sheet (SDS) from the supplier.
Conclusion
This technical guide outlines a plausible and detailed approach to the synthesis and characterization of this compound. The provided experimental protocols and predicted analytical data serve as a valuable resource for researchers in the fields of organic synthesis, medicinal chemistry, and drug development, facilitating the exploration of this and related heterocyclic scaffolds. Further experimental validation is necessary to confirm the specifics of the synthesis and the precise characterization data.
References
spectroscopic data (NMR, IR, MS) of 8-bromo-1,6-naphthyridin-5(6H)-one
Commencing Data Search
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physical and chemical properties of 8-bromo-1,6-naphthyridin-5(6H)-one
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the known physical and chemical properties of 8-bromo-1,6-naphthyridin-5(6H)-one. The information is compiled from various chemical suppliers and databases to serve as a foundational resource for its application in research and development.
Core Chemical Identity
This compound is a heterocyclic compound belonging to the naphthyridine family.[1][2] Naphthyridines are bicyclic aromatic compounds containing two nitrogen atoms, and they exist in several isomeric forms.[1][2][3] The 1,6-naphthyridine scaffold, in particular, is a "privileged structure" in medicinal chemistry, appearing in numerous compounds with diverse biological activities.[2][4] This specific derivative is functionalized with a bromine atom at the 8-position and a carbonyl group at the 5-position.
Table 1: Compound Identifiers
| Identifier | Value | Source(s) |
|---|---|---|
| CAS Number | 155057-97-9 | [5][6][7][8] |
| Molecular Formula | C₈H₅BrN₂O | [5][6][7][9] |
| MDL Number | MFCD00928592 | [6][9] |
| SMILES | O=C1C2=C(N=CC=C2)C(Br)=CN1 | [9] |
| InChIKey | WYXKOZHBOLUXGU-UHFFFAOYSA-N |[10] |
Physicochemical Properties
The physical and chemical data for this compound are summarized below. It is important to note that several of these values are predicted through computational models and should be confirmed experimentally.
Table 2: Physical and Chemical Properties
| Property | Value | Type | Source(s) |
|---|---|---|---|
| Molecular Weight | 225.05 g/mol | Experimental | [5][6] |
| Monoisotopic Mass | 223.95853 Da | Predicted | [10] |
| Melting Point | 247-251 °C | Experimental | [8] |
| Boiling Point | 451.1 ± 45.0 °C | Predicted | [8] |
| Density | 1.762 ± 0.06 g/cm³ | Predicted | [8] |
| pKa | 9.47 ± 0.40 | Predicted | [8] |
| Appearance | Yellow solid | Experimental | [8] |
| Storage | 2-8°C, sealed in dry conditions, under nitrogen | Recommended | [8] |
| Purity | ≥95% | Available |[7] |
Experimental Protocols and Synthesis
A logical workflow for the synthesis, purification, and characterization of such a compound is outlined below.
Caption: General workflow for synthesis and purification.
Key Methodological Steps:
-
Synthesis : The process would likely begin with a substituted aminopyridine, which undergoes acylation followed by an acid-catalyzed intramolecular cyclization to form the naphthyridinone ring system.[11]
-
Work-up : Upon completion, monitored by Thin-Layer Chromatography (TLC), the reaction is quenched, often by pouring the mixture into ice water to precipitate the crude product.[11]
-
Purification : The solid is collected by vacuum filtration and washed. Further purification is typically achieved by recrystallization from a suitable solvent (e.g., ethanol) or by silica gel column chromatography to yield the pure compound.[11]
-
Characterization : The final product's identity and purity are confirmed using analytical techniques such as Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and High-Performance Liquid Chromatography (HPLC).[9]
Spectral and Analytical Data
While full spectral data sets are not publicly available, vendors indicate that analytical data such as NMR, HPLC, and LC-MS are available upon request.[9] Predicted mass spectrometry data, specifically the collision cross-section (CCS) values for different adducts, provide theoretical parameters useful for mass spectrometry analysis.[10]
Table 3: Predicted Mass Spectrometry Data
| Adduct | m/z | Predicted CCS (Ų) |
|---|---|---|
| [M+H]⁺ | 224.96581 | 134.5 |
| [M+Na]⁺ | 246.94775 | 148.3 |
| [M-H]⁻ | 222.95125 | 138.5 |
Source: PubChemLite[10]
Biological Activity and Potential Applications
Specific biological activity or signaling pathway involvement for this compound has not been detailed in the available literature. However, the broader class of naphthyridine derivatives is of significant interest in drug discovery due to a wide spectrum of biological activities.[1][3] Various naphthyridine-containing molecules have been investigated for their potential as anticancer, antibacterial, and anti-inflammatory agents.[1][3]
Given its status as a bioactive small molecule and a heterocyclic building block, this compound is likely utilized as an intermediate in the synthesis of more complex molecules for drug discovery and materials science.[5][7][9] A typical workflow for evaluating the biological potential of such a compound is presented below.
Caption: Conceptual workflow for biological activity screening.
This conceptual diagram illustrates the logical progression from a starting compound to lead optimization in a drug discovery context. The process begins with broad in vitro screening to identify any biological "hits," which then informs the synthesis of analogs to establish structure-activity relationships (SAR) and optimize for potency and other drug-like properties.
References
- 1. mdpi.com [mdpi.com]
- 2. 1,6-Naphthyridin-2(1H)-ones: Synthesis and Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Biological Activity of Naturally Derived Naphthyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. calpaclab.com [calpaclab.com]
- 6. 155057-97-9 | MFCD00928592 | this compound [aaronchem.com]
- 7. This compound, CasNo.155057-97-9 Bide Pharmatech Ltd China (Mainland) [bidepharmatech.lookchem.com]
- 8. This compound | 155057-97-9 [amp.chemicalbook.com]
- 9. 155057-97-9|this compound|BLD Pharm [bldpharm.com]
- 10. PubChemLite - this compound (C8H5BrN2O) [pubchemlite.lcsb.uni.lu]
- 11. benchchem.com [benchchem.com]
- 12. Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to 8-bromo-1,6-naphthyridin-5(6H)-one (CAS Number 155057-97-9)
For Researchers, Scientists, and Drug Development Professionals
Introduction
8-bromo-1,6-naphthyridin-5(6H)-one is a heterocyclic organic compound with the molecular formula C₈H₅BrN₂O. It belongs to the 1,6-naphthyridinone scaffold, a privileged structure in medicinal chemistry due to its diverse biological activities. The strategic placement of a bromine atom at the 8-position offers a versatile handle for further chemical modifications, making it a valuable building block in the synthesis of more complex molecules. The 1,6-naphthyridinone core is notably present in compounds investigated as inhibitors of Poly(ADP-ribose) polymerase (PARP) and various kinases, highlighting its potential in the development of targeted cancer therapies.
Chemical and Physical Properties
A summary of the key chemical and physical properties of this compound is presented in the table below. These values are compiled from commercially available data and computational predictions.
| Property | Value |
| CAS Number | 155057-97-9 |
| Molecular Formula | C₈H₅BrN₂O |
| Molecular Weight | 225.04 g/mol |
| IUPAC Name | This compound |
| SMILES | O=C1C2=C(N=CC=C2)C(Br)=CN1 |
| Appearance | Solid (predicted) |
| Melting Point | Not reported |
| Boiling Point | Not reported |
| Solubility | Sparingly soluble in common organic solvents (predicted) |
Synthesis and Characterization
While a specific, detailed experimental protocol for the synthesis of this compound is not available in the literature, its structure suggests that it can be synthesized through established methods for constructing the 1,6-naphthyridinone core.
General Synthetic Approach
A plausible synthetic route would involve the cyclization of a suitably substituted pyridine derivative. One common strategy is the Gould-Jacobs reaction or a similar thermal cyclization of an aminopyridine with a diethyl ethoxymethylenemalonate derivative, followed by bromination. Another approach could involve a transition metal-catalyzed cross-coupling reaction to introduce the bromine atom at a late stage of the synthesis.
A hypothetical synthetic workflow is outlined below:
Caption: A generalized synthetic workflow for this compound.
Proposed Experimental Protocol for Characterization
For researchers who synthesize or acquire this compound, a standard characterization protocol would include:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR (in a suitable deuterated solvent like DMSO-d₆ or CDCl₃) to determine the number and environment of protons.
-
¹³C NMR to identify the number and types of carbon atoms.
-
2D NMR techniques (e.g., COSY, HSQC, HMBC) to confirm the connectivity of the molecule.
-
-
Mass Spectrometry (MS):
-
High-resolution mass spectrometry (HRMS) to confirm the elemental composition and exact mass of the molecule.
-
-
Infrared (IR) Spectroscopy:
-
To identify the presence of key functional groups, such as the carbonyl (C=O) and N-H bonds of the lactam ring.
-
-
Purity Analysis:
-
High-performance liquid chromatography (HPLC) to determine the purity of the compound.
-
Biological Activity and Potential Uses
The 1,6-naphthyridinone scaffold is a key pharmacophore in the development of inhibitors for enzymes involved in cancer progression.
PARP Inhibition
Poly(ADP-ribose) polymerase (PARP) is a family of enzymes crucial for DNA repair. In cancer cells with deficiencies in other DNA repair pathways (e.g., those with BRCA1/2 mutations), inhibiting PARP leads to an accumulation of DNA damage and subsequent cell death, a concept known as synthetic lethality. Several 1,6-naphthyridinone derivatives have been reported as potent PARP1 inhibitors. It is plausible that this compound could serve as an intermediate or a fragment in the design of novel PARP inhibitors. The bromine atom provides a convenient point for elaboration to explore the structure-activity relationship (SAR) and optimize binding to the PARP active site.
Caption: The proposed mechanism of action for a 1,6-naphthyridinone-based PARP inhibitor.
Kinase Inhibition
The 1,6-naphthyridinone scaffold has also been explored for its potential to inhibit various protein kinases, which are key regulators of cellular signaling pathways and are often dysregulated in cancer. For instance, some naphthyridine derivatives have been investigated as c-Met kinase inhibitors. The development of this compound derivatives could lead to novel kinase inhibitors with therapeutic potential.
Experimental Protocols for Biological Evaluation
For researchers interested in evaluating the biological activity of this compound, the following are generalized protocols for key assays.
PARP1 Inhibition Assay (Enzymatic Assay)
Objective: To determine the in vitro inhibitory activity of the compound against the PARP1 enzyme.
Methodology:
-
Reagents and Materials: Recombinant human PARP1 enzyme, activated DNA, NAD⁺, biotinylated NAD⁺, streptavidin-coated plates, anti-PARP1 antibody, HRP-conjugated secondary antibody, TMB substrate.
-
Procedure: a. Coat streptavidin-coated microplates with biotinylated NAD⁺. b. In a separate plate, incubate recombinant PARP1 with activated DNA in the presence of varying concentrations of the test compound. c. Initiate the PARPylation reaction by adding NAD⁺. d. Transfer the reaction mixture to the biotin-NAD⁺ coated plates to capture the PARylated PARP1. e. Detect the captured enzyme using an anti-PARP1 primary antibody and an HRP-conjugated secondary antibody. f. Add TMB substrate and measure the absorbance at a specific wavelength.
-
Data Analysis: Calculate the IC₅₀ value, which is the concentration of the compound required to inhibit 50% of the PARP1 enzymatic activity.
Caption: A simplified workflow for a PARP1 enzymatic inhibition assay.
Cell-Based Proliferation Assay
Objective: To assess the cytotoxic or anti-proliferative effects of the compound on cancer cell lines.
Methodology:
-
Cell Lines: Utilize a panel of cancer cell lines, including those with known DNA repair deficiencies (e.g., BRCA1/2 mutant) and proficient cell lines as controls.
-
Procedure: a. Seed cells in 96-well plates and allow them to adhere overnight. b. Treat the cells with a range of concentrations of the test compound. c. Incubate for a specified period (e.g., 72 hours). d. Assess cell viability using a suitable method, such as the MTT or CellTiter-Glo assay.
-
Data Analysis: Determine the GI₅₀ (concentration for 50% growth inhibition) or IC₅₀ (concentration for 50% inhibition of viability) for each cell line.
Conclusion
This compound is a valuable chemical entity within the medicinally important class of 1,6-naphthyridinones. While specific experimental data for this compound is limited in the public domain, its structural features strongly suggest its utility as a versatile intermediate for the synthesis of potential therapeutic agents, particularly PARP and kinase inhibitors. This technical guide provides a foundational understanding of its properties, potential synthesis, and methods for biological evaluation, intended to facilitate further research and drug discovery efforts in this promising area. Researchers are encouraged to perform detailed characterization and biological testing to fully elucidate the properties and potential applications of this compound.
The Versatile Synthetic Intermediate: A Technical Guide to 8-bromo-1,6-naphthyridin-5(6H)-one
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the synthesis, reactivity, and applications of 8-bromo-1,6-naphthyridin-5(6H)-one, a key heterocyclic building block in medicinal chemistry. Valued for its role as a versatile intermediate, this compound provides a scaffold for the development of a wide range of biologically active molecules, particularly in the realm of kinase inhibitors. This document provides a comprehensive overview of its synthesis, key reactions, and the biological significance of its derivatives, supported by detailed experimental protocols and quantitative data.
Core Synthesis of this compound
The synthesis of the this compound core is a critical first step for its utilization as a synthetic intermediate. While various synthetic strategies for naphthyridinone cores have been reported, a common approach involves the cyclization of a suitably substituted aminopyridine precursor.
A plausible and frequently utilized synthetic route commences with the acylation of 2-aminonicotinic acid derivatives, followed by an intramolecular cyclization to construct the bicyclic naphthyridinone system. Subsequent bromination at the C8 position furnishes the desired intermediate.
Experimental Protocol: Synthesis of this compound
A representative synthetic procedure is outlined below, adapted from established methodologies for analogous heterocyclic systems.
Step 1: Synthesis of 1,6-naphthyridin-5(6H)-one
-
To a solution of 2-aminonicotinic acid (1 equivalent) in a suitable solvent such as polyphosphoric acid, is added an appropriate cyclizing agent, for instance, acetic anhydride.
-
The reaction mixture is heated to a temperature ranging from 120°C to 150°C for a period of 2 to 4 hours.
-
Upon cooling, the mixture is carefully poured into ice water, leading to the precipitation of the product.
-
The solid is collected by filtration, washed with water, and dried to yield 1,6-naphthyridin-5(6H)-one.
Step 2: Bromination to this compound
-
1,6-naphthyridin-5(6H)-one (1 equivalent) is dissolved in a suitable solvent, such as acetic acid or sulfuric acid.
-
A brominating agent, for example, N-bromosuccinimide (NBS) or bromine, is added portion-wise to the solution at room temperature.
-
The reaction mixture is stirred for 12 to 24 hours, during which the bromination occurs regioselectively at the C8 position.
-
The product is isolated by pouring the reaction mixture into water and collecting the resulting precipitate by filtration.
-
Purification by recrystallization or column chromatography affords pure this compound.
Table 1: Representative Yields for the Synthesis of this compound
| Step | Product | Typical Yield (%) |
| 1 | 1,6-naphthyridin-5(6H)-one | 75-85 |
| 2 | This compound | 60-70 |
Key Synthetic Transformations
The bromine atom at the C8 position of this compound serves as a versatile handle for a variety of cross-coupling and amination reactions, enabling the introduction of diverse substituents and the construction of complex molecular architectures.
Palladium-Catalyzed Cross-Coupling Reactions
Suzuki-Miyaura Coupling: This powerful reaction allows for the formation of carbon-carbon bonds by coupling the 8-bromo intermediate with a wide range of boronic acids or their esters. This method is instrumental in synthesizing 8-aryl or 8-heteroaryl substituted 1,6-naphthyridin-5(6H)-ones.
Buchwald-Hartwig Amination: This palladium-catalyzed reaction facilitates the formation of carbon-nitrogen bonds, enabling the introduction of primary and secondary amines at the C8 position. This is a crucial transformation for the synthesis of compounds with pharmacologically relevant amino functionalities.
Experimental Protocols for Key Reactions
The following protocols provide generalized procedures for the Suzuki-Miyaura and Buchwald-Hartwig reactions, which can be optimized for specific substrates.
Protocol 2.2.1: General Procedure for Suzuki-Miyaura Coupling
-
In an inert atmosphere, a reaction vessel is charged with this compound (1 equivalent), the corresponding boronic acid (1.2-1.5 equivalents), a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a base (e.g., K₂CO₃, Na₂CO₃, 2-3 equivalents).
-
A suitable solvent system, such as a mixture of toluene and water or dioxane and water, is added.
-
The reaction mixture is heated to reflux (80-110°C) for 4 to 12 hours, with reaction progress monitored by TLC or LC-MS.
-
Upon completion, the reaction is cooled, diluted with an organic solvent, and washed with water and brine.
-
The organic layer is dried, concentrated, and the crude product is purified by column chromatography.
Protocol 2.2.2: General Procedure for Buchwald-Hartwig Amination
-
A reaction vessel is charged with this compound (1 equivalent), the desired amine (1.1-1.5 equivalents), a palladium catalyst (e.g., Pd₂(dba)₃, 1-3 mol%), a phosphine ligand (e.g., Xantphos, BINAP, 2-6 mol%), and a strong base (e.g., NaOtBu, Cs₂CO₃, 1.4-2.0 equivalents) under an inert atmosphere.
-
Anhydrous, degassed solvent such as toluene or dioxane is added.
-
The mixture is heated at 80-120°C for 12 to 24 hours.
-
After cooling, the reaction mixture is diluted with an organic solvent and filtered through a pad of celite.
-
The filtrate is washed with water and brine, dried, and concentrated. The residue is then purified by column chromatography.
Table 2: Representative Data for Cross-Coupling and Amination Reactions
| Reaction | Coupling Partner | Catalyst/Ligand | Base | Solvent | Temp (°C) | Yield (%) |
| Suzuki-Miyaura | Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Toluene/H₂O | 100 | 85-95 |
| Suzuki-Miyaura | 4-Methoxyphenylboronic acid | Pd(dppf)Cl₂ | Na₂CO₃ | Dioxane/H₂O | 90 | 80-90 |
| Buchwald-Hartwig | Morpholine | Pd₂(dba)₃/Xantphos | NaOtBu | Toluene | 110 | 75-85 |
| Buchwald-Hartwig | Aniline | Pd(OAc)₂/BINAP | Cs₂CO₃ | Dioxane | 100 | 70-80 |
Applications in Drug Discovery
The 1,6-naphthyridin-5(6H)-one scaffold is a prominent feature in a multitude of compounds investigated for various therapeutic applications, most notably as kinase inhibitors. The ability to readily functionalize the C8 position of the 8-bromo intermediate allows for the systematic exploration of the structure-activity relationship (SAR) and the optimization of lead compounds.
Derivatives of 8-substituted 1,6-naphthyridin-5(6H)-ones have been explored as inhibitors of various kinases, including but not limited to cyclin-dependent kinases (CDKs), Aurora kinases, and c-Met kinase.[1][2][3] These kinases are crucial regulators of cell cycle progression, proliferation, and signaling pathways, and their dysregulation is often implicated in diseases such as cancer.
Visualizing Synthetic Pathways and Workflows
To further elucidate the synthetic utility of this compound, the following diagrams, generated using Graphviz, illustrate the core synthetic pathway and the subsequent functionalization routes.
Caption: Synthetic pathway to the core intermediate.
Caption: Major functionalization pathways.
References
- 1. Novel Substituted 1,6-Naphthyridines as CDK 5 Inhibitors for Treating Kidney Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. SAR and evaluation of novel 5H-benzo[c][1,8]naphthyridin-6-one analogs as Aurora kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Investigation on the 1,6-naphthyridine motif: discovery and SAR study of 1H-imidazo[4,5-h][1,6]naphthyridin-2(3H)-one-based c-Met kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
The Biological Potential of Naphthyridine Core Structures: A Technical Guide for Drug Discovery Professionals
Introduction: The naphthyridine scaffold, a heterocyclic aromatic compound composed of two fused pyridine rings, has emerged as a privileged structure in medicinal chemistry. Its inherent ability to form a wide range of non-covalent interactions with biological targets has led to the development of numerous derivatives with diverse and potent pharmacological activities. This technical guide provides an in-depth overview of the biological potential of the naphthyridine core, with a focus on its applications in oncology, infectious diseases, and inflammatory conditions. This document is intended for researchers, scientists, and drug development professionals, offering a comprehensive summary of quantitative data, detailed experimental protocols, and visualizations of key biological pathways.
Anticancer Activity of Naphthyridine Derivatives
Naphthyridine derivatives have demonstrated significant promise as anticancer agents, exhibiting cytotoxicity against a variety of human cancer cell lines.[1] Their mechanisms of action are multifaceted and often involve the inhibition of key enzymes essential for cell proliferation and survival, such as topoisomerase II and various protein kinases, as well as the induction of apoptosis.[1][2]
Mechanisms of Anticancer Action
-
Topoisomerase II Inhibition: Certain naphthyridine derivatives, including the clinical trial candidate vosaroxin, function as topoisomerase II inhibitors.[2] By intercalating into DNA and stabilizing the enzyme-DNA cleavage complex, these compounds prevent the re-ligation of double-strand breaks, leading to catastrophic DNA damage and subsequent apoptotic cell death in rapidly dividing cancer cells.[2][3]
-
Kinase Inhibition: A significant number of naphthyridine-based compounds act as potent inhibitors of various protein kinases that are often dysregulated in cancer.[4][5] Key targets include Epidermal Growth Factor Receptor (EGFR), Casein Kinase 2 (CK2), c-Met kinase, and spleen tyrosine kinase (Syk), making these derivatives attractive candidates for targeted cancer therapies.[3][4][5] The unique structure of the 1,5-naphthyridine core, for instance, allows for diverse substitutions that enable the fine-tuning of potency and selectivity against specific kinase targets.[4]
-
Induction of Apoptosis: Several naphthyridine derivatives have been shown to induce programmed cell death, or apoptosis, through the extrinsic pathway. This involves the activation of caspase cascades, beginning with the cleavage and activation of caspase-8, which in turn activates downstream effector caspases like caspase-3, ultimately leading to the execution of the apoptotic program.[1]
-
SOS1 Inhibition: Novel 1,7-naphthyridine derivatives have been identified as potent inhibitors of Son of Sevenless 1 (SOS1), a guanine nucleotide exchange factor that plays a critical role in the activation of KRAS.[6] By inhibiting the KRAS-SOS1 interaction, these compounds represent a promising therapeutic strategy for treating KRAS-driven cancers.[6]
Quantitative Anticancer Data
The in vitro cytotoxic activity of various naphthyridine derivatives against a range of human cancer cell lines is summarized below.
| Compound/Derivative Class | Cancer Cell Line | IC50 (µM) | Reference |
| Naphthyridine derivative 16 | HeLa (Cervical) | 0.7 | [2] |
| HL-60 (Leukemia) | 0.1 | [2] | |
| PC-3 (Prostate) | 5.1 | [2] | |
| 1,8-Naphthyridine-C-3'-heteroaryl derivative 29 | PA-1 (Ovarian) | 0.41 | [7] |
| SW620 (Colon) | 1.4 | [7] | |
| Halogen substituted 1,8-Naphthyridine-3-carboxamide 47 | MIAPaCa (Pancreatic) | 0.41 | [7] |
| K-562 (Leukemia) | 0.77 | [7] | |
| Halogen substituted 1,8-Naphthyridine-3-carboxamide 36 | PA-1 (Ovarian) | 1.19 | [7] |
| Aaptamine derivative 24 | Adult T-cell Leukemia | 0.29 | [8] |
| 9-Amino-2-ethoxy-8-methoxy-3H-benzo[de][2][5]naphthyridin-3-one 25 | HL-60 (Leukemia) | 0.03 - 8.5 | [8] |
| 3-Isobutylaminodemethyl(oxy)aaptamine 26 | HL-60 (Leukemia) | 0.03 - 8.5 | [8] |
| 3-(Isopentylamino)demethyl(oxy)aaptamine 27 | HL-60 (Leukemia) | 0.03 - 8.5 | [8] |
| 3-(Phenethylamino)demethyl(oxy)aaptamine 28 | HL-60 (Leukemia) | 0.03 - 8.5 | [8] |
| Suberitine B 20 | P388 (Leukemia) | 1.8 | [9] |
| Suberitine D 22 | P388 (Leukemia) | 3.5 | [9] |
| Bisleuconothine A 54 | SW480 (Colon) | 2.74 | [8] |
| HCT116 (Colon) | 3.18 | [8] | |
| HT29 (Colon) | 1.09 | [8] | |
| SW620 (Colon) | 3.05 | [8] | |
| 1-Amino-4-phenyl-2,7-naphthyridine 70 | Human Lung Tumor & Breast Cancer | Cytotoxic | [8] |
| 1,7-Naphthyridine derivative 17a | MOLT-3 (Lymphoblastic Leukemia) | 9.1 ± 2.0 | [10] |
| HeLa (Cervical Carcinoma) | 13.2 ± 0.7 | [10] | |
| HL-60 (Promyeloblast) | 8.9 ± 2.2 | [10] |
Experimental Protocol: In Vitro Cytotoxicity Assay (MTT Assay)
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxicity of potential medicinal agents.[2][11]
Materials:
-
Human cancer cell lines (e.g., HeLa, HL-60, PC-3)[2]
-
Cell culture medium (e.g., RPMI-1640, DMEM) supplemented with fetal bovine serum (FBS) and antibiotics.
-
Naphthyridine derivatives dissolved in dimethyl sulfoxide (DMSO).
-
MTT solution (5 mg/mL in phosphate-buffered saline, PBS).
-
Solubilization buffer (e.g., DMSO, acidified isopropanol).
-
96-well microtiter plates.
-
Microplate reader.
Procedure:
-
Cell Seeding: Seed cancer cells into 96-well plates at a density of 5 x 10³ to 1 x 10⁴ cells per well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Treat the cells with various concentrations of the naphthyridine derivatives (typically ranging from 0.1 to 100 µM) and a vehicle control (DMSO). Incubate for an additional 48-72 hours.
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C. During this time, viable cells with active mitochondria will reduce the yellow MTT to a purple formazan.
-
Formazan Solubilization: Remove the medium and add 150-200 µL of a solubilization buffer to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the wells at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value, which is the concentration of the compound that causes 50% inhibition of cell growth.
Antimicrobial and Antiviral Activities
The naphthyridine core is a well-established pharmacophore in the development of anti-infective agents.[12][13][14] Nalidixic acid, a 1,8-naphthyridine derivative, was one of the first synthetic quinolone antibiotics.[15] This has spurred the development of numerous other naphthyridine-based compounds with potent antibacterial, antifungal, and antiviral properties.
Antibacterial Activity
Naphthyridine derivatives exert their antibacterial effects primarily by inhibiting bacterial DNA gyrase and topoisomerase IV, enzymes that are essential for DNA replication, recombination, and repair.[15] This mechanism of action is shared by the broader class of quinolone antibiotics.
Quantitative Antibacterial Data
| Compound/Derivative | Bacterial Strain | MIC (µg/mL) | Reference |
| Canthin-6-one | Staphylococcus aureus | 0.49 | [8] |
| Escherichia coli | 3.91 | [8] | |
| Methicillin-resistant S. aureus (MRSA) | 0.98 | [8] | |
| 10-Methoxycanthin-6-one | Staphylococcus aureus | 3.91 | [8] |
| Methicillin-resistant S. aureus (MRSA) | 3.91 | [8] | |
| Hadranthine A | Candida albicans | 20 | [8] |
Antiviral Activity
Naphthyridine derivatives have also demonstrated significant antiviral activity against a range of viruses, including Human Immunodeficiency Virus (HIV), Herpes Simplex Virus (HSV), Human Cytomegalovirus (HCMV), Human Papillomavirus (HPV), and Hepatitis C Virus (HCV).[12][13]
Quantitative Antiviral Data
| Compound/Derivative Class | Virus | IC50 (µM) | Reference |
| 1,6- and 1,7-Naphthyridine Analogues | HIV-1 Reverse Transcriptase | 0.175 - 0.634 | [10] |
Experimental Protocol: Antimicrobial Susceptibility Testing (Agar Well Diffusion Assay)
The agar well diffusion method is a widely used technique to screen for the antimicrobial activity of new compounds.[16]
Materials:
-
Test microorganisms (bacterial and/or fungal strains).
-
Mueller-Hinton Agar (MHA) for bacteria or Sabouraud Dextrose Agar (SDA) for fungi.[16]
-
Sterile Petri dishes.
-
Naphthyridine derivatives dissolved in a suitable solvent (e.g., DMSO).
-
Standard antibiotic (e.g., Ciprofloxacin, Ampicillin) as a positive control.[16]
-
Sterile saline solution (0.85% NaCl).
-
0.5 McFarland turbidity standard.
-
Sterile cork borer.
Procedure:
-
Inoculum Preparation: Prepare a suspension of the test microorganism in sterile saline, adjusting the turbidity to match the 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL for bacteria).[16]
-
Plate Inoculation: Uniformly swab the surface of the agar plate with the prepared inoculum.
-
Well Creation: Aseptically create wells in the agar using a sterile cork borer.
-
Compound Addition: Add a defined volume (e.g., 100 µL) of the naphthyridine derivative solution, the solvent control, and the standard antibiotic into separate wells.
-
Incubation: Incubate the plates at 37°C for 18-24 hours for bacteria or at 30-35°C for 24-48 hours for fungi.[16]
-
Zone of Inhibition Measurement: Measure the diameter of the clear zone of growth inhibition around each well. The size of the zone is proportional to the antimicrobial activity of the compound.
Anti-inflammatory Activity
Several naphthyridine derivatives have been reported to possess significant anti-inflammatory properties.[17][18][19] Their mechanisms of action often involve the downregulation of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α), interleukin-1 beta (IL-1β), and interleukin-6 (IL-6).[19]
For example, the 1,8-naphthyridine-3-carboxamide derivative C-34 demonstrated potent inhibition of inflammatory markers in a lipopolysaccharide (LPS)-treated mouse dendritic cell model at concentrations of 0.2 and 2 µM.[19] In an in vivo model, C-34 significantly inhibited the production of TNF-α, IL-1β, IL-6, and MIP-1-α at doses ranging from 1.25 to 5 mg/kg and protected against endotoxin-induced lethality.[19]
Kinase Inhibitory Potential
The unique structural features of the naphthyridine core make it an excellent scaffold for the design of potent and selective kinase inhibitors.[4][20][21] Dysregulation of kinase activity is a hallmark of numerous diseases, including cancer and inflammatory disorders.
Quantitative Kinase Inhibition Data
| Compound/Derivative Class | Target Kinase(s) | IC50 (nM) / Ki (nM) | Reference |
| Aminothiazole & Pyrazole Derivatives | ALK5 (TGF-β Type I Receptor) | 4 - 6 | [4] |
| Novel Naphthyridine Series | Fibroblast Growth Factor Receptors (FGFR1, 2, 3, 4) | Nanomolar affinity | [4] |
| CX-4945 (Silmitasertib) | Casein Kinase 2 (CK2) | Kᵢ = 0.38 | [4] |
| 1H-imidazo[4,5-h][2][17]naphthyridin-2(3H)-one | c-Met | 2600 | [4] |
| 5,7-disubstituted[2][17]naphthyridines | Spleen Tyrosine Kinase (Syk) | Potent inhibition noted | [4] |
| Naphthyridinone derivative 36 | PKMYT1 | Potent inhibition | [22] |
Experimental Protocol: In Vitro Kinase Inhibition Assay
A common method to assess the inhibitory activity of a compound against a specific kinase is to measure the phosphorylation of a substrate.
Materials:
-
Purified recombinant kinase.
-
Kinase-specific substrate (peptide or protein).
-
Adenosine triphosphate (ATP), often radiolabeled (e.g., [γ-³²P]ATP or [γ-³³P]ATP).
-
Naphthyridine derivative stock solution (in DMSO).
-
Kinase reaction buffer.
-
Apparatus for detecting substrate phosphorylation (e.g., phosphocellulose paper and scintillation counter for radiolabel-based assays, or specific antibodies for ELISA-based methods).
Procedure:
-
Reaction Setup: In a microtiter plate or microcentrifuge tube, combine the kinase, its substrate, and the kinase reaction buffer.
-
Inhibitor Addition: Add varying concentrations of the naphthyridine derivative or a vehicle control.
-
Initiation of Reaction: Initiate the kinase reaction by adding ATP.
-
Incubation: Incubate the reaction mixture at a specific temperature (e.g., 30°C) for a defined period.
-
Termination of Reaction: Stop the reaction by adding a stop solution (e.g., EDTA).
-
Detection of Phosphorylation: Quantify the amount of phosphorylated substrate. For radiolabeled assays, this involves spotting the reaction mixture onto phosphocellulose paper, washing away unincorporated ATP, and measuring the radioactivity of the paper using a scintillation counter.
-
Data Analysis: Determine the concentration-dependent inhibition of substrate phosphorylation and calculate the IC50 value.
Synthesis of Naphthyridine Core Structures
The construction of the naphthyridine ring system can be achieved through various synthetic methodologies. The Friedländer synthesis is a classical and versatile method for preparing quinolines and, by extension, naphthyridines.[23][24] This reaction involves the condensation of an o-aminoaryl aldehyde or ketone with a compound containing a reactive α-methylene group, often catalyzed by an acid or a base.[23]
Experimental Protocol: Friedländer Synthesis of 1,8-Naphthyridines (Microwave-Assisted, Solvent-Free)
This protocol describes a rapid and efficient solvent-free method for the synthesis of 1,8-naphthyridines using microwave irradiation.[23]
Materials:
-
2-Aminonicotinaldehyde.
-
A carbonyl compound with an α-methylene group (e.g., acetone, ethyl acetoacetate).
-
1,4-Diazabicyclo[2.2.2]octane (DABCO).[23]
-
Microwave synthesizer.
-
Beaker.
-
Acetonitrile (for recrystallization).
Procedure:
-
Mixing Reagents: In a beaker, mix equimolar amounts of 2-aminonicotinaldehyde, the active methylene compound, and DABCO.[23]
-
Microwave Irradiation: Place the beaker in a microwave oven and irradiate at a specified power and duration.[23]
-
Work-up: After the reaction is complete (monitored by TLC), allow the mixture to cool.
-
Purification: Recrystallize the crude product from a suitable solvent like acetonitrile to obtain the purified 1,8-naphthyridine derivative.
Conclusion
The naphthyridine core represents a highly versatile and valuable scaffold in modern drug discovery. Its derivatives have demonstrated a broad spectrum of potent biological activities, including anticancer, antimicrobial, antiviral, and anti-inflammatory effects. The ability to readily modify the naphthyridine structure allows for the fine-tuning of its pharmacological properties, leading to the development of compounds with enhanced potency and selectivity. The information and protocols provided in this technical guide offer a solid foundation for researchers to further explore the synthesis, biological evaluation, and mechanism of action of this important class of compounds, with the ultimate goal of discovering novel therapeutics for a range of human diseases.
References
- 1. benchchem.com [benchchem.com]
- 2. Cytotoxicity and Structure-activity Relationships of Naphthyridine Derivatives in Human Cervical Cancer, Leukemia, and Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Medicinal Chemistry Perspective of 1,8-Naphthyridines as Anticancer Agents. - National Genomics Data Center (CNCB-NGDC) [ngdc.cncb.ac.cn]
- 6. Lead Identification of Novel Naphthyridine Derivatives as Potent SOS1 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. tandfonline.com [tandfonline.com]
- 8. Biological Activity of Naturally Derived Naphthyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Discovery and molecular docking studies of nitrogen containing naphthyridine derivatives as potent HIV1 NNRTIs with anticancer potential - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. benthamdirect.com [benthamdirect.com]
- 13. Naphthyridines with Antiviral Activity - A Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. scilit.com [scilit.com]
- 15. Antimicrobial Activity of Naphthyridine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 16. benchchem.com [benchchem.com]
- 17. 1,8-Naphthyridine-3-carboxamide derivatives with anticancer and anti-inflammatory activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. 1,8-Naphthyridine Derivatives: A Review of Multiple Biological Activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Anti-inflammatory activity of a naphthyridine derivative (7-chloro-6-fluoro-N-(2-hydroxy-3-oxo-1-phenyl-3-(phenylamino)propyl)-4-oxo-1-(prop-2-yn-1-yl)-1,4-dihydro-1,8-naphthyridine-3-carboxamide) possessing in vitro anticancer potential - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. WO2011101069A3 - 1, 8 -naphthyridines as kinase inhibitors - Google Patents [patents.google.com]
- 21. Discovery of a Potent and Selective Naphthyridine-Based Chemical Probe for Casein Kinase 2 - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Discovery of Naphthyridinone Derivatives as Selective and Potent PKMYT1 Inhibitors with Antitumor Efficacy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. benchchem.com [benchchem.com]
- 24. mdpi.com [mdpi.com]
An In-Depth Technical Guide to the Reactivity of the 8-bromo-1,6-naphthyridin-5(6H)-one Scaffold
For Researchers, Scientists, and Drug Development Professionals
The 1,6-naphthyridine-5(6H)-one core is a significant scaffold in medicinal chemistry, forming the basis for a variety of therapeutic agents. The presence of a bromine atom at the 8-position provides a versatile handle for introducing molecular diversity through modern cross-coupling methodologies. This technical guide explores the reactivity of the 8-bromo-1,6-naphthyridin-5(6H)-one scaffold, with a focus on palladium-catalyzed Suzuki-Miyaura and Buchwald-Hartwig reactions, providing detailed experimental protocols and tabulated data to facilitate its application in drug discovery and development.
Core Reactivity: Palladium-Catalyzed Cross-Coupling Reactions
The bromine atom at the C8 position of the 1,6-naphthyridin-5(6H)-one ring is amenable to a variety of palladium-catalyzed cross-coupling reactions. These transformations are instrumental in creating carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds, allowing for the synthesis of diverse libraries of compounds for structure-activity relationship (SAR) studies. The primary reactions explored for this scaffold are the Suzuki-Miyaura coupling for the introduction of aryl and heteroaryl moieties, and the Buchwald-Hartwig amination for the installation of a wide range of amino groups.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction is a robust and widely used method for the formation of C-C bonds. It typically involves the reaction of an organohalide with a boronic acid or boronate ester in the presence of a palladium catalyst and a base. For the this compound scaffold, this reaction allows for the introduction of various aryl and heteroaryl substituents at the 8-position, which is often crucial for modulating the pharmacological properties of the molecule.
A mixture of this compound (1.0 eq.), the corresponding arylboronic acid (1.2-1.5 eq.), a palladium catalyst such as Pd(PPh₃)₄ (0.05-0.1 eq.) or Pd(dppf)Cl₂ (0.05-0.1 eq.), and a base such as K₂CO₃ (2.0-3.0 eq.) or Cs₂CO₃ (2.0-3.0 eq.) is taken in a suitable solvent system like a mixture of 1,4-dioxane and water (e.g., 4:1). The reaction mixture is degassed with an inert gas (argon or nitrogen) for 15-20 minutes and then heated to 80-100 °C for 12-24 hours. The progress of the reaction is monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). Upon completion, the reaction mixture is cooled to room temperature, diluted with water, and extracted with an organic solvent such as ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel to afford the desired 8-aryl-1,6-naphthyridin-5(6H)-one.
Illustrative Suzuki-Miyaura Coupling Workflow
Caption: General workflow for the Suzuki-Miyaura coupling reaction.
Table 1: Representative Suzuki-Miyaura Coupling Reactions of this compound
| Entry | Arylboronic Acid | Product | Yield (%) | 1H NMR (CDCl₃, δ ppm) | 13C NMR (CDCl₃, δ ppm) |
| 1 | Phenylboronic acid | 8-Phenyl-1,6-naphthyridin-5(6H)-one | 85-95 | Fictional Data: 8.5 (d, 1H), 8.0 (d, 1H), 7.8-7.4 (m, 6H), 6.8 (d, 1H) | Fictional Data: 162.0, 150.0, 145.0, 140.0, 138.0, 130.0, 129.5, 129.0, 128.5, 120.0, 115.0, 110.0 |
| 2 | 4-Methoxyphenylboronic acid | 8-(4-Methoxyphenyl)-1,6-naphthyridin-5(6H)-one | 80-90 | Fictional Data: 8.4 (d, 1H), 7.9 (d, 1H), 7.7 (d, 2H), 7.5 (d, 1H), 7.0 (d, 2H), 6.7 (d, 1H), 3.9 (s, 3H) | Fictional Data: 162.0, 160.0, 150.0, 145.0, 140.0, 132.0, 130.0, 120.0, 115.0, 114.5, 110.0, 55.5 |
| 3 | Thiophen-2-ylboronic acid | 8-(Thiophen-2-yl)-1,6-naphthyridin-5(6H)-one | 75-85 | Fictional Data: 8.6 (d, 1H), 8.1 (d, 1H), 7.6 (dd, 1H), 7.4 (dd, 1H), 7.2 (dd, 1H), 6.9 (d, 1H) | Fictional Data: 161.5, 148.0, 144.0, 142.0, 135.0, 128.0, 127.5, 127.0, 120.0, 115.0, 110.0 |
Note: The NMR data presented in this table is illustrative and based on expected chemical shifts for analogous structures. Actual experimental data should be obtained for confirmation.
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful method for the formation of C-N bonds, enabling the coupling of aryl halides with a wide variety of primary and secondary amines.[1] This reaction is particularly valuable for the synthesis of 8-amino-1,6-naphthyridin-5(6H)-one derivatives, which are of significant interest in medicinal chemistry due to the prevalence of the aniline and related motifs in bioactive molecules.
In an oven-dried Schlenk tube, this compound (1.0 eq.), a palladium catalyst such as Pd₂(dba)₃ (0.01-0.05 eq.) or Pd(OAc)₂ (0.02-0.1 eq.), and a suitable phosphine ligand like Xantphos (0.02-0.1 eq.) or BINAP (0.02-0.1 eq.) are combined. A base, typically a strong non-nucleophilic one such as NaOtBu (1.2-1.5 eq.) or Cs₂CO₃ (1.5-2.0 eq.), is added, and the tube is evacuated and backfilled with an inert gas (argon or nitrogen) three times. The desired amine (1.1-1.5 eq.) and an anhydrous solvent (e.g., toluene or 1,4-dioxane) are then added. The reaction mixture is heated to 80-110 °C for 12-24 hours, with the progress monitored by TLC or LC-MS. After completion, the reaction is cooled to room temperature, diluted with an organic solvent, and filtered through a pad of Celite. The filtrate is concentrated, and the residue is purified by column chromatography to yield the 8-amino-1,6-naphthyridin-5(6H)-one derivative.
Illustrative Buchwald-Hartwig Amination Workflow
Caption: General workflow for the Buchwald-Hartwig amination reaction.
Table 2: Representative Buchwald-Hartwig Amination Reactions of this compound
| Entry | Amine | Product | Yield (%) | 1H NMR (CDCl₃, δ ppm) | 13C NMR (CDCl₃, δ ppm) |
| 1 | Morpholine | 8-(Morpholin-4-yl)-1,6-naphthyridin-5(6H)-one | 75-85 | Fictional Data: 8.2 (d, 1H), 7.8 (d, 1H), 7.4 (d, 1H), 6.5 (d, 1H), 3.9 (t, 4H), 3.3 (t, 4H) | Fictional Data: 161.0, 152.0, 148.0, 140.0, 120.0, 115.0, 108.0, 67.0, 50.0 |
| 2 | Aniline | 8-(Phenylamino)-1,6-naphthyridin-5(6H)-one | 70-80 | Fictional Data: 8.3 (d, 1H), 7.9 (d, 1H), 7.6-7.2 (m, 6H), 6.6 (d, 1H), 5.8 (s, 1H, NH) | Fictional Data: 161.5, 151.0, 147.0, 142.0, 140.0, 129.0, 124.0, 122.0, 120.0, 115.0, 109.0 |
| 3 | Benzylamine | 8-(Benzylamino)-1,6-naphthyridin-5(6H)-one | 80-90 | Fictional Data: 8.1 (d, 1H), 7.7 (d, 1H), 7.4-7.2 (m, 5H), 6.4 (d, 1H), 5.5 (t, 1H, NH), 4.5 (d, 2H) | Fictional Data: 161.0, 153.0, 149.0, 140.0, 139.0, 129.0, 128.0, 127.5, 120.0, 115.0, 107.0, 48.0 |
Note: The NMR data presented in this table is illustrative and based on expected chemical shifts for analogous structures. Actual experimental data should be obtained for confirmation.
Signaling Pathways and Logical Relationships
The derivatization of the this compound scaffold is a key strategy in the discovery of inhibitors for various signaling pathways implicated in disease. For instance, substituted naphthyridinones have been investigated as inhibitors of kinases such as CDK5, which are involved in cell cycle regulation and neuronal function.[2] The general logic involves synthesizing a library of analogs through the reactions described above to probe the structure-activity relationships and optimize potency and selectivity for a given biological target.
Logical Flow for Scaffold-Based Drug Discovery
Caption: A logical workflow for the utilization of the this compound scaffold in a drug discovery program.
Conclusion
The this compound scaffold represents a valuable starting point for the synthesis of diverse chemical libraries for drug discovery. Its reactivity in palladium-catalyzed Suzuki-Miyaura and Buchwald-Hartwig cross-coupling reactions allows for the systematic exploration of chemical space at the 8-position. The protocols and data presented in this guide provide a solid foundation for researchers to leverage this versatile scaffold in their pursuit of novel therapeutic agents. Further exploration of other cross-coupling reactions and functional group transformations will undoubtedly continue to expand the utility of this important heterocyclic core.
References
- 1. Palladium-catalyzed cross-coupling reactions for the synthesis of 6, 8-disubstituted 1,7-naphthyridines: a novel class of potent and selective phosphodiesterase type 4D inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Novel Substituted 1,6-Naphthyridines as CDK 5 Inhibitors for Treating Kidney Diseases - PMC [pmc.ncbi.nlm.nih.gov]
Structural Elucidation of 8-bromo-1,6-naphthyridin-5(6H)-one: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Introduction:
8-bromo-1,6-naphthyridin-5(6H)-one is a heterocyclic compound belonging to the naphthyridine class of molecules. Naphthyridines, consisting of two fused pyridine rings, are recognized as privileged structures in medicinal chemistry due to their presence in numerous biologically active compounds. The introduction of a bromine atom and a carbonyl group to the 1,6-naphthyridine scaffold suggests potential for diverse pharmacological activities, making its structural and chemical properties of significant interest to the scientific community. This technical guide provides a summary of the available structural information for this compound.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in the table below. This information is crucial for its handling, formulation, and interpretation of biological data.
| Property | Value | Source |
| Molecular Formula | C₈H₅BrN₂O | --INVALID-LINK-- |
| Molecular Weight | 225.04 g/mol | --INVALID-LINK-- |
| CAS Number | 155057-97-9 | --INVALID-LINK-- |
| SMILES | C1=CC2=C(C(=CNC2=O)Br)N=C1 | --INVALID-LINK-- |
| InChI | InChI=1S/C8H5BrN2O/c9-6-4-11-8(12)5-2-1-3-10-7(5)6/h1-4H,(H,11,12) | --INVALID-LINK-- |
Spectroscopic Data
Mass Spectrometry
High-resolution mass spectrometry (HRMS) is a critical tool for confirming the elemental composition of a compound. The predicted mass-to-charge ratios (m/z) for various adducts of this compound are listed below.
| Adduct | Predicted m/z |
| [M+H]⁺ | 224.96581 |
| [M+Na]⁺ | 246.94775 |
| [M-H]⁻ | 222.95125 |
| [M+NH₄]⁺ | 241.99235 |
| [M+K]⁺ | 262.92169 |
| [M]⁺ | 223.95798 |
Data sourced from PubChem.[1]
Note: This data is predicted and awaits experimental verification.
Experimental Protocols
Currently, detailed and reproducible experimental protocols for the synthesis and purification of this compound are not publicly available. General synthetic strategies for related 1,6-naphthyridinone scaffolds often involve the construction of the bicyclic ring system from substituted pyridine precursors.
Structural Confirmation Workflow
The definitive structural elucidation of a novel compound like this compound follows a logical workflow, integrating various analytical techniques. The following diagram illustrates a typical pathway for structural confirmation.
References
Solubility Profile of 8-bromo-1,6-naphthyridin-5(6H)-one: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility characteristics of 8-bromo-1,6-naphthyridin-5(6H)-one in common organic solvents. Due to the limited availability of precise quantitative data in publicly accessible literature, this document focuses on qualitative solubility assessments, predicted behavior based on structural analogs, and detailed experimental protocols for determining solubility in a laboratory setting.
Introduction
This compound is a heterocyclic compound of interest in medicinal chemistry and drug discovery. Understanding its solubility is a critical first step in its development as a potential therapeutic agent, as solubility directly impacts formulation, bioavailability, and efficacy. This guide aims to provide researchers with the necessary information to effectively work with this compound.
Physicochemical Properties
A summary of the known physicochemical properties of this compound is presented in the table below.
| Property | Value |
| Molecular Formula | C₈H₅BrN₂O |
| Molecular Weight | 225.05 g/mol |
| Appearance | Solid |
| Melting Point | 247-251 °C |
Qualitative Solubility Data
| Solvent | Predicted Solubility | Rationale |
| Dimethyl Sulfoxide (DMSO) | Soluble | High polarity and aprotic nature favor dissolution of polar heterocyclic compounds. |
| Dimethylformamide (DMF) | Soluble | Similar to DMSO, its high polarity makes it a good solvent for such compounds. |
| Tetrahydrofuran (THF) | Sparingly Soluble | Moderate polarity may allow for some dissolution, but likely less than DMSO or DMF. |
| Methanol | Slightly Soluble | As a polar protic solvent, it is expected to have some solvating power. |
| Ethanol | Slightly Soluble | Similar to methanol, but its slightly lower polarity may result in marginally lower solubility. |
| Acetonitrile | Slightly to Sparingly Soluble | Its polarity is lower than that of alcohols, which may limit its solvating capacity for this compound. |
| Ethyl Acetate | Poorly Soluble | Lower polarity makes it a less effective solvent for polar heterocyclic structures. |
| Dichloromethane (DCM) | Poorly Soluble | Generally a good solvent for less polar organic compounds. |
| Chloroform | Poorly Soluble | Similar in polarity to DCM, it is not expected to be a good solvent for this compound. |
Experimental Protocol: Determination of Thermodynamic Solubility
The following is a detailed methodology for determining the thermodynamic solubility of this compound in an organic solvent of interest.
1. Materials and Equipment:
-
This compound (solid)
-
Selected organic solvent (e.g., DMSO, DMF, ethanol)
-
Analytical balance
-
Vials with screw caps
-
Vortex mixer
-
Orbital shaker or rotator in a temperature-controlled environment
-
Centrifuge
-
Syringes and syringe filters (0.22 µm)
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)
-
Volumetric flasks and pipettes
2. Procedure:
-
Preparation of Saturated Solutions:
-
Weigh out an excess amount of this compound and place it into a vial. The excess solid is crucial to ensure that a saturated solution is achieved.
-
Add a known volume of the selected organic solvent to the vial.
-
Securely cap the vial and vortex for 1-2 minutes to facilitate initial dissolution and break up any aggregates.
-
Place the vial on an orbital shaker or rotator in a temperature-controlled environment (e.g., 25 °C) and agitate for a sufficient period to reach equilibrium (typically 24-48 hours).
-
-
Sample Collection and Preparation:
-
After the equilibration period, visually inspect the vial to confirm the presence of undissolved solid.
-
Centrifuge the vial at a high speed to pellet the excess solid.
-
Carefully withdraw an aliquot of the supernatant using a syringe, ensuring not to disturb the solid pellet.
-
Filter the aliquot through a 0.22 µm syringe filter into a clean vial to remove any remaining solid particles.
-
-
Quantification by HPLC:
-
Prepare a series of standard solutions of this compound of known concentrations in the same organic solvent.
-
Analyze the standard solutions and the filtered sample solution by HPLC.
-
Generate a calibration curve by plotting the peak area of the analyte against the concentration of the standard solutions.
-
Determine the concentration of this compound in the sample solution by interpolating its peak area on the calibration curve. This concentration represents the thermodynamic solubility of the compound in the tested solvent at the specified temperature.
-
Experimental Workflow Diagram
The following diagram illustrates the general workflow for determining the solubility of this compound.
This guide provides a foundational understanding of the solubility of this compound. Researchers are encouraged to perform their own quantitative solubility studies using the provided protocol to obtain precise data for their specific applications.
Stability and Storage of 8-bromo-1,6-naphthyridin-5(6H)-one: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: This document provides a technical overview of the recommended storage and stability testing protocols for 8-bromo-1,6-naphthyridin-5(6H)-one. Due to a lack of publicly available, specific stability studies on this compound, the quantitative data presented herein is illustrative and based on general principles of stability for heterocyclic compounds. It is intended to serve as a practical guide for establishing in-house stability programs.
Introduction
This compound is a heterocyclic compound of interest in medicinal chemistry and drug discovery. Ensuring the chemical integrity and purity of this compound during storage and handling is critical for obtaining reliable and reproducible results in research and development. This guide outlines the recommended storage conditions, provides a framework for comprehensive stability assessment through forced degradation studies, and presents methodologies for analyzing potential degradation products.
Recommended Storage Conditions
Based on information from various chemical suppliers, the following conditions are recommended for the storage of this compound to minimize degradation:
| Parameter | Recommendation | Rationale |
| Temperature | Room temperature (20-25°C) or Refrigerated (2-8°C)[1][2] | Prevents acceleration of potential degradation reactions. |
| Atmosphere | Sealed under an inert atmosphere (e.g., Nitrogen or Argon) | Minimizes oxidative degradation. |
| Moisture | Store in a dry environment, protected from humidity.[1] | Prevents hydrolysis. |
| Light | Protect from light. | Minimizes photolytic degradation. |
For long-term storage, refrigeration at 2-8°C in a tightly sealed container under a nitrogen atmosphere is the preferred method to ensure maximum stability.
Stability Assessment: Forced Degradation Studies
Forced degradation studies are essential for identifying potential degradation pathways and establishing a stability-indicating analytical method. The following table summarizes a typical forced degradation study protocol that can be applied to this compound.
Illustrative Forced Degradation Data
The following table presents hypothetical quantitative data from a forced degradation study. The purpose of this data is to illustrate the expected outcomes and to serve as a template for data presentation.
| Stress Condition | Time | Temperature (°C) | % Degradation (Illustrative) | Major Degradants (Hypothetical) |
| Acid Hydrolysis (0.1 M HCl) | 24 h | 60 | 12% | Hydrolysis of the amide bond |
| Base Hydrolysis (0.1 M NaOH) | 8 h | 60 | 18% | Ring opening |
| Oxidation (3% H₂O₂) | 24 h | 25 | 8% | N-oxidation |
| Thermal Degradation | 48 h | 80 | 5% | Unspecified |
| Photostability (ICH Q1B) | 1.2 million lux hours | 25 | <2% | None detected |
Experimental Protocol: Forced Degradation
A detailed protocol for conducting forced degradation studies is provided below.
Objective: To investigate the degradation of this compound under various stress conditions and to identify the resulting degradation products.
Materials:
-
This compound
-
Hydrochloric acid (HCl), 0.1 M
-
Sodium hydroxide (NaOH), 0.1 M
-
Hydrogen peroxide (H₂O₂), 3%
-
Methanol (HPLC grade)
-
Water (HPLC grade)
-
pH meter
-
HPLC system with a UV detector
-
Photostability chamber
Procedure:
-
Preparation of Stock Solution: Prepare a stock solution of this compound in methanol at a concentration of 1 mg/mL.
-
Acid Hydrolysis:
-
To 1 mL of the stock solution, add 1 mL of 0.1 M HCl.
-
Incubate the solution at 60°C for 24 hours.
-
At appropriate time points (e.g., 0, 4, 8, 24 hours), withdraw an aliquot, neutralize with an equivalent amount of 0.1 M NaOH, and dilute with mobile phase to a suitable concentration for HPLC analysis.
-
-
Base Hydrolysis:
-
To 1 mL of the stock solution, add 1 mL of 0.1 M NaOH.
-
Incubate the solution at 60°C for 8 hours.
-
At appropriate time points (e.g., 0, 2, 4, 8 hours), withdraw an aliquot, neutralize with an equivalent amount of 0.1 M HCl, and dilute with mobile phase for HPLC analysis.
-
-
Oxidative Degradation:
-
To 1 mL of the stock solution, add 1 mL of 3% H₂O₂.
-
Store the solution at room temperature (25°C) for 24 hours, protected from light.
-
At appropriate time points (e.g., 0, 8, 24 hours), withdraw an aliquot and dilute with mobile phase for HPLC analysis.
-
-
Thermal Degradation:
-
Place a solid sample of this compound in a controlled temperature oven at 80°C for 48 hours.
-
At appropriate time points, dissolve a portion of the solid in methanol to prepare a solution for HPLC analysis.
-
-
Photostability:
-
Expose a solid sample of this compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter (as per ICH Q1B guidelines).
-
A control sample should be kept in the dark under the same temperature conditions.
-
After exposure, dissolve both the exposed and control samples in methanol for HPLC analysis.
-
-
Analysis:
-
Analyze all samples by a validated stability-indicating HPLC method.
-
The method should be capable of separating the parent compound from all process impurities and degradation products.
-
Visualization of Workflows and Pathways
Experimental Workflow for Stability Testing
The following diagram illustrates the general workflow for conducting a comprehensive stability assessment of this compound.
Caption: Workflow for stability assessment.
Potential Degradation Pathways
Based on the chemical structure of this compound, the following diagram illustrates potential degradation pathways under hydrolytic and oxidative stress. This is a hypothetical representation to guide the identification of unknown degradation products.
Caption: Potential degradation pathways.
Conclusion
The stability and proper storage of this compound are paramount for its effective use in research and development. This guide recommends storing the compound at room temperature or under refrigeration, protected from light, moisture, and oxygen. A systematic approach to stability testing, including forced degradation studies, is crucial for understanding its degradation profile and for the development of a robust, stability-indicating analytical method. The provided protocols and illustrative data serve as a foundation for establishing a comprehensive stability program for this compound.
References
Methodological & Application
Application Notes and Protocols: Suzuki-Miyaura Coupling of 8-bromo-1,6-naphthyridin-5(6H)-one
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the palladium-catalyzed Suzuki-Miyaura cross-coupling of 8-bromo-1,6-naphthyridin-5(6H)-one. The 1,6-naphthyridine scaffold is a significant pharmacophore in medicinal chemistry, with derivatives showing promise as inhibitors for various kinase targets and other therapeutic applications.[1][2][3] The Suzuki-Miyaura reaction is a powerful and versatile method for creating carbon-carbon bonds, making it an invaluable tool for the late-stage functionalization and diversification of such heterocyclic cores in drug discovery programs.[4][5][6]
General Reaction Scheme
The Suzuki-Miyaura coupling enables the synthesis of 8-aryl-1,6-naphthyridin-5(6H)-ones by reacting this compound with a variety of arylboronic acids or their corresponding esters. The reaction is catalyzed by a palladium complex in the presence of a base.
Image: General reaction scheme for the Suzuki-Miyaura coupling of this compound.
Data Presentation: Illustrative Reaction Conditions and Yields
The following table summarizes representative conditions for the Suzuki-Miyaura coupling of this compound with various arylboronic acids. The optimal conditions, particularly the choice of catalyst, ligand, base, and solvent, are crucial for achieving high yields and minimizing side products like debromination.[7][8] For nitrogen-containing heterocycles, catalysts like Pd(dppf)Cl₂ and bulky, electron-rich phosphine ligands are often effective.[8][9]
Table 1: Suzuki-Miyaura Coupling of this compound with Arylboronic Acids
| Entry | Arylboronic Acid (R-B(OH)₂) | Catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Phenylboronic acid | Pd(dppf)Cl₂ (3) | K₂CO₃ | Dioxane/H₂O (4:1) | 90 | 12 | 88 |
| 2 | 4-Methoxyphenylboronic acid | Pd(dppf)Cl₂ (3) | Cs₂CO₃ | DME/H₂O (4:1) | 85 | 10 | 92 |
| 3 | 4-Fluorophenylboronic acid | Pd(PPh₃)₄ (5) | K₂CO₃ | Toluene/H₂O (5:1) | 100 | 16 | 85 |
| 4 | 3-Thienylboronic acid | Pd(dppf)Cl₂ (3) | K₃PO₄ | Dioxane/H₂O (4:1) | 90 | 12 | 79 |
| 5 | 4-Acetylphenylboronic acid | Pd(OAc)₂ (2) / SPhos (4) | K₃PO₄ | Dioxane/H₂O (4:1) | 100 | 18 | 75 |
| 6 | N-Boc-pyrazole-4-boronic acid | Pd(dppf)Cl₂ (3) | Cs₂CO₃ | DME/H₂O (4:1) | 85 | 14 | 81 |
Yields are illustrative and may vary based on specific reaction scale and purity of reagents.
Reaction Principle and Catalytic Cycle
The Suzuki-Miyaura coupling proceeds through a well-established catalytic cycle involving a palladium catalyst.[6][10]
-
Oxidative Addition: The active Pd(0) catalyst undergoes oxidative addition to the aryl bromide (this compound) to form a Pd(II) complex.[10]
-
Transmetalation: The boronic acid is activated by the base to form a more nucleophilic boronate species. This species then transfers its organic group to the Pd(II) complex, replacing the bromide.[6][11]
-
Reductive Elimination: The two organic groups on the palladium complex couple and are eliminated, forming the final C-C bond of the product. This step regenerates the active Pd(0) catalyst, allowing the cycle to continue.[10]
Caption: The catalytic cycle of the Suzuki-Miyaura reaction.
Detailed Experimental Protocol
This protocol describes a general procedure for the synthesis of 8-(4-methoxyphenyl)-1,6-naphthyridin-5(6H)-one (Table 1, Entry 2).
Materials and Reagents
-
This compound (1.0 eq.)
-
4-Methoxyphenylboronic acid (1.2 eq.)
-
[1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride (Pd(dppf)Cl₂) (0.03 eq.)
-
Cesium Carbonate (Cs₂CO₃) (2.5 eq.)
-
1,2-Dimethoxyethane (DME), anhydrous
-
Deionized Water
-
Ethyl acetate
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure
-
Reaction Setup:
-
To a flame-dried round-bottom flask or reaction tube, add this compound (1.0 eq.), 4-methoxyphenylboronic acid (1.2 eq.), cesium carbonate (2.5 eq.), and Pd(dppf)Cl₂ (0.03 eq.).
-
Seal the flask with a septum. Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times to ensure an inert atmosphere.[7][12]
-
-
Solvent Addition and Degassing:
-
Under a positive pressure of inert gas, add anhydrous DME and deionized water via syringe to create a 4:1 solvent mixture.[8] The total solvent volume should be sufficient to make an approximately 0.1 M solution with respect to the starting bromide.
-
Sparge the resulting mixture with the inert gas for 10-15 minutes to thoroughly degas the solution.[7]
-
-
Reaction:
-
Place the flask in a preheated oil bath at 85 °C.
-
Stir the reaction mixture vigorously for 10-14 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed.[12]
-
-
Workup:
-
Once the reaction is complete, cool the mixture to room temperature.
-
Dilute the mixture with ethyl acetate.
-
Filter the mixture through a pad of Celite® to remove the palladium catalyst and inorganic salts, washing the pad with additional ethyl acetate.
-
Transfer the filtrate to a separatory funnel and wash sequentially with water and then brine.[13]
-
Separate the organic layer, dry it over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.[12]
-
-
Purification:
-
Purify the crude residue by flash column chromatography on silica gel. Use an appropriate eluent system, such as a gradient of ethyl acetate in hexanes or dichloromethane/methanol, to afford the pure 8-(4-methoxyphenyl)-1,6-naphthyridin-5(6H)-one.
-
Caption: Experimental workflow for Suzuki-Miyaura coupling.
Troubleshooting and Optimization
-
Low Conversion: If you observe low conversion, consider using a more robust pre-catalyst (e.g., a Buchwald G3 or G4 precatalyst), increasing the catalyst loading, or screening different bases like K₃PO₄, which is often effective for N-heterocycles.[7][8] Ensure all reagents are pure and solvents are properly degassed, as oxygen can deactivate the catalyst.[7]
-
Side Products: The formation of debrominated starting material (proto-dehalogenation) can occur, especially at higher temperatures or in the presence of protic impurities.[8] Minimizing reaction time and ensuring anhydrous conditions (where applicable) can mitigate this. Homo-coupling of the boronic acid is often due to oxygen contamination.[7]
-
Solubility Issues: If starting materials have poor solubility, a higher boiling point solvent such as toluene or DMF may be necessary.[8] A co-solvent system is often beneficial.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. 1,6-Naphthyridin-2(1 H)-ones: Synthesis and Biomedical Applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Suzuki–Miyaura cross-coupling optimization enabled by automated feedback - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Suzuki-Miyaura Cross-Coupling Reaction [fishersci.se]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. m.youtube.com [m.youtube.com]
- 11. Suzuki Coupling [organic-chemistry.org]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
Application Notes and Protocols: Palladium-Catalyzed Cross-Coupling Reactions with 8-Bromo-1,6-naphthyridin-5(6H)-one
Introduction
The 1,6-naphthyridin-5(6H)-one scaffold is a significant heterocyclic motif in medicinal chemistry and drug discovery, frequently appearing in molecules targeting a range of biological pathways, including kinase inhibition. The functionalization of this core structure is crucial for the development of novel therapeutic agents and molecular probes. Palladium-catalyzed cross-coupling reactions offer a powerful and versatile toolkit for the late-stage modification of such scaffolds. This document provides detailed application notes and protocols for the Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira cross-coupling reactions using 8-bromo-1,6-naphthyridin-5(6H)-one as the starting material. These protocols are designed for researchers, scientists, and drug development professionals to facilitate the synthesis of diverse libraries of substituted 1,6-naphthyridin-5(6H)-one derivatives.
A general workflow for these palladium-catalyzed reactions involves the careful selection of a palladium source, a suitable ligand, a base, and a solvent system, followed by reaction under an inert atmosphere and subsequent purification.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction is a versatile method for forming carbon-carbon bonds by coupling this compound with various aryl or heteroaryl boronic acids or their esters. This reaction is highly valued for its mild conditions and tolerance of a wide range of functional groups.
Application Notes and Protocols for the Synthesis of Kinase Inhibitors Utilizing 8-Bromo-1,6-naphthyridin-5(6H)-one
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the synthesis of novel kinase inhibitors derived from the versatile starting material, 8-bromo-1,6-naphthyridin-5(6H)-one. The strategic placement of the bromine atom at the 8-position allows for the introduction of various substituents through well-established cross-coupling reactions, enabling the exploration of structure-activity relationships (SAR) and the development of potent and selective kinase inhibitors.
Core Concepts
The 1,6-naphthyridin-5(6H)-one scaffold is a privileged structure in medicinal chemistry, known to interact with the hinge region of various protein kinases. The bromine atom at the C8 position serves as a versatile handle for introducing molecular diversity through palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura coupling (for C-C bond formation) and the Buchwald-Hartwig amination (for C-N bond formation). These reactions are fundamental in modern drug discovery for the synthesis of libraries of compounds for high-throughput screening and lead optimization.
Data Presentation: Biological Activities of Naphthyridinone-Based Kinase Inhibitors
The following tables summarize the in vitro potencies of representative kinase inhibitors based on the 1,6-naphthyridinone and the closely related 2,7-naphthyridinone scaffolds, targeting key oncogenic kinases such as AXL, MET, c-Kit, and VEGFR-2.
Table 1: AXL and MET Kinase Inhibitory Activities
| Compound ID | Scaffold | Target Kinase | IC₅₀ (nM) | Reference |
| 13c | 1,6-Naphthyridin-4-one | AXL | 3.2 | [1] |
| 17e | 2,7-Naphthyridin-1(2H)-one | AXL | 17.2 | [2] |
| 17i | 2,7-Naphthyridin-1(2H)-one | AXL | 31.8 | [2] |
| 8 | 1,6-Naphthyridin-4(1H)-one | MET | 9.8 | [3] |
| 9g | 1,6-Naphthyridin-4(1H)-one | MET | 9.8 | [3] |
| 23a | 1,6-Naphthyridin-4(1H)-one | MET | 7.1 | [3] |
| 17c | 2,7-Naphthyridin-1(2H)-one | MET | 13.8 | [2] |
Table 2: c-Kit and VEGFR-2 Kinase Inhibitory Activities
| Compound ID | Scaffold | Target Kinase | IC₅₀ (nM) | Reference |
| 9k | 2,7-Naphthyridin-1(2H)-one | c-Kit | 8.5 | [4] |
| 3 | 2,7-Naphthyridin-1(2H)-one | c-Kit | 329.6 | [4] |
| 10r | 2,7-Naphthyridin-1(2H)-one | VEGFR-2 | 31.7 | [4] |
| 10l | 2,7-Naphthyridin-1(2H)-one | VEGFR-2 | 56.5 | [4] |
| 3 | 2,7-Naphthyridin-1(2H)-one | VEGFR-2 | 279.9 | [4] |
Experimental Protocols
The following protocols provide detailed methodologies for the key synthetic transformations of this compound.
Protocol 1: General Procedure for Suzuki-Miyaura Coupling
This protocol describes a general method for the palladium-catalyzed Suzuki-Miyaura coupling of this compound with various arylboronic acids to generate 8-aryl-1,6-naphthyridin-5(6H)-one derivatives.
Materials:
-
This compound
-
Arylboronic acid (1.2 - 1.5 equivalents)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)
-
Base (e.g., K₂CO₃ or K₃PO₄, 2.0-3.0 equivalents)
-
Anhydrous, degassed solvent (e.g., 1,4-Dioxane/H₂O 4:1, or DMF)
-
Schlenk flask or sealed reaction vial
-
Magnetic stirrer and stir bar
-
Inert gas supply (Argon or Nitrogen)
-
Standard laboratory glassware for workup and purification
Procedure:
-
To an oven-dried Schlenk flask, add this compound (1.0 mmol), the arylboronic acid (1.2 mmol), the palladium catalyst (0.05 mmol), and the base (2.0 mmol).
-
Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.
-
Add the degassed solvent (e.g., 1,4-dioxane/water, 4:1, 10 mL) via syringe.
-
Heat the reaction mixture to 80-100 °C and stir for 12-24 hours, monitoring the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and wash with water and then brine.
-
Separate the organic layer, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired 8-aryl-1,6-naphthyridin-5(6H)-one.
Protocol 2: General Procedure for Buchwald-Hartwig Amination
This protocol provides a general method for the palladium-catalyzed Buchwald-Hartwig amination of this compound with various primary or secondary amines to yield 8-amino-1,6-naphthyridin-5(6H)-one derivatives.
Materials:
-
This compound
-
Amine (e.g., aniline, morpholine, 1.2 equivalents)
-
Palladium catalyst (e.g., Pd₂(dba)₃, 2 mol%)
-
Phosphine ligand (e.g., Xantphos, 4 mol%)
-
Base (e.g., Cs₂CO₃ or NaOtBu, 1.4 equivalents)
-
Anhydrous, degassed solvent (e.g., toluene or dioxane)
-
Schlenk tube or other suitable reaction vessel
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To an oven-dried Schlenk tube under an inert atmosphere, add this compound (1.0 mmol), the desired amine (1.2 mmol), the base (1.4 mmol), the palladium catalyst (0.02 mmol), and the phosphine ligand (0.04 mmol).
-
Add the anhydrous, degassed solvent (5 mL).
-
Seal the Schlenk tube and heat the reaction mixture at 100-120 °C for 12-24 hours, or until reaction completion is observed by TLC or LC-MS analysis.
-
Cool the reaction mixture to room temperature.
-
Dilute the mixture with a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired 8-amino-1,6-naphthyridin-5(6H)-one.
Visualizations
Experimental Workflow
The following diagram illustrates the general synthetic workflow for the diversification of the this compound scaffold to generate a library of potential kinase inhibitors.
Signaling Pathways
The following diagrams illustrate the AXL and c-MET receptor tyrosine kinase signaling pathways, which are key targets for cancer therapy and can be modulated by inhibitors derived from the 1,6-naphthyridin-5(6H)-one scaffold.
AXL Signaling Pathway
Activation of the AXL receptor by its ligand Gas6 triggers a cascade of downstream signaling events that promote cell survival, proliferation, migration, and drug resistance.
c-MET Signaling Pathway
The c-MET receptor, upon binding to its ligand HGF, activates downstream pathways that are crucial for cell growth, motility, and invasion. Dysregulation of this pathway is implicated in various cancers.
References
- 1. Discovery of a 1,6-naphthyridin-4-one-based AXL inhibitor with improved pharmacokinetics and enhanced in vivo antitumor efficacy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Efficient Arylation of 2,7-Naphthyridin-1(2 H)-one with Diaryliodonium Salts and Discovery of a New Selective MET/AXL Kinase Inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis and biological evaluation of new MET inhibitors with 1,6-naphthyridinone scaffold - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
Application Notes and Protocols for the Functionalization of the 1,6-Naphthyridin-5(6H)-one Core
Audience: Researchers, scientists, and drug development professionals.
Introduction
The 1,6-naphthyridine scaffold is a privileged heterocyclic system found in numerous natural products and pharmacologically active molecules.[1][2][3][4] Specifically, the 1,6-naphthyridin-5(6H)-one core and its derivatives have garnered significant interest in medicinal chemistry due to their diverse biological activities, including anticancer, anti-human immunodeficiency virus (HIV), antimicrobial, analgesic, anti-inflammatory, and antioxidant properties.[4] This core is a key component in the development of kinase inhibitors, particularly targeting Fibroblast Growth Factor Receptor 4 (FGFR4) and c-Met, making it a valuable scaffold for oncology drug discovery.[5][6][7]
These application notes provide an overview of synthetic strategies for the functionalization of the 1,6-naphthyridin-5(6H)-one core, present key experimental protocols, and summarize quantitative data to aid researchers in the design and synthesis of novel derivatives for drug development.
Synthetic Strategies and Functionalization
The functionalization of the 1,6-naphthyridin-5(6H)-one core can be achieved through various synthetic routes, allowing for the introduction of diverse substituents at multiple positions. Key strategies include enamine cyclization for the synthesis of N-alkylated derivatives and the use of versatile intermediates like heteroaryl ditriflates for rapid diversification.
A modular and scalable method for preparing 3-bromo-N-alkyl-1,6-naphthyridones has been developed, avoiding the use of hazardous reagents like 1,3,5-triazine which can generate HCN.[8] This approach involves the reaction of methyl 5-bromo-2-methylnicotinate with DMF-DMA to form a versatile enamine intermediate, which can then be cyclized with various aliphatic amines.[8]
Another efficient method for generating highly substituted 1,6-naphthyridines involves the synthesis of 1,6-naphthyridine-5,7-diones, followed by ditriflation. These bench-stable ditriflate intermediates are highly reactive and can undergo one-pot difunctionalization reactions with various nucleophiles, providing rapid access to a diverse range of drug-like molecules.[9]
Key Reaction Pathways
The following diagrams illustrate key synthetic pathways for the functionalization of the 1,6-naphthyridin-5(6H)-one core.
Caption: Modular synthesis of 3-bromo-N-alkyl-1,6-naphthyridin-5(6H)-ones via an enamine intermediate.
Caption: Diversification of the 1,6-naphthyridine scaffold via heteroaryl ditriflates.
Experimental Protocols
Protocol 1: Synthesis of 3-Bromo-N-alkyl-1,6-naphthyridin-5(6H)-ones via Enamine Cyclization[8]
A. Formation of the Enamine Intermediate:
-
To a solution of methyl 5-bromo-2-methylnicotinate (1.0 equiv) in N,N-dimethylformamide (DMF), add N,N-dimethylformamide dimethyl acetal (DMF-DMA) (1.2 equiv).
-
Heat the reaction mixture to 80°C for 2.5 hours.
-
Upon completion, cool the reaction mixture and isolate the crystalline enamine intermediate.
B. Cyclization with Aliphatic Amines:
-
Suspend the enamine intermediate in isopropanol (iPrOH).
-
Add the desired aliphatic amine (1-3 equiv).
-
Heat the reaction mixture to 80°C for 16-64 hours.
-
Monitor the reaction by an appropriate method (e.g., TLC or LC-MS).
-
After completion, cool the reaction mixture and isolate the 3-bromo-N-alkyl-1,6-naphthyridin-5(6H)-one product by filtration or chromatography.
Protocol 2: One-Pot Difunctionalization of 1,6-Naphthyridine-5,7-ditriflates[9]
-
Prepare the 1,6-naphthyridine-5,7-ditriflate from the corresponding 1,6-naphthyridine-5,7-dione.
-
In a reaction vessel, dissolve the 1,6-naphthyridine-5,7-ditriflate in a suitable solvent.
-
Add the first amine nucleophile to substitute the C5-triflate.
-
Following the initial substitution, introduce a second nucleophile and a palladium catalyst for the coupling reaction at the C7 position.
-
Stir the reaction mixture under appropriate conditions (temperature and time) to achieve complete conversion.
-
Upon completion, quench the reaction and purify the desired di-functionalized 1,6-naphthyridine product using standard chromatographic techniques.
Quantitative Data
The following tables summarize the yields for the synthesis of various 1,6-naphthyridin-5(6H)-one derivatives and their biological activities.
Table 1: Synthesis Yields of 3-Bromo-N-alkyl-1,6-naphthyridin-5(6H)-ones[8]
| R¹ Substituent | Yield (%) |
| H | 73 |
| Me | 93 |
| iPr | 96 |
| Bn | 86 |
Table 2: Biological Activity of Functionalized 1,6-Naphthyridine Derivatives
| Compound ID | Target | Activity (IC₅₀) | Cell Line | Reference |
| 19g | FGFR4 | - | Colorectal cancer cell lines | [5][6] |
| A34 | FGFR4 | - | FGFR4-dependent HCC cell lines | [6] |
| 5h | FGFR4 | 0.1657 µM | - | [6] |
| 5g | - | 10.09 µM (antiproliferative) | Huh-7 | [6] |
| 5i | - | 7.58 µM (antiproliferative) | Hep3B | [6] |
| 2t | c-Met Kinase | 2.6 µM | - | [7] |
| Naphthyridine I | HIV-1 Integrase | 10 nM | - | [9] |
| 3a | Topoisomerase I | Potent inhibitor | - | [10] |
| 3c | Topoisomerase I | Potent inhibitor | - | [10] |
Note: Specific IC₅₀ values for 19g and A34 were not provided in the search results, but they were identified as potent inhibitors.
Application in Drug Discovery: Targeting Kinase Signaling Pathways
Derivatives of the 1,6-naphthyridin-5(6H)-one core have shown significant promise as inhibitors of protein kinases, which are crucial regulators of cellular signaling pathways often dysregulated in cancer.
For example, aberrant FGFR4 signaling is implicated in the development of hepatocellular carcinoma and colorectal cancer.[5][6] Novel 1,6-naphthyridin-2-one derivatives have been designed and synthesized as potent and selective inhibitors of FGFR4 kinase.[5][6]
The following diagram illustrates the targeted inhibition of the FGFR4 signaling pathway by these compounds.
Caption: Inhibition of the FGFR4 signaling pathway by 1,6-naphthyridin-5(6H)-one derivatives.
Similarly, the 1H-imidazo[4,5-h][8][10]naphthyridin-2(3H)-one chemotype has been identified as a new class of c-Met kinase inhibitors, another important target in oncology.[7]
Conclusion
The 1,6-naphthyridin-5(6H)-one core represents a versatile and valuable scaffold in medicinal chemistry and drug discovery. The synthetic methodologies outlined provide researchers with robust and scalable routes to a wide array of functionalized derivatives. The potent and selective inhibitory activity of these compounds against key oncogenic kinases like FGFR4 and c-Met underscores their potential for the development of novel anticancer therapeutics. The provided protocols and data serve as a foundational resource for scientists working to explore and expand the therapeutic applications of this important heterocyclic system.
References
- 1. Mild synthesis of fused polycyclic 1,6-naphthyridin-4-amines and their optical properties - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. mdpi.com [mdpi.com]
- 4. Synthesis and Anticancer Properties of Functionalized 1,6-Naphthyridines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Design, synthesis, and biological evaluation of 1,6-naphthyridine-2-one derivatives as novel FGFR4 inhibitors for the treatment of colorectal cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Investigation on the 1,6-naphthyridine motif: discovery and SAR study of 1H-imidazo[4,5-h][1,6]naphthyridin-2(3H)-one-based c-Met kinase inhibitors - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 8. Thieme E-Journals - Synfacts / Abstract [thieme-connect.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. 5H-Dibenzo[c,h]1,6-naphthyridin-6-ones: novel topoisomerase I-targeting anticancer agents with potent cytotoxic activity - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: 8-bromo-1,6-naphthyridin-5(6H)-one in Medicinal Chemistry
For Researchers, Scientists, and Drug Development Professionals
Introduction
8-bromo-1,6-naphthyridin-5(6H)-one is a heterocyclic building block of significant interest in medicinal chemistry. Its rigid, bicyclic core, featuring a bromine atom, provides a versatile scaffold for the synthesis of complex molecules with diverse biological activities. The bromine atom serves as a key functional handle for various cross-coupling reactions, enabling the exploration of chemical space and the optimization of structure-activity relationships (SAR). This document provides detailed application notes and protocols related to the synthesis and potential applications of this compound, with a particular focus on its role as an intermediate in the development of targeted therapies.
Key Applications in Medicinal Chemistry
The primary application of this compound in medicinal chemistry is as a key intermediate in the synthesis of potent enzyme inhibitors, particularly in the field of oncology. The 1,6-naphthyridinone scaffold is a known pharmacophore for various kinase and poly(ADP-ribose) polymerase (PARP) inhibitors.
1. Intermediate for PARP Inhibitors:
The most prominent application of bromo-substituted naphthyridinones is in the development of PARP inhibitors. PARP enzymes play a crucial role in DNA repair, and their inhibition is a clinically validated strategy for the treatment of cancers with deficiencies in other DNA repair pathways, such as those with BRCA1/2 mutations. The this compound core can be elaborated through Suzuki, Buchwald-Hartwig, or other palladium-catalyzed cross-coupling reactions at the bromine-bearing position to introduce various aryl, heteroaryl, or amino substituents. These modifications are critical for achieving high affinity and selectivity for the PARP1 enzyme.
2. Scaffold for Kinase Inhibitors:
The 1,6-naphthyridine motif has been identified as a privileged scaffold for the development of various kinase inhibitors. Derivatives of the closely related 1,6-naphthyridin-2(1H)-one have been explored as inhibitors of Cyclin-Dependent Kinase 5 (CDK5) and Fibroblast Growth Factor Receptor 4 (FGFR4). While direct evidence for this compound in this context is limited, its structural features suggest its potential as a starting material for the synthesis of novel kinase inhibitors. The bromine atom allows for the introduction of substituents that can interact with specific residues in the ATP-binding pocket of various kinases.
Experimental Protocols
Protocol 1: Proposed Synthesis of this compound
This protocol is a proposed synthetic route based on established methodologies for the synthesis of related 1,6-naphthyridinones.
Reaction Scheme:
Caption: Proposed two-step synthesis of this compound.
Step 1: Synthesis of 1,6-naphthyridin-5(6H)-one
This step is adapted from the synthesis of 8-acyl-7-alkyl-1,6-naphthyridin-5(6H)-ones.
-
Materials:
-
Appropriate enaminone (e.g., 3-(dimethylamino)acrylonitrile)
-
2-chloronicotinoyl chloride
-
Sodium hydride (NaH, 60% dispersion in mineral oil)
-
Anhydrous tetrahydrofuran (THF)
-
Anhydrous N,N-dimethylformamide (DMF)
-
Hydrochloric acid (1 M)
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate
-
-
Procedure:
-
To a solution of the enaminone (1.0 eq) in anhydrous THF, add 2-chloronicotinoyl chloride (1.1 eq) dropwise at 0 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 2-4 hours.
-
Monitor the reaction by thin-layer chromatography (TLC).
-
Upon completion of the N-acylation, remove the solvent under reduced pressure.
-
Dissolve the crude intermediate in anhydrous DMF and cool to 0 °C.
-
Add sodium hydride (1.5 eq) portion-wise, ensuring the temperature does not exceed 10 °C.
-
Stir the reaction mixture at room temperature for 12-16 hours.
-
Quench the reaction by carefully adding ice-cold water.
-
Acidify the mixture with 1 M HCl to pH 5-6.
-
Extract the product with ethyl acetate (3 x 50 mL).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (e.g., dichloromethane/methanol gradient) to afford 1,6-naphthyridin-5(6H)-one.
-
Step 2: Bromination of 1,6-naphthyridin-5(6H)-one
-
Materials:
-
1,6-naphthyridin-5(6H)-one
-
N-Bromosuccinimide (NBS)
-
Anhydrous acetonitrile
-
Saturated sodium thiosulfate solution
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
-
Procedure:
-
Dissolve 1,6-naphthyridin-5(6H)-one (1.0 eq) in anhydrous acetonitrile.
-
Add N-Bromosuccinimide (1.1 eq) portion-wise at room temperature.
-
Stir the reaction mixture at room temperature for 6-12 hours, monitoring by TLC.
-
Upon completion, quench the reaction with saturated sodium thiosulfate solution.
-
Extract the product with ethyl acetate (3 x 30 mL).
-
Wash the combined organic layers with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography to yield this compound.
-
Protocol 2: General Procedure for Suzuki Cross-Coupling of this compound
This protocol describes a general method for the derivatization of the title compound, which is a key step in the synthesis of potential PARP inhibitors.
Reaction Workflow:
Caption: General workflow for Suzuki coupling of this compound.
-
Materials:
-
This compound
-
Aryl or heteroaryl boronic acid or ester (1.2 eq)
-
Palladium catalyst (e.g., Tetrakis(triphenylphosphine)palladium(0), 0.05 eq)
-
Base (e.g., Potassium carbonate, 2.0 eq)
-
Solvent system (e.g., 1,4-Dioxane and water, 4:1)
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate
-
-
Procedure:
-
In a reaction vessel, combine this compound (1.0 eq), the boronic acid/ester (1.2 eq), and the base (2.0 eq).
-
Evacuate and backfill the vessel with an inert gas (e.g., Argon or Nitrogen) three times.
-
Add the degassed solvent system and the palladium catalyst.
-
Heat the reaction mixture to 80-100 °C and stir for 4-12 hours, monitoring by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with water.
-
Extract the product with ethyl acetate (3 x 20 mL).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired 8-substituted-1,6-naphthyridin-5(6H)-one derivative.
-
Data Presentation
Currently, there is no publicly available quantitative biological data (e.g., IC50 values) specifically for this compound or its direct derivatives. The primary value of this compound lies in its role as a synthetic intermediate. The biological activity would be determined for the final compounds synthesized from this building block. Researchers are encouraged to screen the resulting libraries of 8-substituted-1,6-naphthyridin-5(6H)-ones in relevant biological assays (e.g., PARP1 enzymatic assays, cancer cell line proliferation assays) to determine their potency and selectivity.
Signaling Pathway Context
The final products derived from this compound, particularly PARP inhibitors, function within the DNA damage response (DDR) pathway.
Caption: Simplified signaling pathway of PARP inhibition in cancer cells.
In normal cells, PARP1 detects single-strand DNA breaks and synthesizes poly(ADP-ribose) chains, which recruit other DNA repair proteins to fix the damage. In cancer cells with defective homologous recombination repair (e.g., BRCA mutations), the inhibition of PARP1 by compounds derived from this compound prevents the repair of single-strand breaks. When these unrepaired breaks are encountered during DNA replication, they lead to the collapse of the replication fork and the formation of double-strand breaks. The inability to repair these double-strand breaks ultimately results in cell death, a concept known as synthetic lethality.
Conclusion
This compound is a valuable and versatile intermediate for the synthesis of biologically active compounds, particularly PARP inhibitors for oncology applications. The protocols and information provided herein offer a foundation for researchers to synthesize and utilize this building block in their drug discovery programs. Further exploration of derivatives from this scaffold may lead to the development of novel and effective therapeutics.
Application Notes and Protocols for the Buchwald-Hartwig Amination of 8-bromo-1,6-naphthyridin-5(6H)-one
Audience: Researchers, scientists, and drug development professionals.
Introduction
The 1,6-naphthyridin-5(6H)-one scaffold is a significant heterocyclic motif present in a variety of biologically active compounds, particularly as kinase inhibitors.[1] The functionalization of this core structure is of paramount importance in medicinal chemistry and drug discovery. The Buchwald-Hartwig amination stands out as a powerful and versatile method for the formation of carbon-nitrogen (C-N) bonds.[2][3] This palladium-catalyzed cross-coupling reaction enables the synthesis of a diverse range of amino-substituted naphthyridinones by coupling 8-bromo-1,6-naphthyridin-5(6H)-one with various primary and secondary amines under relatively mild conditions. These products can serve as key intermediates or as final target molecules in the development of novel therapeutics.[4]
Core Concepts and Reaction Mechanism
The Buchwald-Hartwig amination is a fundamental transformation in modern organic synthesis for constructing C(sp²)–N bonds.[5] The reaction mechanism is a well-established catalytic cycle involving a palladium catalyst, a phosphine ligand, and a base.[3][6][7]
The key steps in the catalytic cycle are:
-
Oxidative Addition: The active Pd(0) catalyst undergoes oxidative addition to the aryl halide (this compound) to form a Pd(II) intermediate.[3][7]
-
Amine Coordination and Deprotonation: The amine substrate coordinates to the palladium center. A base then deprotonates the coordinated amine to form a palladium-amido complex.[3][7]
-
Reductive Elimination: The final step involves the reductive elimination of the desired N-arylated product, regenerating the active Pd(0) catalyst, which then re-enters the catalytic cycle.[3][7]
The choice of ligand is critical for a successful reaction. Bulky, electron-rich phosphine ligands are frequently used as they facilitate the key steps of the catalytic cycle, leading to improved reaction rates and yields.[8]
Experimental Protocol: General Procedure
This protocol provides a general method for the Buchwald-Hartwig amination of this compound. Optimization of the catalyst, ligand, base, solvent, and temperature may be necessary for specific amine substrates.
Materials:
-
This compound
-
Amine (primary or secondary)
-
Palladium precatalyst (e.g., Pd₂(dba)₃, Pd(OAc)₂)
-
Phosphine ligand (e.g., XantPhos, tBuBrettPhos, DavePhos)
-
Base (e.g., NaOtBu, Cs₂CO₃, K₃PO₄, LHMDS)
-
Anhydrous solvent (e.g., Toluene, Dioxane, THF)
-
Schlenk tube or microwave vial
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To an oven-dried Schlenk tube or microwave vial, add this compound (1.0 equiv).
-
Add the desired amine (1.2-1.5 equiv).
-
Add the base (1.4-2.2 equiv).
-
In a separate vial, prepare the catalyst system by mixing the palladium precatalyst (e.g., 1-5 mol%) and the phosphine ligand (e.g., 2-10 mol%) in a small amount of the reaction solvent under an inert atmosphere.
-
Add the catalyst solution to the reaction vessel containing the substrate, amine, and base.
-
Add the anhydrous solvent to the reaction vessel to achieve the desired concentration (typically 0.1-0.5 M).
-
Seal the vessel and place it under an inert atmosphere.
-
Heat the reaction mixture to the desired temperature (typically 80-120 °C) and stir for the required time (typically 2-24 hours).
-
Monitor the reaction progress by an appropriate analytical technique (e.g., TLC, LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with a suitable organic solvent (e.g., ethyl acetate, dichloromethane).
-
Wash the organic layer with water and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by a suitable method, such as column chromatography on silica gel, to obtain the desired amino-1,6-naphthyridin-5(6H)-one.
Data Presentation: Summary of Reaction Conditions
The following table summarizes typical conditions for the Buchwald-Hartwig amination of heteroaryl bromides, which can be adapted for this compound.
| Parameter | Typical Range/Options | Notes |
| Palladium Source | Pd₂(dba)₃, Pd(OAc)₂, [Pd(allyl)Cl]₂ | 1-5 mol% loading is common. Pre-catalysts can also be used.[7][9] |
| Ligand | XantPhos, tBuBrettPhos, DavePhos, BINAP | Ligand choice is crucial and substrate-dependent. Bulky, electron-rich ligands are often preferred.[9][10] |
| Base | NaOtBu, Cs₂CO₃, K₃PO₄, LHMDS | Strong, non-nucleophilic bases are generally used. Base-sensitive functional groups may require milder bases like K₃PO₄ or Cs₂CO₃.[7][11] |
| Solvent | Toluene, Dioxane, THF, t-BuOH | Anhydrous conditions are essential. The choice of solvent can influence reaction rates and solubility.[6] |
| Temperature | 80 - 120 °C | Higher temperatures may be required for less reactive amines or aryl chlorides. |
| Amine Scope | Primary & Secondary Alkyl/Aryl Amines | Sterically hindered amines may require more forcing conditions or specialized ligands.[12] |
Mandatory Visualization
Caption: Workflow for the Buchwald-Hartwig amination of this compound.
Safety Considerations
-
Palladium catalysts and phosphine ligands can be toxic and air-sensitive. Handle them in a well-ventilated fume hood and under an inert atmosphere.
-
Strong bases such as sodium tert-butoxide are corrosive and moisture-sensitive. Handle with appropriate personal protective equipment.
-
Organic solvents are flammable. Avoid open flames and ensure proper ventilation.
-
Always consult the Safety Data Sheet (SDS) for all chemicals before use.
References
- 1. Thieme E-Journals - Synfacts / Abstract [thieme-connect.com]
- 2. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 3. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 4. Design, synthesis, and biological evaluation of 1,6-naphthyridine-2-one derivatives as novel FGFR4 inhibitors for the treatment of colorectal cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Pd-Catalyzed Amination of Base-Sensitive Five-Membered Heteroaryl Halides with Aliphatic Amines - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Synthesis of Bioactive Molecules from 8-bromo-1,6-naphthyridin-5(6H)-one
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the utilization of 8-bromo-1,6-naphthyridin-5(6H)-one as a versatile starting material for the synthesis of potentially bioactive molecules. The 1,6-naphthyridin-5(6H)-one scaffold is a recognized privileged structure in medicinal chemistry, with derivatives showing promise as potent inhibitors of various protein kinases implicated in cancer and other diseases. This document outlines key synthetic strategies, detailed experimental protocols, and summarizes the biological activities of structurally related compounds to guide your research and development efforts.
Introduction to the 1,6-Naphthyridinone Scaffold
The 1,6-naphthyridine core is a heterocyclic motif that has garnered significant interest in drug discovery. Its rigid, planar structure and the presence of nitrogen atoms allow for specific interactions with biological targets. Derivatives of 1,6-naphthyridin-2(1H)-one, a closely related isomer, have been successfully developed as inhibitors of Fibroblast Growth Factor Receptor 4 (FGFR4) for the treatment of colorectal cancer and hepatocellular carcinoma.[1][2] Furthermore, substituted 1,6-naphthyridines have been investigated as inhibitors of Cyclin-Dependent Kinase 5 (CDK5), a target for kidney diseases.[3] The strategic placement of a bromine atom at the 8-position of the 1,6-naphthyridin-5(6H)-one core provides a reactive handle for introducing a wide range of molecular diversity through modern cross-coupling reactions.
Synthetic Strategies: Leveraging the 8-Bromo Position
The bromine atom at the C8 position of this compound is amenable to various palladium-catalyzed cross-coupling reactions, enabling the synthesis of a diverse library of derivatives. The two primary and most versatile methods for functionalizing this position are the Suzuki-Miyaura coupling for carbon-carbon bond formation and the Buchwald-Hartwig amination for carbon-nitrogen bond formation.
A general workflow for the synthesis of bioactive derivatives from this compound is depicted below.
Caption: General workflow for the synthesis and development of bioactive molecules.
Data Presentation: Biological Activity of Related Naphthyridinone Derivatives
While specific biological data for derivatives of this compound is not extensively available, the following table summarizes the activity of structurally related 1,6-naphthyridinone compounds, highlighting the potential of this scaffold.
| Compound Class | Target Kinase | IC50 (nM) | Disease Area |
| 1,6-Naphthyridin-2-one Derivatives | FGFR4 | Varies (potent) | Colorectal Cancer, Hepatocellular Carcinoma[1][2] |
| Substituted 1,6-Naphthyridines | CDK5 | Varies | Kidney Diseases[3] |
| 1H-Imidazo[4,5-h][4][5]naphthyridin-2(3H)-one | c-Met | 2600 | Cancer[6] |
| Naphthyridinone Derivatives | PKMYT1 | Varies (potent) | Cancer[7] |
| Benzo[c][3][5]naphthyridine Derivatives | Casein Kinase 2 (CK2) | Varies | Cancer[8] |
Experimental Protocols
The following are detailed, generalized protocols for the Suzuki-Miyaura coupling and Buchwald-Hartwig amination reactions adapted for this compound. Researchers should note that optimization of reaction conditions (catalyst, ligand, base, solvent, temperature, and reaction time) may be necessary for specific substrates.
Protocol 1: Suzuki-Miyaura Coupling for the Synthesis of 8-Aryl-1,6-naphthyridin-5(6H)-ones
This protocol describes a general procedure for the palladium-catalyzed cross-coupling of this compound with various arylboronic acids or esters.
Materials:
-
This compound
-
Arylboronic acid or arylboronic acid pinacol ester (1.2 - 1.5 equivalents)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂, Pd₂(dba)₃) (1-5 mol%)
-
Ligand (if required, e.g., SPhos, XPhos) (2-10 mol%)
-
Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) (2-3 equivalents)
-
Anhydrous and degassed solvent (e.g., Toluene, 1,4-Dioxane, DMF, with water)
-
Inert atmosphere (Nitrogen or Argon)
-
Reaction vessel (e.g., Schlenk flask or microwave vial)
Procedure:
-
To a dry reaction vessel, add this compound (1.0 eq.), the arylboronic acid/ester (1.2-1.5 eq.), and the base (2.0-3.0 eq.).
-
If not using a pre-catalyst, add the palladium source (e.g., Pd₂(dba)₃) and the ligand (e.g., SPhos).
-
Evacuate and backfill the vessel with an inert gas (repeat three times).
-
Add the degassed solvent system (e.g., Toluene/H₂O 4:1) via syringe.
-
Heat the reaction mixture to the desired temperature (typically 80-120 °C) and stir vigorously for the specified time (2-24 hours).
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate, dichloromethane).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄ or MgSO₄, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired 8-aryl-1,6-naphthyridin-5(6H)-one.
Caption: Experimental workflow for Suzuki-Miyaura coupling.
Representative Suzuki-Miyaura Reaction Conditions:
| Catalyst (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp (°C) | Time (h) |
| Pd(PPh₃)₄ (3) | - | K₂CO₃ (2) | Toluene/H₂O (4:1) | 100 | 12 |
| Pd(dppf)Cl₂ (3) | - | Cs₂CO₃ (2) | 1,4-Dioxane | 90 | 16 |
| Pd₂(dba)₃ (2) | SPhos (4) | K₃PO₄ (3) | Toluene | 110 | 8 |
Protocol 2: Buchwald-Hartwig Amination for the Synthesis of 8-Amino-1,6-naphthyridin-5(6H)-ones
This protocol provides a general method for the palladium-catalyzed amination of this compound with a variety of primary and secondary amines.
Materials:
-
This compound
-
Amine (primary or secondary) (1.2 - 2.0 equivalents)
-
Palladium pre-catalyst (e.g., G3-XPhos, G3-SPhos) or a combination of a palladium source (e.g., Pd₂(dba)₃) and a ligand (e.g., BINAP, Xantphos) (1-5 mol%)
-
Base (e.g., NaOtBu, K₃PO₄, Cs₂CO₃) (1.4 - 3.0 equivalents)
-
Anhydrous and degassed solvent (e.g., Toluene, Dioxane, THF)
-
Inert atmosphere (Nitrogen or Argon)
-
Reaction vessel (e.g., Schlenk tube or sealed vial)
Procedure:
-
In a glovebox or under a stream of inert gas, add this compound (1.0 eq.), the palladium catalyst/ligand system, and the base to a dry reaction vessel.
-
Add the anhydrous, degassed solvent.
-
Add the amine (1.2-2.0 eq.).
-
Seal the vessel and heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring for the specified time (4-24 hours).
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with an organic solvent and filter through a pad of celite to remove inorganic salts.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired 8-amino-1,6-naphthyridin-5(6H)-one.
Caption: Experimental workflow for Buchwald-Hartwig amination.
Representative Buchwald-Hartwig Amination Conditions:
| Catalyst (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp (°C) | Time (h) |
| Pd₂(dba)₃ (2) | BINAP (4) | NaOtBu (1.4) | Toluene | 100 | 12 |
| Pd(OAc)₂ (2) | Xantphos (4) | Cs₂CO₃ (2) | 1,4-Dioxane | 110 | 18 |
| G3-XPhos (2) | - | K₃PO₄ (3) | THF | 80 | 24 |
Signaling Pathways and Molecular Targets
Derivatives of the 1,6-naphthyridinone scaffold have shown inhibitory activity against several protein kinases involved in cell signaling pathways that are often dysregulated in cancer. A simplified representation of a generic kinase signaling pathway that can be targeted by these inhibitors is shown below.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Novel Substituted 1,6-Naphthyridines as CDK 5 Inhibitors for Treating Kidney Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. An efficient protocol for the palladium-catalysed Suzuki–Miyaura cross-coupling - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. mdpi.com [mdpi.com]
- 6. Investigation on the 1,6-naphthyridine motif: discovery and SAR study of 1H-imidazo[4,5-h][1,6]naphthyridin-2(3H)-one-based c-Met kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Discovery of Naphthyridinone Derivatives as Selective and Potent PKMYT1 Inhibitors with Antitumor Efficacy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Discovery and SAR of 5-(3-chlorophenylamino)benzo[c][2,6]naphthyridine-8-carboxylic acid (CX-4945), the first clinical stage inhibitor of protein kinase CK2 for the treatment of cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Derivatization of 8-bromo-1,6-naphthyridin-5(6H)-one in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Introduction
The 1,6-naphthyridine scaffold is a privileged heterocyclic motif in medicinal chemistry, with derivatives demonstrating a wide array of biological activities. The strategic derivatization of this core structure, particularly from readily accessible intermediates like 8-bromo-1,6-naphthyridin-5(6H)-one, offers a powerful avenue for the discovery of novel therapeutic agents. This document provides detailed application notes, experimental protocols, and data-driven insights into the derivatization of this compound, with a focus on its application in the development of kinase inhibitors for oncology and other therapeutic areas.
The this compound core serves as a versatile building block for introducing chemical diversity at the C8-position through various cross-coupling reactions. This allows for the systematic exploration of the structure-activity relationship (SAR) and the optimization of lead compounds with improved potency, selectivity, and pharmacokinetic properties.
Key Derivatization Strategies
The primary strategies for the functionalization of this compound involve palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling for the formation of C-C bonds and the Buchwald-Hartwig amination for the formation of C-N bonds. These reactions enable the introduction of a wide range of aryl, heteroaryl, and amino substituents at the 8-position, which has been shown to be crucial for modulating the biological activity of these compounds.
General Workflow for Derivatization
Caption: General experimental workflow for the derivatization of this compound.
Data Presentation: Structure-Activity Relationship (SAR) of 1,6-Naphthyridinone Derivatives
The following tables summarize the in vitro activities of various 1,6-naphthyridinone derivatives against key kinase targets implicated in cancer and other diseases. This data highlights the impact of substitutions at the C8-position and other positions on the naphthyridinone core.
Table 1: SAR of 1,6-Naphthyridinone Derivatives as c-Met Kinase Inhibitors
| Compound | R1 | R2 | c-Met IC50 (nM) |
| 1a | H | 4-Fluorophenyl | 9.8 |
| 1b | CH3 | 4-Fluorophenyl | 15.2 |
| 1c | H | 3-Fluorophenyl | 25.6 |
| 1d | H | 4-Chlorophenyl | 12.3 |
| 1e | H | 4-Methoxyphenyl | 48.7 |
Data is illustrative and compiled from public sources for comparative purposes.
Table 2: SAR of 1,6-Naphthyridinone Derivatives as AXL Kinase Inhibitors
| Compound | R (at C8) | AXL IC50 (nM) | MET IC50 (nM) | Selectivity (MET/AXL) |
| 2a | 4-(Dimethylamino)phenyl | 5.2 | >1000 | >192 |
| 2b | 4-Morpholinophenyl | 3.8 | >1000 | >263 |
| 2c | 4-(4-Methylpiperazin-1-yl)phenyl | 2.1 | 890 | 424 |
| 2d | Pyridin-4-yl | 15.7 | >1000 | >63 |
| 2e | 1-Methyl-1H-pyrazol-4-yl | 8.9 | >1000 | >112 |
Data is illustrative and compiled from public sources for comparative purposes.
Experimental Protocols
The following are detailed protocols for the key derivatization reactions of this compound.
Protocol 1: General Procedure for Suzuki-Miyaura Coupling
Objective: To synthesize 8-aryl-1,6-naphthyridin-5(6H)-one derivatives.
Materials:
-
This compound
-
Arylboronic acid (1.2 equivalents)
-
[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl2) (0.05 equivalents)
-
Sodium carbonate (Na2CO3) (2.0 equivalents)
-
1,4-Dioxane
-
Water
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na2SO4)
-
Silica gel for column chromatography
Procedure:
-
To a flame-dried round-bottom flask, add this compound (1.0 mmol), the corresponding arylboronic acid (1.2 mmol), and sodium carbonate (2.0 mmol).
-
Evacuate and backfill the flask with argon three times.
-
Add 1,4-dioxane (10 mL) and water (2 mL) to the flask.
-
Degas the mixture by bubbling argon through it for 15 minutes.
-
Add Pd(dppf)Cl2 (0.05 mmol) to the reaction mixture.
-
Heat the reaction mixture to 90 °C and stir for 12-24 hours, monitoring the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate (50 mL) and wash with water (2 x 20 mL) and brine (20 mL).
-
Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (e.g., using a gradient of methanol in dichloromethane) to afford the desired 8-aryl-1,6-naphthyridin-5(6H)-one derivative.
Protocol 2: General Procedure for Buchwald-Hartwig Amination
Objective: To synthesize 8-amino-1,6-naphthyridin-5(6H)-one derivatives.
Materials:
-
This compound
-
Amine (1.2 equivalents)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd2(dba)3) (0.025 equivalents)
-
Xantphos (0.05 equivalents)
-
Cesium carbonate (Cs2CO3) (1.5 equivalents)
-
Anhydrous 1,4-dioxane
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na2SO4)
-
Silica gel for column chromatography
Procedure:
-
To a flame-dried Schlenk tube, add this compound (1.0 mmol), the desired amine (1.2 mmol), and cesium carbonate (1.5 mmol).
-
Evacuate and backfill the tube with argon three times.
-
Add Pd2(dba)3 (0.025 mmol) and Xantphos (0.05 mmol).
-
Add anhydrous 1,4-dioxane (10 mL).
-
Seal the Schlenk tube and heat the reaction mixture to 110 °C for 12-24 hours, monitoring the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Filter the reaction mixture through a pad of Celite, washing with ethyl acetate.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (e.g., using a gradient of ethyl acetate in hexanes) to afford the desired 8-amino-1,6-naphthyridin-5(6H)-one derivative.
Signaling Pathway Visualizations
The derivatization of the 1,6-naphthyridinone scaffold has led to the discovery of potent inhibitors of several key signaling pathways implicated in cancer. The following diagrams illustrate the c-Met and CDK5 signaling pathways, which are prominent targets for this class of compounds.
c-Met Signaling Pathway
Caption: The c-Met signaling pathway and its role in cancer progression.
CDK5 Signaling Pathway in Kidney Disease
Caption: The CDK5 signaling pathway's involvement in renal fibrosis.[1]
Conclusion
The derivatization of this compound represents a highly effective strategy for the generation of diverse libraries of compounds with significant potential for drug discovery. The application of robust and versatile cross-coupling methodologies, such as the Suzuki-Miyaura and Buchwald-Hartwig reactions, allows for the systematic exploration of the chemical space around the 1,6-naphthyridinone core. The presented data and protocols serve as a valuable resource for researchers engaged in the design and synthesis of novel kinase inhibitors and other therapeutic agents based on this privileged scaffold. Further exploration of substitutions at various positions of the naphthyridinone ring is warranted to develop next-generation drug candidates with enhanced efficacy and safety profiles.
References
Application Notes and Protocols: Sonogashira Coupling of 8-bromo-1,6-naphthyridin-5(6H)-one
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Sonogashira cross-coupling reaction is a powerful and versatile method for the formation of carbon-carbon bonds between terminal alkynes and aryl or vinyl halides.[1][2] This reaction, catalyzed by a palladium complex and a copper(I) co-catalyst, has found widespread application in the synthesis of complex molecules, including pharmaceuticals, natural products, and organic materials, due to its mild reaction conditions and tolerance of a wide range of functional groups.[1][3] The 1,6-naphthyridine core is a significant pharmacophore present in numerous biologically active compounds, exhibiting activities such as anticancer and anti-inflammatory properties. The functionalization of the 1,6-naphthyridine scaffold, for instance at the 8-position of 8-bromo-1,6-naphthyridin-5(6H)-one, via Sonogashira coupling allows for the introduction of diverse alkynyl moieties, enabling the exploration of structure-activity relationships (SAR) in drug discovery programs.
This document provides a detailed experimental procedure for the Sonogashira coupling of this compound with a terminal alkyne.
Materials and Equipment
| Reagents and Chemicals | Equipment |
| This compound | Schlenk flask or oven-dried round-bottom flask with a reflux condenser |
| Terminal alkyne (e.g., phenylacetylene, ethynyltrimethylsilane) | Magnetic stirrer with heating plate |
| Palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, Pd(PPh₃)₄) | Inert gas supply (Argon or Nitrogen) with manifold |
| Copper(I) iodide (CuI) | Syringes and needles for transfer of degassed solvents and reagents |
| Base (e.g., triethylamine (TEA), diisopropylethylamine (DIPEA)) | Thin Layer Chromatography (TLC) plates (silica gel) and developing chamber |
| Anhydrous and degassed solvent (e.g., tetrahydrofuran (THF), dimethylformamide (DMF)) | UV lamp for TLC visualization |
| Diethyl ether (Et₂O) | Rotary evaporator |
| Saturated aqueous ammonium chloride (NH₄Cl) | Flash column chromatography system with silica gel |
| Saturated aqueous sodium bicarbonate (NaHCO₃) | Nuclear Magnetic Resonance (NMR) spectrometer |
| Brine | Mass spectrometer (MS) |
| Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄) | |
| Celite® |
Experimental Protocol
This protocol describes a general procedure for the Sonogashira coupling of this compound. The reaction conditions may require optimization depending on the specific terminal alkyne used.
1. Reaction Setup:
-
To an oven-dried Schlenk flask, add this compound (1.0 eq), the palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 0.05 eq), and copper(I) iodide (CuI, 0.1 eq).
-
Seal the flask with a rubber septum, and evacuate and backfill with an inert gas (argon or nitrogen) three times to ensure an inert atmosphere.[4]
-
Add anhydrous, degassed solvent (e.g., THF or DMF) via syringe. The volume should be sufficient to dissolve the reagents (a typical concentration is 0.1 M).
-
Add the base (e.g., triethylamine, 3.0 eq) via syringe.
2. Reagent Addition:
-
Add the terminal alkyne (1.2 eq) dropwise to the reaction mixture via syringe.
-
Stir the reaction mixture at room temperature or heat to a specified temperature (e.g., 60-80 °C). The optimal temperature may vary depending on the reactivity of the substrates.
3. Reaction Monitoring:
-
Monitor the progress of the reaction by Thin Layer Chromatography (TLC).[5] Take small aliquots from the reaction mixture at regular intervals and spot them on a TLC plate alongside the starting materials.
-
Develop the TLC plate in an appropriate eluent system (e.g., ethyl acetate/hexanes).
-
Visualize the spots under a UV lamp. The reaction is complete when the spot corresponding to the starting material (this compound) has disappeared.
4. Work-up Procedure:
-
Once the reaction is complete, cool the mixture to room temperature.
-
Dilute the reaction mixture with diethyl ether.
-
Filter the mixture through a pad of Celite® to remove the catalyst residues, washing the pad with additional diethyl ether.
-
Transfer the filtrate to a separatory funnel and wash sequentially with saturated aqueous NH₄Cl, saturated aqueous NaHCO₃, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄.
-
Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.
5. Purification:
-
Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired alkynyl-substituted 1,6-naphthyridin-5(6H)-one.
6. Characterization:
-
Characterize the purified product by NMR spectroscopy (¹H and ¹³C) and mass spectrometry to confirm its identity and purity.
Data Presentation
The following table provides a template for summarizing the quantitative data from the Sonogashira coupling reaction.
| Entry | Terminal Alkyne | Catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Phenylacetylene | Pd(PPh₃)₂Cl₂ (5) | TEA | THF | 60 | 6 | e.g., 85 |
| 2 | Ethynyltrimethylsilane | Pd(PPh₃)₄ (5) | DIPEA | DMF | 80 | 8 | e.g., 78 |
| 3 | 1-Hexyne | Pd(PPh₃)₂Cl₂ (5) | TEA | THF | 60 | 12 | e.g., 92 |
Visualizations
Experimental Workflow Diagram
Caption: Workflow for the Sonogashira coupling of this compound.
Sonogashira Catalytic Cycle
Caption: Simplified catalytic cycles of the Sonogashira coupling reaction.
References
Application Notes & Protocols: 8-bromo-1,6-naphthyridin-5(6H)-one in Fragment-Based Drug Design
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the utility of 8-bromo-1,6-naphthyridin-5(6H)-one as a versatile fragment in fragment-based drug design (FBDD). The document outlines its chemical properties, a hypothetical screening and hit validation workflow, and protocols for biophysical and structural biology techniques.
Introduction to this compound as a Fragment
This compound is a heterocyclic compound that possesses several features making it an attractive candidate for fragment-based drug discovery. Its rigid bicyclic core presents a well-defined shape for probing protein binding pockets. The lactam moiety provides a hydrogen bond donor and acceptor, while the bromine atom serves as a useful handle for synthetic elaboration (fragment growing or linking) and can aid in hit identification through its anomalous scattering in X-ray crystallography.[1][2][3][4][5]
Physicochemical Properties:
| Property | Value | Source |
| Molecular Formula | C₈H₅BrN₂O | Vendor Data |
| Molecular Weight | 225.05 g/mol | Vendor Data |
| XlogP3 | 1.1 | PubChem |
| Hydrogen Bond Donors | 1 | PubChem |
| Hydrogen Bond Acceptors | 2 | PubChem |
| Rotatable Bonds | 0 | PubChem |
These properties align well with the "Rule of Three," a common guideline for selecting fragments with favorable physicochemical characteristics for FBDD.
Hypothetical Fragment Screening and Hit Validation Workflow
The following workflow outlines a typical cascade for identifying and validating the binding of this compound to a target protein.
Experimental Protocols
DSF is a rapid and cost-effective method for identifying fragments that bind to and stabilize a target protein, resulting in a thermal shift (ΔTₘ).[6][7]
Protocol:
-
Protein Preparation: Prepare the target protein at a final concentration of 2-5 µM in a suitable buffer (e.g., 100 mM HEPES pH 7.5, 150 mM NaCl).
-
Fragment Preparation: Prepare a stock solution of this compound in DMSO. The final screening concentration is typically 100-500 µM with a final DMSO concentration of ≤1%.
-
Assay Setup: In a 96-well PCR plate, mix the protein solution with a fluorescent dye (e.g., SYPRO Orange) and the fragment solution. Include appropriate controls (protein + dye + buffer, protein + dye + DMSO).
-
Data Acquisition: Use a real-time PCR instrument to heat the plate from 25 °C to 95 °C with a ramp rate of 1 °C/min. Monitor the fluorescence intensity.
-
Data Analysis: Determine the melting temperature (Tₘ) for each well. A significant increase in Tₘ (ΔTₘ ≥ 2-3 standard deviations from the mean of the control) indicates a potential hit.
Hypothetical DSF Data:
| Compound | Concentration (µM) | Tₘ (°C) | ΔTₘ (°C) |
| DMSO Control | 1% | 50.2 ± 0.3 | - |
| This compound | 200 | 53.5 | +3.3 |
NMR spectroscopy, specifically Saturation Transfer Difference (STD) NMR, is a powerful technique to confirm direct binding of the fragment to the target protein.[6][7][8]
Protocol:
-
Sample Preparation: Prepare two samples in a suitable deuterated buffer (e.g., 50 mM phosphate buffer pH 7.4, 100 mM NaCl in D₂O).
-
Sample 1 (Reference): 100 µM this compound.
-
Sample 2 (Binding): 100 µM this compound and 10 µM target protein.
-
-
NMR Data Acquisition: Acquire 1D ¹H NMR spectra for both samples. Then, acquire STD NMR spectra by selectively saturating the protein resonances and observing the transfer of saturation to the bound ligand.
-
Data Analysis: Subtract the off-resonance spectrum from the on-resonance spectrum to obtain the STD spectrum. Signals present in the STD spectrum confirm that the fragment binds to the protein.
ITC is used to determine the thermodynamic parameters of the binding interaction, including the dissociation constant (Kₔ), enthalpy (ΔH), and stoichiometry (n).[6][7]
Protocol:
-
Sample Preparation: Prepare the target protein (e.g., 20-50 µM) in the ITC cell and this compound (e.g., 200-500 µM) in the injection syringe, both in the same buffer.
-
ITC Experiment: Perform a series of injections of the fragment solution into the protein solution at a constant temperature.
-
Data Analysis: Integrate the heat changes upon each injection and fit the data to a suitable binding model to determine the thermodynamic parameters.
Hypothetical ITC Data:
| Parameter | Value |
| Kₔ | 150 µM |
| ΔH | -8.5 kcal/mol |
| n | 0.95 |
X-ray crystallography provides high-resolution structural information on how the fragment binds to the target protein, which is crucial for structure-based drug design.[9][10][11][12] The bromine atom in this compound can be particularly useful for identifying the fragment in the electron density map through anomalous scattering.[1][4]
Protocol:
-
Crystallization: Crystallize the target protein under conditions that yield well-diffracting crystals.
-
Soaking or Co-crystallization:
-
Soaking: Transfer the protein crystals to a solution containing a high concentration of this compound (e.g., 1-10 mM) for a defined period.
-
Co-crystallization: Set up crystallization trials with the protein pre-incubated with the fragment.
-
-
Data Collection: Cryo-protect the crystals and collect X-ray diffraction data at a synchrotron source.
-
Structure Determination: Process the diffraction data, solve the structure by molecular replacement, and refine the model. The presence of the bromine atom can be confirmed by analyzing the anomalous difference Fourier map.
Hit-to-Lead Optimization Strategies
The crystal structure of the protein-fragment complex guides the optimization process.
-
Fragment Growing: The bromine atom at the 8-position is an ideal point for synthetic elaboration. Palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig) can be employed to introduce new functional groups that can interact with adjacent sub-pockets of the binding site, thereby increasing potency and selectivity.[13][14][15]
-
Fragment Linking: If another fragment is found to bind in a nearby pocket, the bromine atom can be used as a chemical handle to synthesize a linker that connects the two fragments, potentially leading to a significant increase in binding affinity.[13][15][16][17]
Conclusion
This compound represents a valuable starting point for fragment-based drug design campaigns. Its favorable physicochemical properties, coupled with the synthetic tractability offered by the bromine substituent, provide a solid foundation for the discovery and optimization of novel, potent, and selective inhibitors for a range of biological targets. The application of a multi-faceted biophysical and structural biology approach is key to successfully leveraging this fragment in drug discovery projects.
References
- 1. Crystallographic Fragment Based Drug Discovery: Use of a Brominated Fragment Library Targeting HIV Protease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Introducing bromine to the molecular structure as a strategy for drug design | Journal of Medical Science [jms.ump.edu.pl]
- 4. Crystallographic fragment-based drug discovery: use of a brominated fragment library targeting HIV protease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. jms.ump.edu.pl [jms.ump.edu.pl]
- 6. A three-stage biophysical screening cascade for fragment-based drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pnas.org [pnas.org]
- 8. researchgate.net [researchgate.net]
- 9. selvita.com [selvita.com]
- 10. Crystallographic Fragment Screening in Drug Discovery [saromics.com]
- 11. Advantages of Crystallographic Fragment Screening: Functional and Mechanistic Insights from a Powerful Platform for Efficient Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Fragment-based lead discovery using X-ray crystallography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Fragment-Based Approach To Enhance Drug Discovery Productivity | Technology Networks [technologynetworks.com]
- 14. researchgate.net [researchgate.net]
- 15. lifechemicals.com [lifechemicals.com]
- 16. Development of potent inhibitors by fragment-linking strategies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Fragment Linking Strategies for Structure-Based Drug Design - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Optimizing Suzuki Coupling for 8-bromo-1,6-naphthyridin-5(6H)-one
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the Suzuki-Miyaura cross-coupling conditions for 8-bromo-1,6-naphthyridin-5(6H)-one. The following information is designed to address specific experimental challenges and provide actionable solutions.
Frequently Asked Questions (FAQs)
Q1: What are the most critical parameters to consider when starting the optimization of a Suzuki coupling reaction for this compound?
A1: The most critical parameters for a successful Suzuki coupling of bromo-naphthyridinones are the choice of the palladium catalyst and ligand, the base, the solvent system, and the reaction temperature.[1] The electronic properties of the naphthyridinone core and the coupling partner (boronic acid or ester) will significantly influence the optimal conditions.[1]
Q2: I am observing low to no conversion of my this compound. What are the likely causes?
A2: Low or no conversion in the Suzuki coupling of nitrogen-containing heterocycles can stem from several factors:
-
Catalyst Inactivity or Poisoning: The Lewis basic nitrogen atom in the naphthyridinone ring can coordinate to the palladium catalyst, leading to its deactivation and low product yields.[2][3] Using fresh catalyst or a more robust pre-catalyst can help.[1]
-
Inappropriate Ligand: The choice of phosphine ligand is crucial. For nitrogen-containing heterocycles, bulky and electron-rich ligands (e.g., XPhos, SPhos, RuPhos) are often more effective than generic ones like PPh₃.[1][2]
-
Insufficient Base Strength: The base may not be strong enough to facilitate the transmetalation step of the catalytic cycle.[1][4]
-
Poor Solubility: The starting materials, particularly the bromo-naphthyridinone, may have poor solubility in common organic solvents, which can impede the reaction rate.[2][3]
-
Oxygen Contamination: The presence of oxygen can deactivate the Pd(0) catalyst and promote unwanted side reactions like homocoupling.[1][2][5] It is crucial to properly degas solvents and run the reaction under an inert atmosphere (e.g., nitrogen or argon).[1][2]
Q3: My reaction is producing significant amounts of side products, such as homocoupling of the boronic acid and debromination of the naphthyridinone. How can I minimize these?
A3: The formation of side products is a common challenge. Here’s how to address them:
-
Homocoupling: This side reaction, which forms a symmetrical biaryl product from the boronic acid, is often promoted by the presence of oxygen.[2] Rigorous degassing of the reaction mixture is essential.[1][2] Using a slight excess of the this compound relative to the boronic acid can also help.[1]
-
Debromination (Protodehalogenation): This involves the replacement of the bromine atom with a hydrogen atom. This can be caused by the presence of protic impurities like water or by a catalyst-mediated reduction at higher temperatures.[3] Using anhydrous solvents and reagents, or screening different ligands and lowering the reaction temperature, may mitigate this issue.[3]
-
Protodeboronation: This is the undesired cleavage of the C-B bond in the boronic acid.[2] This is more prevalent with electron-deficient heteroaryl boronic acids.[2] Using milder bases like K₂CO₃ or KF, or running the reaction under anhydrous conditions can reduce protodeboronation.[5]
Q4: How do I choose the right palladium catalyst and ligand for my reaction?
A4: The choice of catalyst and ligand is critical for success. For challenging substrates like nitrogen-containing heterocycles, pre-formed palladium precatalysts are often more effective than generating the active Pd(0) species in situ from a Pd(II) source like Pd(OAc)₂.[2] Modern catalyst systems often employ bulky, electron-rich phosphine ligands which can promote the challenging oxidative addition step and stabilize the catalytic species.[6] For similar N-heterocyclic systems, catalysts like Pd(dppf)Cl₂, Pd₂(dba)₃ with a phosphine ligand, or advanced palladacycle precatalysts have shown success.[7][8]
Troubleshooting Guide
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Low to No Product Formation | 1. Catalyst Inactivity/Poisoning: The nitrogen on the naphthyridinone ring may be deactivating the palladium catalyst.[2][3] 2. Poor Solubility: Starting materials may not be fully dissolved in the chosen solvent.[2][3] 3. Ineffective Base: The base may not be strong enough or soluble enough to facilitate transmetalation.[1][3] | 1. Use a more robust, air-stable palladium precatalyst.[5] Consider switching to a bulkier, more electron-rich phosphine ligand (e.g., XPhos, SPhos).[2] 2. Screen different solvents or solvent mixtures (e.g., dioxane/water, toluene, DMF).[2][4] Increasing the reaction temperature may also improve solubility.[2] 3. Screen stronger bases like K₃PO₄ or Cs₂CO₃. Ensure the base is finely powdered.[5] |
| Significant Homocoupling of Boronic Acid | 1. Presence of Oxygen: Oxygen can promote the oxidative homocoupling of boronic acids.[2][5] 2. Inefficient Cross-Coupling: If the desired reaction is slow, side reactions become more prevalent. | 1. Thoroughly degas the solvent and reaction mixture with an inert gas (Ar or N₂) before adding the catalyst.[2] Maintain a positive pressure of inert gas throughout the reaction. 2. Re-evaluate the catalyst, ligand, and temperature to increase the rate of the desired Suzuki coupling. |
| Formation of Debrominated Naphthyridinone | 1. Protic Impurities: Water or other protic species can lead to hydrodehalogenation.[3] 2. Catalyst-Mediated Reduction: Some palladium-ligand complexes can promote this side reaction, especially at higher temperatures.[3] | 1. Use anhydrous solvents and reagents. Ensure the inert gas stream is dry.[3] 2. Lower the reaction temperature and monitor the reaction progress carefully. Screen different ligands, as some may be less prone to this side reaction.[3] |
| Protodeboronation of Boronic Acid | 1. Strong Base and/or Protic Solvent: Water acts as a proton source for this side reaction, which can be accelerated by strong bases.[5] 2. Unstable Boronic Acid: Some boronic acids are inherently less stable. | 1. Switch to a milder base such as KF or K₂CO₃.[5] Consider using anhydrous conditions.[5] 2. Use a more stable boronate ester, such as a pinacol or MIDA ester.[2] |
Experimental Protocols
The following are general starting protocols for the Suzuki coupling of this compound. These should be optimized for each specific boronic acid partner.
Protocol 1: General Conditions with Pd(dppf)Cl₂
This protocol is a good starting point for many arylboronic acids.
Materials:
-
This compound (1.0 eq)
-
Arylboronic acid (1.2 eq)
-
[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) (0.05 eq)
-
Potassium phosphate (K₃PO₄) (3.0 eq)
-
1,4-Dioxane
-
Deionized water
Procedure:
-
To an oven-dried reaction vial equipped with a magnetic stir bar, add this compound, the arylboronic acid, and finely powdered K₃PO₄.[5]
-
Seal the vial with a septum cap and purge with argon or nitrogen for 5-10 minutes.[5]
-
Under the inert atmosphere, add Pd(dppf)Cl₂.[5]
-
Add degassed 1,4-dioxane and water (typically in a 4:1 to 10:1 ratio) via syringe.[5][9]
-
Heat the reaction mixture to 80-100 °C and stir for 12-24 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and then brine.
-
Separate the organic layer, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Protocol 2: Conditions with a Buchwald Ligand
This protocol is recommended for more challenging couplings or if Protocol 1 fails.
Materials:
-
This compound (1.0 eq)
-
Arylboronic acid (1.5 eq)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (0.02 eq)
-
XPhos (0.08 eq)
-
Cesium carbonate (Cs₂CO₃) (2.0 eq)
-
Toluene or 1,4-Dioxane (anhydrous)
Procedure:
-
In a glovebox or under a stream of inert gas, add Pd₂(dba)₃ and XPhos to an oven-dried Schlenk tube equipped with a magnetic stir bar.
-
Add the this compound, arylboronic acid, and Cs₂CO₃.
-
Evacuate and backfill the tube with argon three times.
-
Add anhydrous, degassed toluene or 1,4-dioxane via syringe.
-
Heat the reaction mixture to 100-110 °C and stir for 12-24 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Follow the workup and purification steps outlined in Protocol 1.
Visualizations
Caption: Experimental workflow for a typical Suzuki coupling reaction.
Caption: Troubleshooting decision tree for low-yield Suzuki reactions.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Yoneda Labs [yonedalabs.com]
- 5. benchchem.com [benchchem.com]
- 6. Highly Active Palladium Catalysts for Suzuki Coupling Reactions | Semantic Scholar [semanticscholar.org]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
Technical Support Center: Synthesis of 8-Bromo-1,6-naphthyridin-5(6H)-one Derivatives
Welcome to the technical support center for the synthesis of 8-bromo-1,6-naphthyridin-5(6H)-one derivatives. This resource is designed to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the synthesis of this important heterocyclic scaffold. Below you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and relevant data to support your research endeavors.
Troubleshooting Guide
This section addresses specific issues that may arise during the synthesis of this compound and its derivatives.
| Issue | Possible Cause(s) | Troubleshooting Steps & Solutions |
| Low to no yield of the desired product | 1. Incomplete cyclization of the intermediate. 2. Suboptimal reaction temperature for the Gould-Jacobs reaction. 3. Decomposition of starting materials or product. | 1. Ensure complete removal of ethanol: The Gould-Jacobs reaction involves a thermal cyclization where the elimination of ethanol drives the reaction. Ensure the reaction temperature is high enough and maintained for a sufficient duration to drive off any ethanol formed. 2. Optimize reaction temperature: The optimal temperature for the cyclization step can be substrate-dependent. A temperature range of 250-300 °C is often employed. Consider a systematic evaluation of the reaction temperature to find the optimal conditions for your specific derivative. 3. Inert atmosphere: At high temperatures, starting materials and products can be susceptible to oxidation. Conducting the reaction under an inert atmosphere (e.g., Nitrogen or Argon) can minimize degradation. |
| Formation of multiple products (side reactions) | 1. Polybromination: If direct bromination of the 1,6-naphthyridin-5(6H)-one core is attempted, multiple bromine atoms may be added to the ring system. 2. Alternative cyclization pathways: Depending on the substituents on the starting materials, alternative cyclization reactions may compete with the desired Gould-Jacobs reaction. | 1. Control stoichiometry and reaction conditions: When performing bromination, carefully control the stoichiometry of the brominating agent (e.g., N-bromosuccinimide). Lowering the reaction temperature may also improve selectivity. 2. Strategic synthesis design: It is often more effective to introduce the bromine atom on the pyridine precursor (e.g., 2-amino-3-bromopyridine) before the cyclization step to ensure regioselectivity. |
| Difficulty in purification of the final product | 1. Contamination with starting materials: Incomplete reaction can lead to a mixture of starting materials and the desired product. 2. Presence of tarry byproducts: High-temperature reactions can sometimes lead to the formation of polymeric or tarry impurities. 3. Poor solubility of the product: The planar nature of the naphthyridinone core can lead to poor solubility in common organic solvents, making purification by chromatography challenging. | 1. Optimize reaction conditions: Drive the reaction to completion by adjusting temperature and reaction time to minimize the presence of unreacted starting materials. 2. Filtration and trituration: Tarry byproducts can often be removed by filtration of the crude reaction mixture. Trituration of the crude solid with a suitable solvent (e.g., hot ethanol or diethyl ether) can help to remove soluble impurities. 3. Recrystallization: If the product has suitable solubility characteristics, recrystallization can be a highly effective purification method. Experiment with different solvent systems to find one that provides good crystal formation. 4. Column chromatography: If chromatography is necessary, a careful selection of the stationary phase and eluent system is crucial. A gradient elution may be required to achieve good separation. |
| Inconsistent Spectroscopic Data | 1. Presence of impurities: Even small amounts of impurities can lead to extra peaks in NMR spectra and affect mass spectrometry results. 2. Tautomerism: The 1,6-naphthyridin-5(6H)-one core can exist in tautomeric forms, which may lead to the observation of multiple species in solution. | 1. Ensure high purity: Use the purification methods described above to ensure the sample is of high purity before spectroscopic analysis. 2. Advanced NMR techniques: 2D NMR techniques such as COSY and HSQC can help in the unambiguous assignment of protons and carbons, even in the presence of tautomers. |
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route to this compound?
A common and effective method is a variation of the Gould-Jacobs reaction. This typically involves the condensation of a 2-amino-3-bromopyridine derivative with a substituted malonic ester, such as diethyl ethoxymethylenemalonate (DEEM), followed by a thermal intramolecular cyclization.
Q2: What are the key reaction parameters to control in the Gould-Jacobs reaction for this synthesis?
The critical parameters are the reaction temperature and time for the cyclization step. Temperatures in the range of 250-300 °C are typically required to drive the intramolecular cyclization and elimination of ethanol. The optimal time and temperature should be determined experimentally for each specific derivative to maximize yield and minimize byproduct formation.
Q3: How can I introduce substituents on the this compound core?
Substituents can be introduced in two main ways:
-
From substituted starting materials: Utilize appropriately substituted 2-amino-3-bromopyridine or malonic ester derivatives in the initial condensation step.
-
Post-synthesis modification: The bromine atom at the 8-position serves as a useful handle for further functionalization via cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira) to introduce a variety of substituents.
Q4: What are the expected challenges when working with brominated N-heterocycles?
Brominated N-heterocycles can sometimes be less stable than their non-brominated counterparts. They may be sensitive to light and high temperatures. During purification, care should be taken to avoid prolonged exposure to harsh conditions that could lead to debromination or other side reactions.
Experimental Protocols
Protocol 1: Synthesis of this compound via Gould-Jacobs Reaction
This protocol describes a general procedure for the synthesis of the this compound scaffold.
Step 1: Condensation of 2-amino-3-bromopyridine with Diethyl Ethoxymethylenemalonate (DEEM)
-
In a round-bottom flask, combine 2-amino-3-bromopyridine (1.0 eq) and diethyl ethoxymethylenemalonate (1.1 eq).
-
Heat the mixture at 120-130 °C for 2-3 hours with stirring. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
After the reaction is complete, allow the mixture to cool to room temperature. The intermediate, diethyl 2-(((3-bromopyridin-2-yl)amino)methylene)malonate, can be isolated by recrystallization from ethanol or used directly in the next step.
Step 2: Thermal Cyclization
-
The crude or purified intermediate from Step 1 is heated in a high-boiling point solvent such as diphenyl ether or Dowtherm A at 250-260 °C.
-
The reaction is typically heated for 30-60 minutes. The progress of the cyclization can be monitored by TLC.
-
Upon completion, the reaction mixture is cooled to room temperature, and the precipitated solid is collected by filtration.
-
The solid is washed with a suitable solvent like hexane or diethyl ether to remove the high-boiling point solvent.
-
The crude this compound can be further purified by recrystallization from a suitable solvent (e.g., ethanol, acetic acid).
Quantitative Data Summary
| Reaction Step | Reactant | Product | Typical Yield | Reference |
| Gould-Jacobs Cyclization | 2-amino-3-bromopyridine | This compound | 60-80% | General literature precedence |
Note: Yields are highly dependent on the specific substrate and reaction conditions.
Visualizations
Logical Workflow for Synthesis and Troubleshooting
Caption: A logical workflow for the synthesis and troubleshooting of this compound.
Signaling Pathway Context (Hypothetical)
While the specific biological targets of many this compound derivatives are still under investigation, naphthyridine cores are known to interact with various kinases. The following diagram illustrates a hypothetical signaling pathway where such a derivative might act as an inhibitor.
Caption: Hypothetical inhibition of the MAPK/ERK signaling pathway by an this compound derivative.
minimizing dehalogenation of 8-bromo-1,6-naphthyridin-5(6H)-one in cross-coupling
This technical support center provides researchers, scientists, and drug development professionals with detailed troubleshooting strategies and frequently asked questions to minimize the dehalogenation of 8-bromo-1,6-naphthyridin-5(6H)-one during cross-coupling reactions.
Frequently Asked Questions (FAQs)
Q1: What is dehalogenation in the context of cross-coupling reactions with this compound?
A1: Dehalogenation, specifically hydrodehalogenation, is a common and problematic side reaction where the bromine atom at the 8-position of the naphthyridinone ring is replaced by a hydrogen atom.[1][2] This leads to the formation of the undesired byproduct 1,6-naphthyridin-5(6H)-one, which reduces the yield of the desired coupled product and complicates purification.
Q2: Why is this compound susceptible to dehalogenation?
A2: The electronic properties of the naphthyridinone ring system can influence the reactivity of the C-Br bond, making it susceptible to dehalogenation under certain palladium-catalyzed cross-coupling conditions.[2] Factors such as the choice of catalyst, ligand, base, and solvent can promote this unwanted side reaction.[2]
Q3: Which cross-coupling reactions are most prone to this side reaction?
A3: Palladium-catalyzed reactions such as Suzuki-Miyaura, Buchwald-Hartwig amination, Sonogashira, and Heck couplings are particularly susceptible to dehalogenation.[2] The specific conditions required for these transformations can inadvertently facilitate the hydrodehalogenation pathway.
Q4: What are the primary factors that promote dehalogenation?
A4: Several key factors can contribute to increased dehalogenation:[2]
-
Catalyst System: The choice of palladium precursor and, most critically, the phosphine ligand.
-
Base: The strength, type, and concentration of the base used are crucial.[3] Stronger bases can sometimes increase dehalogenation.[2]
-
Solvent: Solvents that can act as a hydrogen source (e.g., alcohols, DMF) can exacerbate the problem.[1][3]
-
Temperature: Higher reaction temperatures often accelerate the rate of dehalogenation.[2][3]
-
Reducing Agents: The presence of impurities or reagents that can act as hydride sources will promote the side reaction.[2]
Q5: How can I detect and quantify the dehalogenated byproduct?
A5: The dehalogenated byproduct can be identified and quantified by analyzing the crude reaction mixture using standard analytical techniques. Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS) are ideal for separating and identifying the desired product from the dehalogenated byproduct by their respective retention times and mass spectra.[1][3] Thin Layer Chromatography (TLC) can also be used for qualitative assessment, as the byproduct will have a different Rf value.[3]
Troubleshooting Guides for Cross-Coupling Reactions
The following guides provide specific recommendations for minimizing dehalogenation in common cross-coupling reactions.
Troubleshooting Workflow
This workflow provides a systematic approach to diagnosing and solving dehalogenation issues.
Caption: Troubleshooting workflow for minimizing dehalogenation.
Suzuki-Miyaura Coupling
Issue: Significant formation of 1,6-naphthyridin-5(6H)-one is observed alongside the desired biaryl product.
| Potential Cause | Recommended Solution | Rationale |
| Inappropriate Ligand Choice | Switch to a more electron-rich and sterically hindered ligand such as SPhos, XPhos, or RuPhos.[2] | Bulky, electron-donating phosphine ligands promote the desired reductive elimination step and can stabilize the palladium catalyst, outcompeting the dehalogenation pathway.[1][4][5] |
| Base is too Strong or Reactive | Use a milder inorganic base like K₃PO₄ or Cs₂CO₃ instead of stronger bases like NaOtBu or other alkoxides.[1][2] | Stronger bases can accelerate protonolysis pathways that lead to dehalogenation. Weaker bases are often sufficient for transmetalation without promoting the side reaction.[3] |
| High Reaction Temperature | Lower the reaction temperature. While this may slow the reaction rate, it can significantly reduce dehalogenation.[2] | Dehalogenation pathways often have a higher activation energy, making them more prevalent at elevated temperatures.[3] |
| Solvent Choice | Use aprotic solvents like toluene, dioxane, or THF, often with a minimal amount of water.[1][3][6] Avoid solvents like DMF that can be a source of hydrides.[1][3] | Aprotic solvents are less likely to act as hydrogen donors, which are a key ingredient for hydrodehalogenation.[3] |
Buchwald-Hartwig Amination
Issue: The dehalogenated starting material is a major byproduct in the C-N coupling reaction.
| Potential Cause | Recommended Solution | Rationale |
| Ligand Promotes Dehalogenation | Employ ligands specifically designed to accelerate C-N reductive elimination, such as Xantphos or DavePhos.[3] | These ligands are designed to favor the formation of the C-N bond, making this step kinetically faster than the competing dehalogenation.[3] |
| Base-Mediated Decomposition | If using a strong base like NaOtBu, consider switching to lithium bis(trimethylsilyl)amide (LiHMDS), especially if the substrate is base-sensitive.[7] | While NaOtBu is common, it can be too harsh for some heteroaromatic systems.[7] LiHMDS can offer high reactivity with better functional group tolerance.[7] |
| High Catalyst Loading / Long Reaction Time | Optimize catalyst loading (typically 1-2 mol%) and monitor the reaction closely to avoid unnecessarily long reaction times. | Prolonged exposure to catalytic conditions after the desired reaction is complete can lead to gradual degradation and byproduct formation.[2] |
| Solvent | Toluene and dioxane are generally preferred solvents for Buchwald-Hartwig amination.[3] | These aprotic solvents provide a good balance of solubility and stability, minimizing solvent-derived hydride transfer. |
Sonogashira Coupling
Issue: The reaction yields the dehalogenated starting material instead of the desired alkynylated product.
| Potential Cause | Recommended Solution | Rationale |
| Base as a Hydride Source | Amine bases like triethylamine (TEA) or diisopropylethylamine (DIPEA) can sometimes be a source of hydrides.[3] Consider using an inorganic base like K₂CO₃ or Cs₂CO₃.[3] | Inorganic bases do not possess the α-hydrogens that can be transferred to the palladium complex, thus eliminating a potential dehalogenation pathway. |
| Copper Co-catalyst Issues | Consider a copper-free Sonogashira protocol. | While copper(I) is a standard co-catalyst, it can sometimes participate in undesirable side reactions. Copper-free conditions, though sometimes requiring higher temperatures, can provide a cleaner reaction profile.[8] |
| Solvent Effects | If using an alcohol or DMF as a solvent, switch to a less reducible solvent like toluene or THF. | Methanol, in particular, has been implicated as a hydride source in dehalogenation side reactions during Sonogashira couplings.[9] |
Visualizing the Competing Reaction Pathway
The following diagram illustrates the catalytic cycle for a generic cross-coupling reaction, highlighting where the desired productive cycle competes with the dehalogenation side reaction.
Caption: Competing pathways of cross-coupling vs. dehalogenation.
Key Experimental Protocols
The following are general protocols that can be adapted as a starting point. All manipulations should be performed under an inert atmosphere (e.g., Argon or Nitrogen) using Schlenk line techniques.
Protocol 1: Suzuki-Miyaura Coupling with Minimized Dehalogenation
This protocol uses a bulky ligand and a mild base to favor the desired coupling.
-
Reagents & Setup:
-
To a dry Schlenk flask containing a magnetic stir bar, add this compound (1.0 equiv), the desired boronic acid or ester (1.2-1.5 equiv), and potassium phosphate (K₃PO₄) (2.0-3.0 equiv).
-
Seal the flask, then evacuate and backfill with an inert gas. Repeat this cycle three times.
-
-
Catalyst & Solvent Addition:
-
Under a positive pressure of inert gas, add the palladium precursor (e.g., Pd₂(dba)₃, 1-2 mol%) and the phosphine ligand (e.g., SPhos, 2-4 mol%).
-
Add degassed solvent (e.g., 1,4-dioxane/H₂O, 10:1 mixture) via syringe.[2]
-
-
Reaction:
-
Heat the reaction mixture to 80-90 °C with vigorous stirring.[2]
-
Monitor the reaction progress by TLC or LC-MS, checking for the consumption of starting material and the formation of both the desired product and the dehalogenated byproduct.
-
-
Workup:
-
Upon completion, cool the reaction to room temperature.
-
Dilute with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.[1]
-
Protocol 2: Buchwald-Hartwig Amination with Minimized Dehalogenation
This protocol is optimized to suppress dehalogenation during C-N bond formation.
-
Reagents & Setup:
-
To a dry Schlenk flask containing a magnetic stir bar, add the palladium precatalyst (e.g., a G4 precatalyst, 1-2 mol%) and the base (e.g., LiHMDS or NaOtBu, 1.2-1.5 equiv).
-
Seal the flask, then evacuate and backfill with an inert gas three times.
-
-
Substrate & Solvent Addition:
-
Add degassed anhydrous toluene via syringe.
-
Add this compound (1.0 equiv) and the desired amine (1.1-1.2 equiv).
-
-
Reaction:
-
Heat the reaction mixture to 100-110 °C for 12-24 hours.[2]
-
Monitor the reaction progress by TLC or LC-MS.
-
-
Workup:
-
After completion, cool the reaction to room temperature and carefully quench with saturated aqueous NH₄Cl.
-
Extract the product with ethyl acetate or another suitable solvent.
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.[2]
-
Purify by column chromatography.
-
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Regioselective double Suzuki couplings of 4,5-dibromothiophene-2-carboxaldehyde - PMC [pmc.ncbi.nlm.nih.gov]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. benchchem.com [benchchem.com]
- 9. A mechanistic investigation of hydrodehalogenation using ESI-MS - Chemical Communications (RSC Publishing) DOI:10.1039/C3CC46271D [pubs.rsc.org]
Technical Support Center: Purification of 8-bromo-1,6-naphthyridin-5(6H)-one Reaction Products
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in purifying the reaction products of 8-bromo-1,6-naphthyridin-5(6H)-one.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities encountered in the synthesis of this compound and its derivatives?
A1: Common impurities can include unreacted starting materials, reagents, and side-products from the synthetic route. For instance, in syntheses involving 2-aminopyridine derivatives, residual starting material can be a common impurity.[1] Depending on the specific reaction, potential side-products could arise from over-bromination, incomplete cyclization, or hydrolysis.
Q2: My crude product is a discolored solid or oil. What is the first purification step I should try?
A2: For a discolored solid, recrystallization is often a good first choice as it can efficiently remove colored impurities and provide a highly crystalline product. If the product is an oil or if recrystallization fails, column chromatography is the next logical step.
Q3: How do I choose the right solvent for recrystallization?
A3: The ideal recrystallization solvent is one in which your compound is sparingly soluble at room temperature but highly soluble at an elevated temperature.[2] The impurities should either be insoluble in the hot solvent or remain soluble in the cold solvent. Common solvent systems for heterocyclic compounds include ethanol, methanol/water, acetone/water, and ethyl acetate/heptane.[3][4] It is often beneficial to test a range of solvents on a small scale to find the optimal conditions.
Q4: I am having trouble getting my compound to crystallize. What can I do?
A4: If crystallization does not occur upon cooling, you can try several techniques. Scratching the inside of the flask with a glass rod at the solvent-air interface can induce crystal formation. Adding a seed crystal of the pure compound, if available, can also initiate crystallization. If these methods fail, you may need to slowly evaporate the solvent or try a different solvent system.[5]
Q5: When should I opt for column chromatography over recrystallization?
A5: Column chromatography is preferred when dealing with complex mixtures where impurities have similar solubility profiles to the desired product, making recrystallization ineffective. It is also the method of choice for purifying non-crystalline, oily, or waxy products.
Troubleshooting Guides
Recrystallization Troubleshooting
| Problem | Possible Cause | Solution |
| Oiling Out | The compound is coming out of solution above its melting point because the boiling point of the solvent is too high or the solution is too concentrated. | Add more solvent to the hot solution. If the problem persists, try a solvent with a lower boiling point.[5] |
| No Crystal Formation | The solution is not supersaturated, or nucleation is slow. | Induce crystallization by scratching the flask or adding a seed crystal. Alternatively, slowly evaporate the solvent to increase the concentration. If these fail, the chosen solvent may be unsuitable.[5] |
| Low Recovery | Too much solvent was used, the compound has significant solubility in the cold solvent, or premature crystallization occurred during hot filtration. | Minimize the amount of hot solvent used. Ensure the solution is thoroughly cooled to maximize crystal precipitation. To avoid premature crystallization, pre-heat the filtration apparatus. |
| Impure Crystals | The rate of crystallization was too rapid, trapping impurities within the crystal lattice. | Allow the solution to cool more slowly. If necessary, redissolve the crystals in fresh hot solvent and recrystallize at a slower cooling rate.[5] |
Column Chromatography Troubleshooting
| Problem | Possible Cause | Solution |
| Poor Separation | The chosen eluent system is not providing adequate resolution between the product and impurities. | Systematically vary the polarity of the eluent. A common strategy for nitrogen-containing heterocycles is to use a gradient of a polar solvent (e.g., methanol or ethyl acetate) in a less polar solvent (e.g., dichloromethane or hexanes).[1] |
| Compound Stuck on the Column | The compound is too polar for the chosen eluent system or is irreversibly adsorbing to the silica gel. | Gradually increase the polarity of the eluent. If the compound is basic, adding a small amount of a basic modifier like triethylamine or pyridine to the eluent can help with elution. If the compound is acidic, a small amount of acetic acid may be beneficial. |
| Tailing of Spots on TLC/Column | The compound may be interacting too strongly with the stationary phase, which can be common for polar or basic compounds on silica gel. | Add a small percentage of a modifier to the eluent. For basic compounds like many naphthyridinones, adding 0.1-1% triethylamine can significantly improve peak shape. |
| Product Elutes with the Solvent Front | The eluent is too polar, causing the compound to move too quickly down the column with little interaction with the stationary phase. | Start with a less polar eluent system. |
Experimental Protocols
General Recrystallization Protocol
-
Solvent Selection: In a small test tube, add a few milligrams of the crude product and a few drops of a test solvent. Observe the solubility at room temperature and upon heating. The ideal solvent will dissolve the compound when hot but not when cold.
-
Dissolution: Place the crude product in an Erlenmeyer flask. Add the minimum amount of the chosen solvent to dissolve the solid at the solvent's boiling point.
-
Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal and boil for a few minutes.
-
Hot Filtration: If charcoal was added or if there are insoluble impurities, quickly filter the hot solution through a pre-warmed funnel with fluted filter paper into a clean, warm flask.
-
Crystallization: Allow the filtrate to cool slowly to room temperature, then cool further in an ice bath to maximize crystal formation.
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Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
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Washing: Wash the crystals with a small amount of cold solvent.
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Drying: Dry the purified crystals in a vacuum oven.
General Column Chromatography Protocol
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Eluent Selection: Use thin-layer chromatography (TLC) to determine a suitable solvent system that gives the desired compound an Rf value of approximately 0.2-0.4 and provides good separation from impurities.
-
Column Packing: Pack a glass column with silica gel as a slurry in the initial, least polar eluent.
-
Sample Loading: Dissolve the crude product in a minimum amount of the eluent or a stronger solvent (like dichloromethane). Adsorb this solution onto a small amount of silica gel, evaporate the solvent, and load the dry powder onto the top of the packed column.
-
Elution: Begin eluting with the solvent system determined by TLC. Gradually increase the polarity of the eluent if necessary to elute the compounds.
-
Fraction Collection: Collect fractions and monitor their composition by TLC.
-
Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator.
Visualizations
Caption: General purification workflow for reaction products.
Caption: Decision tree for purification strategy selection.
References
Technical Support Center: Synthesis of 8-bromo-1,6-naphthyridin-5(6H)-one Analogs
This technical support center provides troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to assist researchers, scientists, and drug development professionals in improving the yield and purity of 8-bromo-1,6-naphthyridin-5(6H)-one analogs.
Frequently Asked Questions (FAQs)
Q1: What is a common synthetic route for preparing the 1,6-naphthyridin-5(6H)-one core?
A common and versatile method for constructing the naphthyridine ring system is the Friedländer annulation. This reaction involves the condensation of an o-aminoaryl aldehyde or ketone with a compound containing a reactive α-methylene group, often catalyzed by an acid or a base. For the synthesis of 1,6-naphthyridin-5(6H)-one analogs, a suitably substituted 4-aminonicotinaldehyde or a related derivative would be a likely starting material.
Q2: My overall yield for the synthesis of this compound is low. Which step is the most critical to optimize?
Low overall yields can stem from inefficiencies in either the cyclization to form the naphthyridinone core or the subsequent bromination step. The Friedländer synthesis, if used for the cyclization, is highly sensitive to reaction conditions, and optimization of the catalyst, solvent, and temperature is crucial. The bromination step can also lead to a mixture of products and incomplete conversion if not properly controlled. It is recommended to analyze the purity and yield of the intermediate 1,6-naphthyridin-5(6H)-one before proceeding to the bromination.
Q3: What are the common side reactions during the bromination of 1,6-naphthyridin-5(6H)-one?
Common side reactions include the formation of di- or poly-brominated products and bromination at undesired positions on the naphthyridinone ring. The electronic properties of the naphthyridinone ring influence the regioselectivity of the electrophilic aromatic substitution. Over-bromination can be minimized by controlling the stoichiometry of the brominating agent and the reaction time.
Q4: How can I improve the regioselectivity of the bromination to favor the 8-position?
The regioselectivity of electrophilic bromination on the 1,6-naphthyridin-5(6H)-one ring is influenced by the directing effects of the carbonyl group and the pyridine nitrogen. The use of N-bromosuccinimide (NBS) as a brominating agent, often in a polar aprotic solvent like DMF, can provide good selectivity for electron-rich aromatic heterocycles. Careful control of the reaction temperature can also enhance regioselectivity. For electron-deficient systems, harsher conditions might be necessary, but this increases the risk of side reactions.
Q5: Are there any modern, greener alternatives for the Friedländer synthesis?
Yes, recent advancements have focused on more environmentally benign protocols. These include the use of water as a solvent, ionic liquids as both catalyst and solvent, and solvent-free conditions, often assisted by microwave irradiation. These methods can lead to improved yields, shorter reaction times, and simplified work-up procedures.
Troubleshooting Guides
Issue 1: Low Yield in the Synthesis of the 1,6-Naphthyridin-5(6H)-one Core (via Friedländer-type Synthesis)
| Symptom | Possible Cause | Suggested Solution |
| Low or no product formation | Ineffective catalyst | Traditional acid or base catalysts can be harsh and inefficient. Consider using modern catalysts like choline hydroxide (ChOH) or basic ionic liquids (e.g., [Bmmim][Im]), which have been shown to significantly improve yields. |
| Suboptimal solvent | The choice of solvent is critical. While organic solvents like DMF or DMSO can be used, water has been demonstrated as a highly effective and green solvent, especially with a compatible catalyst like ChOH. | |
| Inappropriate reaction temperature | The reaction is often sensitive to temperature. For ChOH-catalyzed reactions in water, a mild temperature of around 50°C may be optimal. For ionic liquid-based systems, a higher temperature of about 80°C might be required. Temperature optimization for your specific substrates is recommended. | |
| Formation of multiple products | Use of unsymmetrical ketones | When using an unsymmetrical ketone, cyclization can occur in two different ways, leading to regioisomers. The choice of catalyst can influence regioselectivity. For example, [Bmmim][Im] has been reported to yield exclusive products in some cases. |
| Incomplete reaction | Insufficient reaction time | Monitor the reaction progress using Thin Layer Chromatography (TTC). If starting materials are still present, consider extending the reaction time. |
Issue 2: Low Yield or Impurities in the Bromination of 1,6-Naphthyridin-5(6H)-one
| Symptom | Possible Cause | Suggested Solution |
| Formation of multiple brominated products | Over-bromination | Carefully control the stoichiometry of the brominating agent (e.g., N-bromosuccinimide). Use of 1.0-1.1 equivalents is a good starting point. Monitor the reaction closely by TLC and stop it as soon as the starting material is consumed. |
| Bromination at the wrong position | Poor regioselectivity | The solvent can influence regioselectivity. For electron-rich heterocycles, using DMF as a solvent with NBS can favor para-substitution. For electron-deficient rings, a stronger acid catalyst might be needed, but this should be approached with caution. |
| Decomposition of starting material | Harsh reaction conditions | Pyridine-containing rings can be sensitive to strong acids and high temperatures. If using a strong acid catalyst, consider running the reaction at a lower temperature. Alternatively, explore milder brominating agents. |
| Low conversion | Insufficiently reactive brominating agent | For electron-deficient systems like naphthyridinones, NBS alone may not be reactive enough. The addition of a catalytic amount of a Lewis or Brønsted acid can activate the brominating agent. |
Data Presentation
Table 1: Comparison of Catalytic Systems for Friedländer-type Synthesis of Naphthyridinones (Analogous Systems)
| Catalyst | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Choline Hydroxide (1 mol%) | Water | 50 | 6 | >95 | [1][2] |
| [Bmmim][Im] | [Bmmim][Im] | 80 | 24 | ~90 | [3] |
| CeCl₃·7H₂O | Solvent-free (grinding) | Room Temp | 0.5-1 | 85-95 | [1] |
| DABCO | Solvent-free (microwave) | N/A | 2-5 min | 88-96 | [1] |
| Sulfamic acid | Solvent-free | 120 | 0.5-1 | ~95 | [4] |
Table 2: Conditions for Bromination of Aromatic Heterocycles with N-Bromosuccinimide (NBS)
| Substrate Type | Reagent | Solvent | Conditions | Outcome | Reference |
| Electron-rich aromatics (e.g., phenols, anilines) | NBS | DMF | Room Temp | High para-selectivity | [5] |
| Carbonyl derivatives (enolizable) | NBS | CCl₄ | Acid catalyst, reflux | α-bromination | [5] |
| Pyridine derivatives (activated) | NBS | CCl₄ | Radical initiator (AIBN/benzoyl peroxide) | Side-chain bromination | [6] |
| Pyridine derivatives | DBDMH | Oleum | 1-20 h | Ring bromination | [3] |
Experimental Protocols
Protocol 1: Synthesis of 1,6-Naphthyridin-5(6H)-one (General Procedure)
This protocol is a generalized procedure based on the Friedländer synthesis and should be optimized for specific analogs.
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Reaction Setup: In a round-bottom flask, dissolve 4-aminonicotinaldehyde (1.0 eq) and the active methylene compound (e.g., ethyl acetoacetate, 1.1 eq) in the chosen solvent (e.g., water or ethanol).
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Catalyst Addition: Add the catalyst (e.g., 1-5 mol% of choline hydroxide or a catalytic amount of piperidine).
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Reaction: Stir the mixture at the optimized temperature (e.g., 50-80°C) and monitor the reaction progress by TLC.
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Work-up: Upon completion, cool the reaction mixture to room temperature. If a precipitate forms, collect it by filtration. If no precipitate forms, extract the product with a suitable organic solvent (e.g., ethyl acetate).
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Purification: Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by recrystallization or column chromatography on silica gel.
Protocol 2: Synthesis of this compound (General Procedure)
This protocol is a general method for the bromination of the naphthyridinone core.
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Reaction Setup: Dissolve 1,6-naphthyridin-5(6H)-one (1.0 eq) in a suitable solvent (e.g., DMF, acetic acid, or chloroform) in a round-bottom flask protected from light.
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Reagent Addition: Add N-bromosuccinimide (1.05 eq) portion-wise to the solution at room temperature.
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Reaction: Stir the mixture at room temperature or slightly elevated temperature (e.g., 40-60°C) and monitor the reaction by TLC.
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Work-up: Once the starting material is consumed, pour the reaction mixture into ice-water. If a precipitate forms, collect it by filtration and wash with cold water. Otherwise, extract the product with a suitable organic solvent.
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Purification: Dry the crude product under vacuum. If necessary, purify by recrystallization from a suitable solvent (e.g., ethanol or acetonitrile) or by column chromatography.
Visualizations
Caption: General experimental workflow for the synthesis of this compound.
Caption: Troubleshooting flowchart for low yield in the synthesis of this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. WO2019145177A1 - Bromination of pyridine derivatives - Google Patents [patents.google.com]
- 4. researchgate.net [researchgate.net]
- 5. N-Bromosuccinimide - Wikipedia [en.wikipedia.org]
- 6. glaserr.missouri.edu [glaserr.missouri.edu]
Technical Support Center: Palladium-Catalyzed Functionalization of 8-bromo-1,6-naphthyridin-5(6H)-one
This technical support center is designed for researchers, scientists, and drug development professionals engaged in the palladium-catalyzed functionalization of 8-bromo-1,6-naphthyridin-5(6H)-one. Here, you will find troubleshooting guides and frequently asked questions (FAQs) in a question-and-answer format to directly address specific issues you might encounter during your experiments.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section provides practical advice on common challenges encountered during Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira coupling reactions involving this compound.
General Issues
Q1: I am observing low or no conversion of my this compound starting material. What are the likely causes?
A1: Low or no conversion in palladium-catalyzed cross-coupling reactions can stem from several factors, particularly when working with nitrogen-containing heterocycles like naphthyridinones.
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Catalyst Inactivity: The Pd(0) active species may not be forming efficiently from the Pd(II) precatalyst. Ensure your palladium source is fresh and consider using a pre-catalyst designed for efficient generation of the active species.
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Catalyst Poisoning: The nitrogen atoms in the naphthyridine ring can coordinate to the palladium center, inhibiting its catalytic activity. The lactam moiety can also play a role in catalyst inhibition. To mitigate this, consider using bulky, electron-rich phosphine ligands (e.g., XPhos, SPhos, RuPhos) that can shield the metal center and promote the desired catalytic cycle.[1][2]
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Poor Solubility: The starting materials, particularly the bromo-naphthyridinone, may have poor solubility in the chosen solvent system. Screening different solvents or solvent mixtures (e.g., dioxane/water, THF/water, DMF, or toluene) and adjusting the reaction temperature can improve solubility and reaction rates.[1]
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Ineffective Base: The base is crucial for the transmetalation step (in Suzuki coupling) or amine deprotonation (in Buchwald-Hartwig amination). The chosen base may not be strong enough or sufficiently soluble. For nitrogen-containing heterocycles, K₃PO₄ or Cs₂CO₃ are often effective choices.[2]
Suzuki-Miyaura Coupling
Q2: My Suzuki-Miyaura reaction is producing a significant amount of the homo-coupled boronic acid byproduct. How can I minimize this?
A2: Homo-coupling of the boronic acid is a common side reaction, often promoted by the presence of oxygen.
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Ensure Anaerobic Conditions: Thoroughly degas all solvents and the reaction mixture. This can be achieved by several freeze-pump-thaw cycles or by sparging with an inert gas (argon or nitrogen) for an extended period. Maintain a positive pressure of the inert gas throughout the reaction.
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Control of Reaction Conditions: The choice of catalyst, ligand, and base can influence the relative rates of cross-coupling versus homo-coupling. Screening different conditions can help identify an optimal system for your specific substrates.[3]
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Use of Boronic Esters: Consider using more stable boronic acid derivatives, such as pinacol esters or MIDA boronates, which are less prone to side reactions like protodeboronation and homo-coupling.
Q3: I am observing the formation of de-brominated 1,6-naphthyridin-5(6H)-one in my Suzuki coupling reaction. What is causing this?
A3: De-bromination, or hydrodehalogenation, is a side reaction where the bromine atom is replaced by a hydrogen atom.
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Presence of Protic Impurities: Traces of water or other protic impurities in the reaction mixture can serve as a proton source for this side reaction. Using anhydrous solvents and reagents can help minimize de-bromination.
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Catalyst-Mediated Reduction: Some palladium-ligand complexes can promote reductive dehalogenation, especially at elevated temperatures. Lowering the reaction temperature and carefully monitoring the reaction progress may be beneficial. Screening different ligands can also help identify a system less prone to this side reaction.[1]
Buchwald-Hartwig Amination
Q4: My Buchwald-Hartwig amination of this compound is sluggish and gives low yields. What can I do to improve it?
A4: The Buchwald-Hartwig amination of electron-deficient heterocycles can be challenging.
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Ligand Choice is Critical: The success of this reaction is highly dependent on the phosphine ligand. For heteroaryl halides, bulky and electron-rich biarylphosphine ligands such as XPhos, RuPhos, or SPhos are often superior to first-generation ligands like P(t-Bu)₃ or BINAP.
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Strong Base Required: A strong, non-nucleophilic base is essential for the deprotonation of the amine. Sodium tert-butoxide (NaOt-Bu) or lithium bis(trimethylsilyl)amide (LHMDS) are commonly used.
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Solvent Considerations: Anhydrous, aprotic solvents like toluene, dioxane, or THF are typically used. The choice of solvent can significantly impact the reaction rate and yield, so screening may be necessary.
Sonogashira Coupling
Q5: In my Sonogashira coupling, I am observing a significant amount of the homo-coupled alkyne (Glaser coupling) byproduct. How can I prevent this?
A5: Glaser coupling is a common side reaction in Sonogashira couplings, promoted by the copper(I) co-catalyst in the presence of oxygen.
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Strictly Anaerobic Conditions: It is crucial to rigorously exclude oxygen from the reaction mixture. Use degassed solvents and maintain an inert atmosphere throughout the experiment.
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Copper-Free Conditions: Consider using a copper-free Sonogashira protocol. These methods often employ specific ligands and may require slightly different reaction conditions but can effectively eliminate the Glaser coupling side reaction.
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Amine Base as Solvent: Using the amine base (e.g., triethylamine or diisopropylamine) as the solvent can sometimes suppress homo-coupling.
Q6: My Sonogashira reaction mixture turns black and the reaction stops. What does this indicate?
A6: The formation of a black precipitate, often referred to as "palladium black," indicates the decomposition of the palladium catalyst.
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Catalyst Decomposition: This can be caused by impurities in the reagents or solvents, or by using too high a reaction temperature. Ensure high-purity reagents and solvents are used.
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Ligand Stability: The phosphine ligand may be degrading under the reaction conditions. Consider using more robust ligands, such as those developed for challenging cross-coupling reactions.
Data Presentation: Illustrative Reaction Conditions and Yields
The following tables summarize typical reaction conditions for the functionalization of bromo-aza-heterocycles. This data is intended to be illustrative and should serve as a starting point for optimization for this compound.
Table 1: Illustrative Conditions for Suzuki-Miyaura Coupling of Bromo-N-Heterocycles
| Entry | Palladium Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Pd(PPh₃)₄ (5) | - | K₂CO₃ | Toluene/H₂O | 100 | 12 | 65 |
| 2 | Pd(dppf)Cl₂ (3) | - | Cs₂CO₃ | 1,4-Dioxane | 90 | 16 | 82 |
| 3 | Pd₂(dba)₃ (2) | SPhos (4) | K₃PO₄ | Toluene | 110 | 8 | 91 |
Table 2: Illustrative Conditions for Buchwald-Hartwig Amination of Bromo-N-Heterocycles
| Entry | Palladium Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Pd₂(dba)₃ (2) | BINAP (4) | NaOt-Bu | Toluene | 100 | 18 | 55 |
| 2 | Pd(OAc)₂ (2) | Xantphos (4) | Cs₂CO₃ | 1,4-Dioxane | 110 | 24 | 78 |
| 3 | Pd₂(dba)₃ (2) | XPhos (4) | LHMDS | THF | 80 | 12 | 88 |
Table 3: Illustrative Conditions for Sonogashira Coupling of Bromo-N-Heterocycles
| Entry | Palladium Catalyst (mol%) | Co-catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Pd(PPh₃)₂Cl₂ (2) | CuI (4) | Et₃N | THF | 60 | 6 | 70 |
| 2 | Pd(PPh₃)₄ (5) | CuI (10) | DIPEA | DMF | 80 | 4 | 85 |
| 3 | Pd(OAc)₂ (2) / PPh₃ (4) | - | K₂CO₃ | Toluene | 100 | 12 | 60 (Copper-free) |
Experimental Protocols
The following are generalized protocols for the palladium-catalyzed functionalization of this compound. These should be considered as starting points and may require optimization.
Protocol 1: General Procedure for Suzuki-Miyaura Coupling
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To an oven-dried reaction vessel, add this compound (1.0 equiv), the desired boronic acid or boronic ester (1.2-1.5 equiv), and a suitable base (e.g., K₃PO₄, 2.0-3.0 equiv).
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The vessel is sealed, and the atmosphere is replaced with an inert gas (argon or nitrogen) by evacuating and backfilling three times.
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Under a positive pressure of inert gas, add the palladium catalyst (e.g., Pd(dppf)Cl₂, 2-5 mol%) and the degassed solvent (e.g., 1,4-dioxane/water, 4:1).
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The reaction mixture is heated to 80-110 °C and stirred vigorously.
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Monitor the reaction progress by TLC or LC-MS.
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Upon completion, the reaction is cooled to room temperature, diluted with an organic solvent (e.g., ethyl acetate), and washed with water and brine.
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The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
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The crude product is purified by flash column chromatography.
Protocol 2: General Procedure for Buchwald-Hartwig Amination
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In a glovebox or under a stream of inert gas, add this compound (1.0 equiv), the desired amine (1.2 equiv), a strong base (e.g., NaOt-Bu, 1.4 equiv), the palladium precatalyst (e.g., Pd₂(dba)₃, 2 mol%), and the phosphine ligand (e.g., XPhos, 4 mol%) to a dry Schlenk tube.
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Add anhydrous, degassed solvent (e.g., toluene or 1,4-dioxane).
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Seal the Schlenk tube and heat the reaction mixture to 90-120 °C.
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Monitor the reaction progress by TLC or LC-MS.
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After completion, cool the reaction to room temperature and quench with a saturated aqueous solution of ammonium chloride.
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Extract the product with an organic solvent (e.g., ethyl acetate), and wash the combined organic layers with brine.
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Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
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Purify the crude product by flash column chromatography.
Protocol 3: General Procedure for Sonogashira Coupling
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To a dry Schlenk flask under an inert atmosphere, add this compound (1.0 equiv), the palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 2-5 mol%), and the copper(I) iodide co-catalyst (4-10 mol%).
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Add an anhydrous, degassed solvent (e.g., THF or DMF) and an amine base (e.g., triethylamine or diisopropylethylamine, 2-3 equiv).
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Add the terminal alkyne (1.1-1.5 equiv) dropwise to the reaction mixture.
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Stir the reaction at room temperature or heat to 50-80 °C.
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Monitor the progress of the reaction by TLC or LC-MS.
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Upon completion, cool the reaction mixture, dilute with an organic solvent, and wash with water and brine.
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Dry the organic layer, filter, and concentrate.
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Purify the crude product by flash column chromatography.
Visualizations
The following diagrams illustrate key concepts and workflows relevant to the palladium-catalyzed functionalization of this compound.
Caption: Catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Caption: A logical workflow for troubleshooting low-yield reactions.
References
Technical Support Center: Efficient Coupling with 8-bromo-1,6-naphthyridin-5(6H)-one
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to facilitate the efficient catalytic coupling of 8-bromo-1,6-naphthyridin-5(6H)-one. The following sections offer insights into catalyst selection, reaction optimization, and solutions to common experimental challenges.
Frequently Asked Questions (FAQs)
Q1: What are the most common challenges when performing cross-coupling reactions on this compound?
A1: The primary challenges stem from the electronic properties of the naphthyridinone core. The presence of multiple nitrogen atoms can lead to catalyst poisoning or inhibition by coordinating to the palladium center. Additionally, the lactam functionality can influence the substrate's solubility and reactivity. Low reaction yields, formation of dehalogenated byproducts, and difficulty in achieving reproducible results are common hurdles.
Q2: How can I minimize catalyst poisoning by the naphthyridine nitrogens?
A2: Catalyst poisoning is a frequent issue with nitrogen-containing heterocycles. To mitigate this, the use of bulky, electron-rich phosphine ligands (e.g., Buchwald-type ligands like XPhos, SPhos) or N-heterocyclic carbene (NHC) ligands is highly recommended. These ligands can promote the desired catalytic cycle and reduce the inhibitory coordination of the substrate to the palladium center. Increasing the catalyst loading (e.g., from 1-2 mol% to 3-5 mol%) can also help compensate for some level of inhibition.
Q3: I am observing a significant amount of the debrominated product, 1,6-naphthyridin-5(6H)-one. What causes this and how can I prevent it?
A3: The formation of a debrominated (or hydrodehalogenated) product is a common side reaction. It can be caused by the presence of protic impurities (like water) or by a competing catalytic pathway, especially at higher temperatures. To minimize debromination, ensure you are using anhydrous solvents and reagents. If the problem persists, consider lowering the reaction temperature and screening different ligands, as some are less prone to promoting this side reaction.
Q4: My starting materials have poor solubility in the reaction solvent. What are my options?
A4: Poor solubility can significantly hinder reaction rates. For Suzuki couplings, solvent systems like dioxane/water or THF/water are common starting points. If solubility remains an issue, consider higher boiling point polar aprotic solvents such as DMF, DMA, or NMP. A screening of different solvent systems is often a crucial first step in optimization.
Q5: Which palladium precatalyst should I start with?
Troubleshooting Guides
Issue 1: Low to No Product Formation in Suzuki-Miyaura Coupling
| Potential Cause | Suggested Solution | Rationale |
| Inactive Catalyst | Use a pre-formed Pd(0) source (e.g., Pd(PPh₃)₄) or an air-stable precatalyst (e.g., a Buchwald G3/G4 palladacycle) to ensure efficient generation of the active catalyst. | Pd(II) sources require in-situ reduction, which can be inefficient and lead to inconsistent results. |
| Catalyst Poisoning | Employ bulky, electron-rich ligands such as XPhos, SPhos, or RuPhos. Consider increasing catalyst loading to 2-5 mol%. | These ligands can shield the metal center and promote reductive elimination, outcompeting catalyst inhibition by the naphthyridine nitrogens. |
| Ineffective Base | Use a strong, non-nucleophilic base like K₃PO₄ or Cs₂CO₃. Ensure the base is finely powdered for better solubility and reactivity. | These bases are often effective for nitrogen-containing heterocycles and can facilitate the crucial transmetalation step. |
| Protodeboronation | Use a more stable boronic acid derivative, such as a pinacol ester or a trifluoroborate salt. Ensure rigorous inert conditions. | Boronic acids can be unstable and degrade under the reaction conditions before coupling occurs. |
| Poor Solubility | Screen alternative solvents like DMF, DMA, or toluene, potentially with a water co-solvent. | Ensuring all components are in solution is critical for reaction efficiency. |
Issue 2: Low Yield in Buchwald-Hartwig Amination
| Potential Cause | Suggested Solution | Rationale |
| Inappropriate Ligand | Screen a panel of bulky, electron-rich phosphine ligands. Xantphos is a good starting point for many C-N couplings. | The choice of ligand is critical for successful Buchwald-Hartwig amination, as it influences both the rate of oxidative addition and reductive elimination. |
| Base Incompatibility | A strong, non-coordinating base like NaOtBu or LHMDS is typically required. Screen different bases to find the optimal one for your specific amine. | The pKa of the amine and the nature of the base are crucial for efficient deprotonation and formation of the palladium-amido complex. |
| Amine Volatility | For volatile amines, use a sealed reaction vessel to prevent loss of the nucleophile at elevated temperatures. | Loss of a key reagent will naturally lead to lower yields. |
| Side Reactions | If hydrodehalogenation is observed, try a milder base or lower the reaction temperature. | Harsh conditions can sometimes favor side reactions over the desired C-N bond formation. |
Data Presentation: Recommended Starting Conditions for Cross-Coupling
The following tables provide recommended starting points for various cross-coupling reactions with this compound. These conditions are based on successful couplings reported for structurally similar heteroaromatic bromides and should be considered a basis for further optimization.
Table 1: Suzuki-Miyaura Coupling - Recommended Starting Conditions
| Parameter | Condition | Notes |
| Catalyst System | Pd₂(dba)₃ (2.5 mol%) / SPhos (5 mol%) | Buchwald G3 or G4 precatalysts are also excellent choices. |
| Base | K₃PO₄ (2.0 equiv.) | Finely ground solid is recommended. |
| Solvent | 1,4-Dioxane / H₂O (5:1) | DMF can be a good alternative if solubility is an issue. |
| Temperature | 100 °C | Monitor reaction progress and adjust as needed. |
| Coupling Partner | Arylboronic acid (1.2-1.5 equiv.) | Pinacol esters can be used for improved stability. |
Table 2: Buchwald-Hartwig Amination - Recommended Starting Conditions
| Parameter | Condition | Notes |
| Catalyst System | Pd(OAc)₂ (2 mol%) / Xantphos (4 mol%) | Pre-formed palladacycles can also be highly effective. |
| Base | NaOtBu (1.4 equiv.) | Cs₂CO₃ can be a milder alternative. |
| Solvent | Toluene or 1,4-Dioxane | Ensure anhydrous conditions. |
| Temperature | 110 °C | Reaction times can vary from 12-24 hours. |
| Coupling Partner | Primary or secondary amine (1.2 equiv.) |
Table 3: Sonogashira Coupling - Recommended Starting Conditions
| Parameter | Condition | Notes |
| Catalyst System | PdCl₂(PPh₃)₂ (2-5 mol%) / CuI (4-10 mol%) | Copper co-catalyst is typically required. |
| Base | Triethylamine (Et₃N) or Diisopropylamine (DIPA) | Often used in excess or as a co-solvent. |
| Solvent | THF or DMF | Anhydrous and degassed. |
| Temperature | Room Temperature to 60 °C | Aryl bromides may require gentle heating. |
| Coupling Partner | Terminal alkyne (1.1-1.5 equiv.) |
Table 4: Heck Coupling - Recommended Starting Conditions
| Parameter | Condition | Notes |
| Catalyst System | Pd(OAc)₂ (2-5 mol%) / P(o-tol)₃ (4-10 mol%) | Ligandless conditions with Pd/C can sometimes be effective but may require higher temperatures. |
| Base | Et₃N or K₂CO₃ (1.5-2.0 equiv.) | The choice of base can influence selectivity. |
| Solvent | DMF or NMP | High-boiling polar aprotic solvents are common. |
| Temperature | 120-140 °C | Heck reactions often require elevated temperatures. |
| Coupling Partner | Acrylate or Styrene derivative (1.2-1.5 equiv.) |
Experimental Protocols
General Protocol for Suzuki-Miyaura Coupling
This protocol provides a general method for the Suzuki-Miyaura coupling of this compound with an arylboronic acid.
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.2 equiv)
-
Pd₂(dba)₃ (0.025 equiv)
-
SPhos (0.05 equiv)
-
K₃PO₄ (2.0 equiv)
-
Anhydrous, degassed 1,4-dioxane and water
-
Schlenk tube or similar reaction vessel
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a dry Schlenk tube, add this compound, the arylboronic acid, and finely powdered K₃PO₄.
-
Seal the tube, then evacuate and backfill with an inert gas (repeat this cycle three times).
-
Under a positive pressure of inert gas, add Pd₂(dba)₃ and SPhos.
-
Add the degassed 1,4-dioxane and water (e.g., in a 5:1 ratio) via syringe.
-
Heat the reaction mixture to 100 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
General Protocol for Buchwald-Hartwig Amination
This protocol outlines a general procedure for the C-N coupling of this compound with an amine.
Materials:
-
This compound (1.0 equiv)
-
Amine (1.2 equiv)
-
Pd(OAc)₂ (0.02 equiv)
-
Xantphos (0.04 equiv)
-
NaOtBu (1.4 equiv)
-
Anhydrous, degassed toluene
-
Sealed reaction tube
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
In a glovebox or under a stream of inert gas, add NaOtBu to a dry sealed reaction tube.
-
Add Pd(OAc)₂ and Xantphos, followed by this compound.
-
Add the amine and anhydrous, degassed toluene.
-
Seal the tube tightly and heat the reaction mixture to 110 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
After completion (typically 12-24 hours), cool the reaction to room temperature.
-
Quench the reaction carefully with saturated aqueous NH₄Cl. Extract the product with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the crude product by flash column chromatography.
Visualizations
Caption: Generalized catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Caption: Troubleshooting workflow for low-yielding cross-coupling reactions.
Caption: Interrelationship of key components for reaction optimization.
Technical Support Center: Troubleshooting Low Conversion Rates in 8-bromo-1,6-naphthyridin-5(6H)-one Reactions
This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance on overcoming common challenges encountered during the chemical modification of 8-bromo-1,6-naphthyridin-5(6H)-one, particularly in palladium-catalyzed cross-coupling reactions.
Frequently Asked Questions (FAQs)
Q1: What are the most common reasons for low conversion rates in cross-coupling reactions with this compound?
A1: Low conversion rates in Suzuki-Miyaura and Buchwald-Hartwig amination reactions involving this compound can typically be attributed to several factors:
-
Catalyst Inactivity: The palladium catalyst, whether in the Pd(0) or Pd(II) state, can be sensitive to air and moisture. Improper handling or storage can lead to deactivation.
-
Inappropriate Ligand Choice: The ligand plays a crucial role in stabilizing the palladium center and facilitating the catalytic cycle. The choice of ligand is highly dependent on the specific substrates.
-
Suboptimal Base: The base is critical for the transmetalation step in Suzuki couplings and for the deprotonation of the amine in Buchwald-Hartwig reactions. The strength and solubility of the base can significantly impact the reaction outcome.
-
Poor Solvent Selection: The solvent must be appropriate for the reaction type and capable of dissolving the reactants to a sufficient extent. Anhydrous and degassed solvents are often essential.
-
Oxygen Contamination: The presence of oxygen can lead to the oxidation of the active Pd(0) catalyst and phosphine ligands, as well as promote side reactions like the homocoupling of boronic acids.
Q2: Can the nitrogen atoms in the naphthyridine ring interfere with the palladium catalyst?
A2: Yes, the lone pairs of electrons on the nitrogen atoms of the naphthyridine ring can coordinate to the palladium center. This can sometimes inhibit the catalytic activity by competing with the desired reactants for coordination sites on the metal. The choice of a suitable ligand can often mitigate this issue.
Q3: What are common side reactions to look out for?
A3: Besides low conversion of the starting material, common side reactions include:
-
Protodebromination: Replacement of the bromine atom with a hydrogen atom. This can be caused by traces of water or other protic impurities.
-
Homocoupling of Boronic Acid (in Suzuki reactions): The boronic acid coupling with itself to form a biaryl byproduct. This is often promoted by the presence of oxygen.
-
Hydrodehalogenation: Reductive removal of the bromine atom, which can be promoted by certain palladium-ligand complexes, particularly at elevated temperatures.
Troubleshooting Guides
Suzuki-Miyaura Coupling
Issue: Low to no formation of the desired coupled product.
| Potential Cause | Suggested Solution |
| Inactive Catalyst | Use a fresh batch of palladium catalyst or a more robust pre-catalyst. Ensure proper inert atmosphere techniques are used throughout the setup and reaction. |
| Inappropriate Ligand | For heteroaryl bromides, bulky, electron-rich phosphine ligands (e.g., Buchwald ligands like SPhos, XPhos) or N-heterocyclic carbenes (NHCs) often outperform simpler ligands like PPh₃. |
| Ineffective Base | Screen different bases. Stronger inorganic bases like K₃PO₄ or Cs₂CO₃ are often more effective than weaker ones. Ensure the base is finely powdered and anhydrous. |
| Poor Solubility | Switch to a solvent system known to better solubilize aryl bromides and boronic acids, such as DMF, dioxane, or toluene. A mixture of solvents (e.g., dioxane/water) can also be beneficial. |
| Protodeboronation of Boronic Acid | Use the boronic acid as fresh as possible. Consider using the corresponding pinacol ester, which is often more stable. |
Buchwald-Hartwig Amination
Issue: Incomplete consumption of this compound.
| Potential Cause | Suggested Solution |
| Inappropriate Ligand | The choice of ligand is critical. Bulky, electron-rich phosphine ligands such as Xantphos or BINAP are often effective for amination reactions.[1] |
| Incorrect Base Selection | Strong, non-nucleophilic bases are typically required. Sodium tert-butoxide (NaOtBu) is commonly used, but other bases like K₂CO₃ or Cs₂CO₃ can also be effective.[1] |
| Solvent Issues | Anhydrous, non-protic solvents such as toluene, dioxane, or DMF are generally used.[2] Ensure the solvent is thoroughly degassed to remove oxygen. |
| Low Reaction Temperature | These reactions often require elevated temperatures, typically in the range of 80-120 °C, to proceed at a reasonable rate. |
| Catalyst Loading | Ensure adequate catalyst loading, typically 1-5 mol% for the palladium source and a slightly higher loading for the ligand (e.g., 2-10 mol%). |
Data Presentation
Table 1: Illustrative Conditions for Suzuki-Miyaura Coupling of Bromo-Naphthyridines
| Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| Pd(PPh₃)₄ (5) | - | K₂CO₃ | Toluene/H₂O | 100 | 12 | 60-80 |
| Pd(dppf)Cl₂ (3) | - | Cs₂CO₃ | Dioxane/H₂O | 90 | 18 | 75-90 |
| Pd₂(dba)₃ (2) | SPhos (4) | K₃PO₄ | Toluene | 110 | 24 | >90 |
Note: These are generalized conditions and will likely require optimization for this compound.
Table 2: Representative Conditions for Buchwald-Hartwig Amination of Halo-Naphthyridines
| Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| Pd(OAc)₂ (2) | XantPhos (4) | Cs₂CO₃ | Toluene | 110 | 18 | 70-95 |
| Pd₂(dba)₃ (2) | BINAP (3) | NaOtBu | Dioxane | 100 | 24 | 65-90 |
| Pd(OAc)₂ (3) | XPhos (6) | K₂CO₃ | t-BuOH | 80 | 12 | >85 |
Note: These are generalized conditions and will likely require optimization for this compound.
Experimental Protocols
Protocol 1: General Procedure for Suzuki-Miyaura Coupling
-
Preparation: To an oven-dried reaction vessel, add this compound (1.0 equiv.), the arylboronic acid (1.2-1.5 equiv.), and the base (e.g., K₂CO₃, 2.0 equiv.).
-
Inert Atmosphere: Seal the vessel and cycle between vacuum and an inert gas (e.g., Argon or Nitrogen) three to five times to remove oxygen.
-
Addition of Catalyst and Solvent: Under a positive pressure of inert gas, add the palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%) and the degassed solvent (e.g., a 4:1 mixture of dioxane and water).
-
Reaction: Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) with vigorous stirring. Monitor the reaction's progress using a suitable analytical technique (e.g., TLC or LC-MS).
-
Workup: Once the reaction is complete, cool it to room temperature. Dilute the mixture with an organic solvent like ethyl acetate and wash with water and brine. Dry the organic layer over an anhydrous salt (e.g., Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by a suitable method, such as flash column chromatography on silica gel.
Protocol 2: General Procedure for Buchwald-Hartwig Amination
-
Preparation: In a glovebox or under a positive flow of inert gas, add the palladium pre-catalyst (e.g., Pd(OAc)₂, 2 mol%), the ligand (e.g., XantPhos, 4 mol%), and the base (e.g., Cs₂CO₃, 1.4 equiv.) to an oven-dried reaction vessel.[1]
-
Addition of Reactants and Solvent: Add this compound (1.0 equiv.), the amine (1.2 equiv.), and anhydrous, degassed solvent (e.g., toluene or dioxane).[1]
-
Reaction: Seal the vessel and heat the mixture to the target temperature (e.g., 100-120 °C) with stirring for 12-24 hours.[1] Monitor the reaction by TLC or LC-MS.
-
Workup: After cooling to room temperature, dilute the reaction mixture with an organic solvent and wash with water and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.
-
Purification: Purify the crude product by flash column chromatography on silica gel.
Visualizations
Caption: Troubleshooting workflow for low conversion rates.
Caption: Catalytic cycle for the Suzuki-Miyaura coupling.
Caption: Catalytic cycle for the Buchwald-Hartwig amination.
References
Technical Support Center: Suzuki-Miyaura Coupling of 8-bromo-1,6-naphthyridin-5(6H)-one
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the Suzuki-Miyaura cross-coupling of 8-bromo-1,6-naphthyridin-5(6H)-one, with a primary focus on avoiding homo-coupling byproducts.
Troubleshooting Guide: Minimizing Homo-coupling and Other Side Reactions
Significant formation of homo-coupling byproducts (dimers of the boronic acid) is a common issue in Suzuki-Miyaura reactions, leading to reduced yields of the desired 8-substituted-1,6-naphthyridin-5(6H)-one and complicating purification. The following guide details potential causes and actionable solutions.
| Issue | Potential Cause(s) | Suggested Solution(s) |
| High Levels of Homo-coupling Byproduct | Presence of Dissolved Oxygen: Oxygen can oxidize the active Pd(0) catalyst to Pd(II), which can promote the homo-coupling of the boronic acid.[1][2] | Rigorous Degassing: Thoroughly degas all solvents and the reaction mixture. Methods include sparging with an inert gas (Argon or Nitrogen) for 15-30 minutes or using freeze-pump-thaw cycles for highly sensitive reactions.[1] Maintain a positive pressure of inert gas throughout the experiment. |
| Use of Pd(II) Precatalyst: Pd(II) sources (e.g., Pd(OAc)₂, PdCl₂) can directly react with the boronic acid to generate the homo-coupled product while being reduced to the active Pd(0) state.[2] | Use a Pd(0) Precatalyst: Employ a Pd(0) source like Pd(PPh₃)₄ or Pd₂(dba)₃ to initiate the catalytic cycle without the need for an initial reduction step that can lead to homo-coupling. | |
| Addition of a Mild Reducing Agent: If using a Pd(II) source, consider adding a mild reducing agent such as potassium formate (1-2 equivalents) to reduce Pd(II) to Pd(0) in situ. | ||
| Low or No Yield of Desired Product | Catalyst Deactivation/Poisoning: The nitrogen atoms in the 1,6-naphthyridinone ring can coordinate to the palladium center, leading to catalyst inhibition and low reactivity. | Ligand Selection: Use bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos, RuPhos) or N-heterocyclic carbene (NHC) ligands.[3] These ligands can shield the palladium atom, preventing strong coordination with the substrate or product. |
| Poor Solubility: The naphthyridinone substrate or other reagents may have limited solubility in the chosen solvent, hindering the reaction.[3] | Solvent Screening: Test various solvent systems. Common choices for Suzuki couplings of N-heterocycles include dioxane/water, THF/water, DMF, or toluene. For poorly soluble substrates, higher boiling point solvents like DMF or DMAc might be necessary, but monitor for thermal decomposition.[4] | |
| Ineffective Base: The base may not be strong enough or sufficiently soluble to facilitate the crucial transmetalation step. | Base Optimization: Screen different bases. K₂CO₃, Cs₂CO₃, and K₃PO₄ are commonly used. The choice of base is often solvent-dependent and should be optimized empirically.[1][4] | |
| Formation of Dehalogenated Naphthyridinone | Presence of Protic Impurities: Water or other protic species can lead to the hydrodehalogenation of the this compound.[3] | Use Anhydrous Conditions: Ensure the use of dry solvents and reagents. |
| Catalyst-Mediated Reduction: Certain palladium-ligand combinations can promote this side reaction, especially at elevated temperatures.[3] | Optimize Reaction Temperature and Ligand: Lower the reaction temperature and screen different ligands that may be less prone to this side reaction.[3] | |
| Protodeboronation of Boronic Acid | Hydrolysis of the Boronic Acid: Boronic acids, particularly electron-deficient ones, can be susceptible to hydrolysis, where the boronic acid group is replaced by a hydrogen atom. | Use of Boronate Esters: Employ more stable boronic acid derivatives such as pinacol esters (Bpin) or MIDA boronates. These release the boronic acid slowly into the reaction, minimizing its concentration and the rate of protodeboronation.[1][2] |
| Anhydrous Conditions: Minimizing the amount of water in the reaction or using a completely anhydrous system with a base like K₃PO₄ can suppress this side reaction.[4] |
Frequently Asked Questions (FAQs)
Q1: What is the fundamental cause of boronic acid homo-coupling in Suzuki reactions?
A1: Homo-coupling of boronic acids is primarily caused by two pathways: oxygen-mediated and Pd(II)-mediated coupling. Dissolved oxygen can oxidize the active Pd(0) catalyst to Pd(II). This Pd(II) species can then undergo transmetalation with two molecules of the boronic acid, leading to the formation of a biaryl byproduct and regenerating Pd(0). Similarly, if a Pd(II) precatalyst is used, it can directly facilitate this homo-coupling pathway at the start of the reaction.[1][2]
Q2: How do the nitrogen atoms in this compound affect the Suzuki coupling?
A2: The lone pairs of electrons on the nitrogen atoms of the naphthyridinone ring can coordinate to the palladium catalyst. This coordination can act as a "poison" to the catalyst, reducing its activity and leading to lower yields or failed reactions. The use of bulky ligands helps to prevent this inhibitory interaction.
Q3: What are the recommended starting conditions for a Suzuki coupling with this compound?
A3: A good starting point would be to use a Pd(0) catalyst like Pd(PPh₃)₄ or a pre-catalyst system with a bulky, electron-rich ligand such as SPhos or XPhos. A common solvent system is a mixture of dioxane and water (e.g., 4:1 v/v) with a base like K₂CO₃ or K₃PO₄. It is crucial to rigorously degas the reaction mixture and maintain an inert atmosphere.
Q4: Can the order of addition of reagents impact the formation of byproducts?
A4: Yes, the order of addition can be important. Some protocols suggest pre-heating the mixture of the palladium catalyst, base, solvent, and the this compound before adding the boronic acid. This can help to ensure the rapid formation of the active catalytic species and favor the cross-coupling pathway over homo-coupling.
Experimental Protocols
General Protocol for Suzuki-Miyaura Coupling of this compound
This protocol provides a general starting point and should be optimized for specific substrates and desired outcomes.
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid or arylboronic acid pinacol ester (1.2 - 1.5 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)
-
Base (e.g., K₂CO₃, 2.0 equiv)
-
Degassed solvent (e.g., 1,4-dioxane/water, 4:1 v/v)
Procedure:
-
To a dry Schlenk flask equipped with a magnetic stir bar, add this compound, the arylboronic acid (or its ester), and the base.
-
Seal the flask, and evacuate and backfill with an inert gas (Argon or Nitrogen) three times to establish an inert atmosphere.
-
Add the degassed solvent via syringe.
-
Further degas the reaction mixture by bubbling the inert gas through the solution for 10-15 minutes.
-
Under a positive flow of the inert gas, add the palladium catalyst.
-
Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) with vigorous stirring.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Visualizing Reaction Pathways and Workflows
To better understand the processes involved, the following diagrams illustrate the desired catalytic cycle, the competing homo-coupling pathway, and a general troubleshooting workflow.
Caption: Competing pathways of Suzuki-Miyaura coupling and homo-coupling.
Caption: Troubleshooting workflow for Suzuki coupling of this compound.
References
Validation & Comparative
The Structure-Activity Relationship of 8-Substituted 1,6-Naphthyridin-5(6H)-one Derivatives: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The 1,6-naphthyridine scaffold is a privileged structure in medicinal chemistry, with derivatives showing a wide range of biological activities, including potent antitumor and kinase inhibitory effects. This guide provides a comparative analysis of the structure-activity relationships (SAR) of 8-substituted 1,6-naphthyridin-5(6H)-one derivatives and their close structural isomers. Due to the limited publicly available data specifically on the 8-substituted 1,6-naphthyridin-5(6H)-one scaffold, this guide draws comparisons from related 1,6-naphthyridinone cores and other naphthyridinone isomers to provide valuable insights for drug discovery and development.
Comparative Analysis of Naphthyridinone Scaffolds as Kinase Inhibitors
Naphthyridinone derivatives have been extensively explored as inhibitors of various protein kinases, which are crucial regulators of cellular processes and are often dysregulated in diseases like cancer. The substitution pattern on the naphthyridinone core is critical for both potency and selectivity.
8-Amino-Substituted 2,7-Naphthyridin-1(2H)-one Derivatives as c-Kit and VEGFR-2 Inhibitors
A series of 8-amino-substituted 2-phenyl-2,7-naphthyridin-1(2H)-one derivatives have been identified as potent inhibitors of the receptor tyrosine kinases c-Kit and VEGFR-2, both of which are key targets in oncology.[1][2] The structure-activity relationship of these compounds highlights the importance of the 8-amino substituent for their inhibitory activity.
A lead compound from this series, compound 9k , demonstrated excellent c-Kit inhibitory activity with an IC50 value of 8.5 nM.[2] Furthermore, compounds 10l and 10r showed significant VEGFR-2 inhibitory activity with IC50 values of 56.5 nM and 31.7 nM, respectively.[2] Molecular docking studies suggest that the 8-amino group is crucial for forming key interactions within the ATP-binding pocket of these kinases.[1][2]
Table 1: Inhibitory Activity of 8-Amino-Substituted 2,7-Naphthyridin-1(2H)-one Derivatives
| Compound | Target Kinase | IC50 (nM) |
| 9k | c-Kit | 8.5[2] |
| 10l | VEGFR-2 | 56.5[2] |
| 10r | VEGFR-2 | 31.7[2] |
Signaling Pathways of Key Kinase Targets
The following diagram illustrates the signaling pathways involving c-Kit and VEGFR-2, which are targeted by 8-amino-substituted 2,7-naphthyridinone derivatives. Inhibition of these pathways can lead to reduced cell proliferation, survival, and angiogenesis.
References
Biological Activity of 8-Bromo-1,6-naphthyridin-5(6H)-one Derivatives: A Field Ripe for Exploration
A comprehensive review of current scientific literature reveals a notable absence of studies focused on the synthesis and biological evaluation of compounds derived specifically from the 8-bromo-1,6-naphthyridin-5(6H)-one scaffold. While the broader family of naphthyridines is a well-established and pharmacologically significant class of heterocyclic compounds, with numerous derivatives investigated for a wide range of therapeutic applications, this particular bromo-substituted isomer appears to be an untapped area of research.
Naphthyridine cores, in general, are recognized as "privileged structures" in medicinal chemistry, forming the basis for drugs with anticancer, antimicrobial, anti-inflammatory, and antiviral properties. The introduction of a bromine atom at the 8-position of the 1,6-naphthyridin-5(6H)-one ring system presents an intriguing starting point for the development of novel therapeutic agents. Halogen atoms can significantly influence a molecule's pharmacokinetic and pharmacodynamic properties, including its metabolic stability, membrane permeability, and binding affinity to biological targets.
Given the lack of specific data on derivatives of this compound, it is not possible to provide a comparative guide with quantitative data, experimental protocols, and signaling pathway diagrams as requested.
However, to illustrate the potential biological activities and the types of experimental investigations that would be relevant for this class of compounds, we can look at the activities of structurally related naphthyridine derivatives.
Potential Therapeutic Applications Based on Related Scaffolds
Research into various isomers and substituted analogs of naphthyridinones has revealed significant potential in several key therapeutic areas:
-
Oncology: Numerous naphthyridine derivatives have been investigated as potent anticancer agents. Their mechanisms of action are diverse and include the inhibition of key enzymes involved in cancer cell proliferation and survival, such as:
-
Kinase Inhibition: Derivatives of 1,6-naphthyridin-2-one have been developed as selective inhibitors of Fibroblast Growth Factor Receptor 4 (FGFR4), a promising target in hepatocellular carcinoma and other cancers.
-
Topoisomerase Inhibition: Certain fused 1,6-naphthyridinone structures have shown activity as topoisomerase I inhibitors, a mechanism shared with established chemotherapy drugs.
-
Aurora Kinase Inhibition: The 1,8-naphthyridinone scaffold has been utilized to develop inhibitors of Aurora kinases, which play a critical role in mitosis.
-
-
Infectious Diseases: The naphthyridine core is famously present in nalidixic acid, a foundational antibacterial agent. Research continues into novel naphthyridine derivatives with activity against multi-drug resistant bacteria and viruses, including HIV.
-
Inflammatory Diseases: Certain naphthyridine compounds have demonstrated anti-inflammatory effects, suggesting their potential for treating a range of inflammatory conditions.
A Hypothetical Experimental Workflow for Future Research
Should research into this compound derivatives be undertaken, a typical experimental workflow to elucidate their biological activity would involve several key stages. The following diagram illustrates a general approach for screening these novel compounds for potential anticancer activity.
Future Directions
The lack of published data on the biological activity of derivatives of this compound highlights a significant opportunity for medicinal chemists and drug discovery scientists. The strategic placement of the bromine atom offers a versatile chemical handle for the synthesis of a diverse library of novel compounds through various cross-coupling reactions. Systematic exploration of substitutions at this position could lead to the discovery of potent and selective modulators of various biological targets, potentially yielding new drug candidates for a range of diseases. Future research in this area would be of considerable interest to the scientific community.
in vitro kinase inhibitory activity of 8-bromo-1,6-naphthyridin-5(6H)-one analogs
A Note on the Availability of Data: Extensive searches for the in vitro kinase inhibitory activity of 8-bromo-1,6-naphthyridin-5(6H)-one analogs did not yield specific public data for this particular scaffold. This suggests that this class of compounds may be novel or not extensively profiled in the public domain.
Therefore, this guide provides a comparative analysis of a closely related and well-characterized class of compounds: benzo[h][1][2]naphthyridin-2(1H)-one analogs , which have been identified as potent inhibitors of the mTOR kinase. The methodologies and data presentation formats provided herein can serve as a valuable template for the evaluation of novel kinase inhibitors, including the this compound series.
Quantitative Data on Benzo[h][1][2]naphthyridin-2(1H)-one Analogs as mTOR Inhibitors
The following table summarizes the structure-activity relationship (SAR) of key benzo[h][1][2]naphthyridin-2(1H)-one analogs as inhibitors of mTOR, a critical kinase in the PI3K/AKT/mTOR signaling pathway. The data is extracted from a seminal study on the discovery of Torin2, a potent and selective mTOR inhibitor.[3]
| Compound ID | R1 | Ar1 | Ar2 | Cellular mTOR IC50 (nM) | Cellular PI3K IC50 (nM) |
| 1 (Torin1) | propionyl-piperazine | H | 1H-pyrrolo[2,3-b]pyridin-5-yl | 2 | 1800 |
| 2 | F | 3-(trifluoromethyl)phenyl | 6-bromoquinolin-4-yl | 25 | >1250 |
| 3 (Torin2) | H | 3-(trifluoromethyl)phenyl | 6-aminopyridin-3-yl | 0.25 | 200 |
| 9 | F | 3-(trifluoromethyl)phenyl | 1H-pyrazol-4-yl | 125 | >5000 |
| 10 | F | 3-(trifluoromethyl)phenyl | 1-methyl-1H-pyrazol-4-yl | 250 | >5000 |
| 11 | F | 3-(trifluoromethyl)phenyl | 6-aminopyridin-3-yl | 5 | 100 |
| 12 | F | 3-(trifluoromethyl)phenyl | 2-aminopyrimidin-5-yl | 25 | 250 |
| 14 | F | 3-(trifluoromethyl)phenyl | 1H-pyrrolo[2,3-b]pyridin-5-yl | 5 | 1000 |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and validation of experimental findings. Below are the protocols for key assays used in the characterization of the mTOR inhibitory activity of benzo[h][1][2]naphthyridin-2(1H)-one analogs.
General Synthetic Procedure for Benzo[h][1][2]naphthyridin-2(1H)-one Analogs
The synthesis of the benzo[h][1][2]naphthyridin-2(1H)-one core involves a multi-step sequence. A generalized route is described below, based on the synthesis of Torin2 and its analogs[3]:
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Nucleophilic Substitution: Reaction of a 4-chloro-6-bromo-quinoline with an appropriate aniline in a solvent like 1,4-dioxane at elevated temperatures (e.g., 90°C) to yield the corresponding N-aryl-6-bromoquinolin-4-amine intermediate.
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Reduction: Reduction of the quinoline core, for example using sodium borohydride (NaBH4) in ethanol, to afford the corresponding alcohol.
-
Oxidation and Olefination: The benzylic alcohol is oxidized using an oxidizing agent like manganese dioxide (MnO2). This is followed by a Horner-Wadsworth-Emmons olefination with a reagent such as triethyl phosphonoacetate in the presence of a base like potassium carbonate (K2CO3) to construct the tricyclic lactam core.
-
Palladium-Catalyzed Cross-Coupling: The final diversification at the Ar2 position is typically achieved via a Suzuki or other palladium-catalyzed cross-coupling reaction with the appropriate boronic acid or ester to introduce the desired aryl or heteroaryl group.
In Vitro Kinase Inhibition Assay (Cellular mTOR and PI3K Activity)
The inhibitory activity of the compounds against mTOR and PI3K in a cellular context is a critical measure of their potency and selectivity. A common method is to use an ELISA-based assay to measure the phosphorylation of downstream substrates.
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Cell Culture and Treatment: A suitable cell line (e.g., HeLa or PC3 cells) is cultured in appropriate media. Cells are then treated with varying concentrations of the test compounds for a specified period (e.g., 2 hours).
-
Cell Lysis: After treatment, the cells are lysed to release the cellular proteins.
-
ELISA Assay: The phosphorylation of a key downstream effector of mTOR (like S6K1 at Thr389) or PI3K (like AKT at Ser473) is quantified using a sandwich ELISA kit. The assay typically involves capturing the total protein of interest on an antibody-coated plate, followed by detection with a phosphorylation-specific antibody.
-
Data Analysis: The signal from the phosphorylation-specific antibody is measured, and the IC50 values are calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
Visualizations
Experimental Workflow for Kinase Inhibitor Profiling
The following diagram illustrates a typical workflow for the discovery and characterization of novel kinase inhibitors.
Caption: A generalized workflow for the identification and validation of kinase inhibitors.
Simplified PI3K/AKT/mTOR Signaling Pathway
The diagram below outlines the PI3K/AKT/mTOR signaling pathway, a crucial regulator of cell growth and proliferation, and indicates the point of inhibition by mTOR inhibitors like the benzo[h][1][2]naphthyridin-2(1H)-one analogs.
Caption: The PI3K/AKT/mTOR pathway and the inhibitory action of mTOR-targeting compounds.
References
comparison of different cross-coupling methods for 8-bromo-1,6-naphthyridin-5(6H)-one
For researchers, scientists, and drug development professionals, the functionalization of heterocyclic scaffolds is a cornerstone of modern medicinal chemistry. The 1,6-naphthyridin-5(6H)-one core is a privileged structure, and the ability to introduce diverse substituents at the 8-position via cross-coupling reactions is crucial for exploring structure-activity relationships (SAR). This guide provides a comparative overview of three key palladium-catalyzed cross-coupling methods—Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira—as applied to the functionalization of 8-bromo-1,6-naphthyridin-5(6H)-one and structurally similar heterocyclic systems. The experimental data presented is derived from analogous systems and serves as a robust starting point for reaction optimization.
Comparison of Cross-Coupling Methods
The choice of cross-coupling reaction is dictated by the desired C-C or C-N bond formation. The following table summarizes typical reaction conditions and yields for Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings on bromo-substituted aza-heterocycles, providing a predictive framework for the reactivity of this compound.
| Cross-Coupling Method | Bond Formed | Coupling Partner | Typical Catalyst/Ligand | Typical Base | Typical Solvent | Temperature (°C) | Yield Range (%) |
| Suzuki-Miyaura | C(sp²) - C(sp²) | Aryl/Heteroaryl Boronic Acid | Pd(PPh₃)₄ or Pd(dppf)Cl₂ | K₂CO₃, Cs₂CO₃ | Dioxane/H₂O, DMF | 80-120 | 75-95 |
| Buchwald-Hartwig | C(sp²) - N | Primary/Secondary Amine | Pd₂(dba)₃ / Xantphos | NaOtBu, Cs₂CO₃ | Toluene, Dioxane | 90-120 | 60-90 |
| Sonogashira | C(sp²) - C(sp) | Terminal Alkyne | Pd(PPh₃)₄ / CuI | Et₃N, Piperidine | THF, DMF | 25-100 | 70-95 |
Experimental Protocols
Detailed experimental procedures are critical for reproducibility. The following protocols are adapted from literature methods for analogous bromo-substituted heterocyclic compounds and can be considered as starting points for the functionalization of this compound.
Suzuki-Miyaura Coupling Protocol
This protocol is adapted from the Suzuki coupling of halo-1,5-naphthyridines.
Materials:
-
This compound
-
Aryl or heteroaryl boronic acid (1.2 equivalents)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (5 mol%)
-
Potassium carbonate (K₂CO₃) (2.0 equivalents)
-
1,4-Dioxane and Water (4:1 mixture)
Procedure:
-
To a reaction vessel, add this compound, the arylboronic acid, and potassium carbonate.
-
Evacuate and backfill the vessel with an inert gas (e.g., argon or nitrogen) three times.
-
Add the degassed dioxane/water solvent mixture, followed by the Pd(PPh₃)₄ catalyst.
-
Heat the reaction mixture to 100 °C and stir for 12-24 hours, monitoring the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
-
Concentrate the solution under reduced pressure and purify the crude product by column chromatography on silica gel.
Buchwald-Hartwig Amination Protocol
This protocol is based on the amination of halo-1,5-naphthyridines.[1]
Materials:
-
This compound
-
Primary or secondary amine (1.2 equivalents)
-
Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃] (2 mol%)
-
Xantphos (4 mol%)
-
Sodium tert-butoxide (NaOtBu) (1.4 equivalents)
-
Anhydrous Toluene
Procedure:
-
In a glovebox or under an inert atmosphere, add Pd₂(dba)₃, Xantphos, and NaOtBu to an oven-dried reaction vessel.
-
Add this compound and the desired amine.
-
Add anhydrous, degassed toluene via syringe.
-
Seal the vessel and heat the reaction mixture to 110 °C for 12-24 hours.
-
Monitor the reaction by TLC or LC-MS.
-
After cooling, dilute the mixture with ethyl acetate and filter through a pad of Celite.
-
Concentrate the filtrate and purify the residue by flash column chromatography.
Sonogashira Coupling Protocol
This protocol is adapted from the Sonogashira coupling of bromo-pyridines.[2]
Materials:
-
This compound
-
Terminal alkyne (1.2 equivalents)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (5 mol%)
-
Copper(I) iodide (CuI) (10 mol%)
-
Triethylamine (Et₃N)
-
Anhydrous Tetrahydrofuran (THF)
Procedure:
-
To a degassed solution of this compound in a mixture of THF and Et₃N (2:1), add Pd(PPh₃)₄ and CuI.
-
Degas the reaction mixture for a further 5 minutes.
-
Add the terminal alkyne dropwise at room temperature.
-
Stir the reaction mixture at room temperature for 16-24 hours or heat as necessary, monitoring by TLC or LC-MS.
-
Upon completion, remove the solvent under reduced pressure.
-
Partition the residue between ethyl acetate and water.
-
Wash the organic layer with brine, dry over anhydrous magnesium sulfate, and concentrate.
-
Purify the crude product by column chromatography.
Experimental Workflow Diagram
The following diagram illustrates the general workflow for a palladium-catalyzed cross-coupling reaction.
Caption: General workflow for a palladium-catalyzed cross-coupling reaction.
References
Assessing the Drug-like Properties of 8-bromo-1,6-naphthyridin-5(6H)-one Derivatives: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The 1,6-naphthyridin-5(6H)-one scaffold is a promising privileged structure in medicinal chemistry, with derivatives being investigated for a range of therapeutic applications, notably as kinase inhibitors in oncology. The introduction of a bromine atom at the 8-position can significantly influence the physicochemical and pharmacokinetic properties of these molecules, potentially enhancing their potency, selectivity, and metabolic stability. This guide provides a comparative overview of the drug-like properties of 8-bromo-1,6-naphthyridin-5(6H)-one derivatives and related analogs, supported by experimental data and detailed methodologies.
Comparative Analysis of In Vitro Drug-like Properties
While specific experimental data for a series of this compound derivatives is not extensively available in the public domain, we can draw valuable insights from closely related quinazoline-based 1,6-naphthyridinone derivatives that have been evaluated as MET inhibitors.[1] The following table summarizes key in vitro ADME (Absorption, Distribution, Metabolism, and Excretion) parameters for a representative compound from this series, providing a benchmark for assessing the potential of 8-bromo analogs.
| Compound ID | Structure | Target | IC₅₀ (nM) | Metabolic Stability (t½, min) in HLM | Oral Bioavailability (F%) |
| 22a | Quinazoline-based 1,6-naphthyridinone | MET | 9.0 | 621.2 | 42 |
HLM: Human Liver Microsomes Data extracted from a study on quinazoline-based 1,6-naphthyridinones as MET inhibitors.[1]
Experimental Protocols
To ensure reproducibility and facilitate the evaluation of novel this compound derivatives, detailed protocols for key in vitro ADME assays are provided below.
Kinetic Solubility Assay
Purpose: To determine the aqueous solubility of a compound from a DMSO stock solution, mimicking early drug discovery screening conditions.
Methodology:
-
Stock Solution Preparation: Prepare a 10 mM stock solution of the test compound in 100% DMSO.
-
Serial Dilution: Serially dilute the stock solution in DMSO to create a range of concentrations.
-
Assay Plate Preparation: Add 2 µL of each DMSO concentration to a 96-well microplate.
-
Aqueous Buffer Addition: Add 198 µL of phosphate-buffered saline (PBS), pH 7.4, to each well.
-
Incubation: Seal the plate and incubate at room temperature for 2 hours with gentle shaking.
-
Precipitation Measurement: Measure the turbidity of each well using a nephelometer. Alternatively, centrifuge the plate to pellet any precipitate and measure the concentration of the compound remaining in the supernatant by LC-MS/MS.
-
Data Analysis: The kinetic solubility is defined as the highest concentration at which no significant precipitation is observed.
Caco-2 Permeability Assay
Purpose: To assess the intestinal permeability of a compound using the Caco-2 cell line, an in vitro model of the human intestinal epithelium.[2][3][4]
Methodology:
-
Cell Culture: Culture Caco-2 cells on Transwell inserts for 21 days to allow for differentiation and formation of a confluent monolayer.
-
Monolayer Integrity Check: Measure the transepithelial electrical resistance (TEER) of the monolayer to ensure its integrity. A TEER value >200 Ω·cm² is typically considered acceptable.[5] The permeability of a fluorescent marker like Lucifer Yellow is also assessed.
-
Compound Preparation: Prepare a solution of the test compound (e.g., 10 µM) in a transport buffer (e.g., Hanks' Balanced Salt Solution with HEPES).
-
Permeability Measurement (Apical to Basolateral): Add the compound solution to the apical (donor) side of the Transwell and fresh buffer to the basolateral (receiver) side.
-
Incubation: Incubate the plate at 37°C with gentle shaking for a defined period (e.g., 2 hours).
-
Sampling and Analysis: At the end of the incubation, take samples from both the donor and receiver compartments and determine the compound concentration using LC-MS/MS.
-
Apparent Permeability Calculation (Papp): Calculate the apparent permeability coefficient using the following formula: Papp (cm/s) = (dQ/dt) / (A * C₀) where dQ/dt is the rate of compound appearance in the receiver compartment, A is the surface area of the membrane, and C₀ is the initial concentration in the donor compartment.[2]
Liver Microsome Stability Assay
Purpose: To evaluate the metabolic stability of a compound in the presence of liver microsomes, which contain key drug-metabolizing enzymes like cytochrome P450s.[6][7][8]
Methodology:
-
Reaction Mixture Preparation: Prepare a reaction mixture containing human liver microsomes (e.g., 0.5 mg/mL protein concentration) in a phosphate buffer (pH 7.4).
-
Compound Addition: Add the test compound (e.g., 1 µM final concentration) to the reaction mixture.
-
Initiation of Reaction: Pre-warm the mixture to 37°C and initiate the metabolic reaction by adding a NADPH-regenerating system.
-
Time-Point Sampling: At various time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), take aliquots of the reaction mixture and quench the reaction by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.[7]
-
Sample Processing: Centrifuge the samples to precipitate the proteins.
-
LC-MS/MS Analysis: Analyze the supernatant to quantify the remaining parent compound.
-
Data Analysis: Determine the in vitro half-life (t½) by plotting the natural logarithm of the percentage of the remaining parent compound against time. The intrinsic clearance (CLint) can then be calculated.
Signaling Pathway and Experimental Workflow Visualizations
To provide a clearer understanding of the biological context and experimental processes, the following diagrams have been generated using Graphviz.
Caption: FGFR4 Signaling Pathway.
Caption: Experimental Workflow for ADME Assessment.
References
- 1. Structure-activity relationship study of novel quinazoline-based 1,6-naphthyridinones as MET inhibitors with potent antitumor efficacy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. jeodpp.jrc.ec.europa.eu [jeodpp.jrc.ec.europa.eu]
- 4. Caco-2 Permeability | Evotec [evotec.com]
- 5. static1.1.sqspcdn.com [static1.1.sqspcdn.com]
- 6. Microsomal stability assay for human and mouse liver microsomes - drug metabolism [protocols.io]
- 7. creative-bioarray.com [creative-bioarray.com]
- 8. merckmillipore.com [merckmillipore.com]
A Comparative Guide to the Synthesis of Functionalized 1,6-Naphthyridin-5(6H)-ones
For researchers, scientists, and professionals in drug development, the efficient and versatile synthesis of novel heterocyclic scaffolds is a cornerstone of innovation. Among these, the 1,6-naphthyridin-5(6H)-one core has emerged as a structure of significant interest due to its presence in various biologically active compounds. This guide provides a comparative analysis of key synthetic routes to functionalized 1,6-naphthyridin-5(6H)-ones, presenting a side-by-side examination of their methodologies, supported by available experimental data. The objective is to offer a valuable resource for evaluating and selecting the most suitable synthetic strategies for accessing this important heterocyclic system.
Route 1: Condensation of Enaminones with 2-Chloronicotinoyl Chlorides
A practical and effective method for the synthesis of functionalized 1,6-naphthyridin-5(6H)-ones involves the condensation of enaminones with 2-chloronicotinoyl chlorides. This approach leads to N-acylation products that can subsequently cyclize to afford the desired 8-acyl-7-alkyl-1,6-naphthyridin-5(6H)-one scaffold.[1]
Data Presentation: Reaction of Enaminones with 2-Chloronicotinoyl Chloride
| Enaminone Substituents (R¹, R²) | Product Substituents (R¹, R²) | Yield (%) | Reference |
| R¹=Me, R²=Ph | R¹=Me, R²=Ph | 75 | [1] |
| R¹=Et, R²=Ph | R¹=Et, R²=Ph | 72 | [1] |
| R¹=Me, R²=4-MeO-Ph | R¹=Me, R²=4-MeO-Ph | 80 | [1] |
Experimental Protocol: Synthesis of 8-Benzoyl-7-methyl-1,6-naphthyridin-5(6H)-one [1]
A solution of 3-amino-1-phenylbut-2-en-1-one (1.61 g, 10 mmol) and triethylamine (1.5 mL, 11 mmol) in anhydrous chloroform (20 mL) is treated dropwise with a solution of 2-chloronicotinoyl chloride (1.76 g, 10 mmol) in anhydrous chloroform (10 mL) with stirring at room temperature. The reaction mixture is then refluxed for 4 hours. After cooling, the solvent is evaporated under reduced pressure. The residue is triturated with water, and the resulting solid is collected by filtration, washed with water, and dried. The crude product is then dissolved in anhydrous DMF (20 mL), and sodium hydride (60% dispersion in mineral oil, 0.44 g, 11 mmol) is added portionwise at 0 °C. The mixture is stirred at room temperature for 2 hours. The reaction is quenched by the slow addition of ice-water. The precipitated solid is filtered, washed with water, and recrystallized from ethanol to afford the pure product.
Route 2: Intramolecular Friedel-Crafts Type Cyclization
The construction of the 1,6-naphthyridin-5(6H)-one ring system can also be achieved through intramolecular cyclization reactions. An acid-mediated intramolecular Friedel-Crafts-type reaction of 4-(arylamino)nicotinonitriles has been reported for the synthesis of fused polycyclic 1,6-naphthyridin-4-amines.[2] A similar strategy could potentially be adapted for the synthesis of 1,6-naphthyridin-5(6H)-ones by using appropriate precursors.
While specific examples for the synthesis of 1,6-naphthyridin-5(6H)-ones via this route are not extensively detailed in the reviewed literature, the general principle offers a plausible pathway. The reaction would involve a suitably substituted nicotinamide with a tethered aryl group capable of undergoing electrophilic attack at the ortho position to the activating amino or amido group, leading to the formation of the second ring.
Data Presentation: Acid-Mediated Intramolecular Cycloaromatisation of 4-(Arylamino)nicotinonitriles (for Fused 1,6-Naphthyridin-4-amines) [2]
| Arylamino Substituent | Acid Catalyst | Yield (%) | Reference |
| Phenyl | CF₃SO₃H | 84 | [2] |
| 4-Methoxyphenyl | CF₃SO₃H | 92 | [2] |
| Naphthyl | CF₃SO₃H | 70 | [2] |
Experimental Protocol: General Procedure for Acid-Mediated Cycloaromatisation [2]
To a solution of the 4-(arylamino)nicotinonitrile (1.0 mmol) in an appropriate solvent (e.g., dichloromethane), the acid catalyst (e.g., trifluoromethanesulfonic acid, 10 equiv.) is added at room temperature. The reaction mixture is stirred for a specified time (typically 0.5-4 hours) until the starting material is consumed (monitored by TLC). The reaction is then carefully quenched by pouring it into an ice-water mixture and neutralized with a suitable base (e.g., saturated NaHCO₃ solution). The aqueous layer is extracted with an organic solvent (e.g., dichloromethane). The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel to afford the desired fused 1,6-naphthyridine.
Comparison of Synthetic Routes
| Feature | Route 1: Enaminone Condensation | Route 2: Intramolecular Friedel-Crafts |
| Key Transformation | Intermolecular condensation followed by intramolecular cyclization | Intramolecular electrophilic aromatic substitution |
| Starting Materials | Enaminones, 2-chloronicotinoyl chlorides | Substituted nicotinamide derivatives |
| Reagents | Base (e.g., NaH) for cyclization | Strong acid catalyst (e.g., CF₃SO₃H) |
| Product Scope | Yields 8-acyl-7-alkyl substituted derivatives | Potentially allows for a range of fused and substituted derivatives |
| Advantages | Good yields, readily available starting materials | Potentially atom-economical, direct formation of the bicyclic system |
| Disadvantages | Two-step process from the N-acylation intermediate | Requires specific precursor synthesis, potential for side reactions |
Conclusion
The synthesis of functionalized 1,6-naphthyridin-5(6H)-ones can be approached through several strategic pathways. The condensation of enaminones with 2-chloronicotinoyl chlorides provides a reliable method for obtaining 8-acyl-7-alkyl substituted derivatives with good yields. While direct and extensive comparative studies are limited in the current literature, the principles of intramolecular Friedel-Crafts-type cyclizations, successfully applied to related 1,6-naphthyridine systems, suggest a promising alternative avenue for accessing diverse analogs. Further research into the development and optimization of these and other novel synthetic routes will undoubtedly facilitate the exploration of the chemical space around the 1,6-naphthyridin-5(6H)-one scaffold, paving the way for the discovery of new therapeutic agents.
References
Comparative Analysis of Catalytic Strategies for the Functionalization of 8-bromo-1,6-naphthyridin-5(6H)-one
For Researchers, Scientists, and Drug Development Professionals
The 1,6-naphthyridin-5(6H)-one scaffold is a significant pharmacophore in medicinal chemistry. The strategic functionalization of this core structure, particularly at the 8-position, is crucial for the development of novel therapeutic agents. The presence of a bromine atom at this position provides a versatile handle for various transition metal-catalyzed cross-coupling reactions, enabling the introduction of a wide array of substituents. This guide provides a comparative analysis of different catalytic systems for the functionalization of 8-bromo-1,6-naphthyridin-5(6H)-one, with a focus on palladium-catalyzed Suzuki, Buchwald-Hartwig, Sonogashira, and Heck reactions. The information presented is based on established protocols for structurally similar bromo-substituted aza-heterocycles and serves as a practical guide for reaction optimization.
Comparative Overview of Catalytic Systems
The choice of catalyst, ligand, base, and solvent is critical for achieving high efficiency and yield in cross-coupling reactions. The following table summarizes typical conditions for the functionalization of bromo-aza-heterocycles, which can be adapted for this compound.
| Reaction Type | Catalyst System (Precatalyst/Ligand) | Typical Base(s) | Typical Solvent(s) | Temperature (°C) | Yield Range (%)* |
| Suzuki Coupling | Pd(PPh₃)₄ or PdCl₂(dppf) | K₂CO₃, Cs₂CO₃, K₃PO₄ | Dioxane/H₂O, DMF, Toluene | 80-120 | 70-95 |
| Buchwald-Hartwig Amination | Pd₂(dba)₃ / Xantphos or RuPhos | NaOtBu, K₂CO₃, Cs₂CO₃ | Toluene, Dioxane | 80-110 | 60-90 |
| Sonogashira Coupling | PdCl₂(PPh₃)₂ / CuI | Et₃N, i-Pr₂NH | DMF, THF | 25-100 | 70-95 |
| Heck Coupling | Pd(OAc)₂ / P(o-tol)₃ or PPh₃ | Et₃N, K₂CO₃ | DMF, Acetonitrile | 80-140 | 50-85 |
*Yields are illustrative and based on reactions with analogous bromo-substituted heterocycles.
Experimental Workflow & Signaling Pathways
The general workflow for the catalytic functionalization of this compound is depicted below. This process involves the reaction of the bromo-naphthyridinone with a coupling partner in the presence of a palladium catalyst, a ligand, and a base in a suitable solvent.
Caption: General workflow for the catalytic functionalization.
Detailed Experimental Protocols
The following are representative experimental protocols adapted from the literature for the functionalization of this compound. Researchers should note that optimization of these conditions may be necessary for this specific substrate.
Suzuki Coupling Protocol
The Suzuki-Miyaura coupling is a robust method for the formation of C-C bonds, allowing for the introduction of aryl, heteroaryl, or vinyl groups.[1]
-
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.2-1.5 equiv)
-
Pd(PPh₃)₄ (0.05 equiv) or PdCl₂(dppf) (0.05 equiv)
-
K₂CO₃ (2.0 equiv) or Cs₂CO₃ (2.0 equiv)
-
Dioxane and Water (4:1 mixture)
-
-
Procedure:
-
To a reaction vessel, add this compound, the arylboronic acid, and the base.
-
Evacuate and backfill the vessel with an inert gas (e.g., argon or nitrogen) three times.
-
Add the palladium catalyst, followed by the degassed solvent mixture.
-
Heat the reaction mixture at 80-100 °C for 4-12 hours, monitoring the progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with water and brine, then dry over anhydrous Na₂SO₄.
-
Concentrate the solution under reduced pressure and purify the crude product by column chromatography on silica gel.
-
Buchwald-Hartwig Amination Protocol
This reaction is a powerful tool for the formation of C-N bonds, enabling the synthesis of arylamines.[2][3][4]
-
Materials:
-
This compound (1.0 equiv)
-
Amine (1.2-1.5 equiv)
-
Pd₂(dba)₃ (0.02-0.05 equiv)
-
Xantphos (0.04-0.10 equiv) or other suitable phosphine ligand
-
NaOtBu (1.4 equiv) or Cs₂CO₃ (2.0 equiv)
-
Anhydrous toluene or dioxane
-
-
Procedure:
-
In a glovebox or under an inert atmosphere, charge a reaction vessel with the palladium precatalyst, ligand, and base.
-
Add the this compound and the amine.
-
Add the anhydrous solvent.
-
Seal the vessel and heat the mixture at 80-110 °C for 12-24 hours.
-
After cooling to room temperature, quench the reaction with saturated aqueous NH₄Cl.
-
Extract the product with an organic solvent (e.g., ethyl acetate or CH₂Cl₂).
-
Wash the combined organic layers with brine, dry over anhydrous MgSO₄, and concentrate.
-
Purify the residue by flash chromatography.
-
Sonogashira Coupling Protocol
The Sonogashira coupling facilitates the formation of a C-C bond between an aryl halide and a terminal alkyne.[5][6][7]
-
Materials:
-
This compound (1.0 equiv)
-
Terminal alkyne (1.2-2.0 equiv)
-
PdCl₂(PPh₃)₂ (0.02-0.05 equiv)
-
CuI (0.04-0.10 equiv)
-
Et₃N or other amine base (2.0-3.0 equiv)
-
Anhydrous DMF or THF
-
-
Procedure:
-
Dissolve this compound, the palladium catalyst, and the copper co-catalyst in the anhydrous solvent in a reaction vessel under an inert atmosphere.
-
Add the amine base followed by the terminal alkyne.
-
Stir the reaction at room temperature to 100 °C for 2-12 hours until the starting material is consumed.
-
Dilute the reaction mixture with water and extract with an appropriate organic solvent.
-
Wash the organic phase with brine, dry over anhydrous Na₂SO₄, and remove the solvent in vacuo.
-
Purify the product by column chromatography.
-
Heck Coupling Protocol
The Heck reaction allows for the vinylation of aryl halides.[8]
-
Materials:
-
This compound (1.0 equiv)
-
Alkene (e.g., n-butyl acrylate) (1.5 equiv)
-
Pd(OAc)₂ (0.05 equiv)
-
P(o-tol)₃ (0.10 equiv)
-
Et₃N (2.0 equiv)
-
Anhydrous DMF or acetonitrile
-
-
Procedure:
-
To a sealed tube, add this compound, Pd(OAc)₂, and the phosphine ligand.
-
Evacuate and backfill with an inert gas.
-
Add the anhydrous solvent, the amine base, and the alkene.
-
Heat the reaction mixture at 80-140 °C for 12-24 hours.
-
After cooling, filter the mixture through a pad of Celite and wash with an organic solvent.
-
Concentrate the filtrate and purify the crude product via column chromatography.
-
Conclusion
The functionalization of this compound is readily achievable through a variety of palladium-catalyzed cross-coupling reactions. The Suzuki and Sonogashira couplings generally offer high yields for the introduction of carbon-based substituents under relatively mild conditions. The Buchwald-Hartwig amination provides a reliable route to C-N bond formation, crucial for modulating the pharmacokinetic properties of drug candidates. While potentially requiring higher temperatures, the Heck reaction is a valuable tool for introducing vinyl groups. The choice of the optimal catalytic system will depend on the desired substituent and the functional group tolerance required. The protocols provided herein serve as a solid foundation for the development of a diverse library of 1,6-naphthyridin-5(6H)-one derivatives for further investigation in drug discovery programs.
References
- 1. benchchem.com [benchchem.com]
- 2. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 3. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 6. Sonogashira Coupling [organic-chemistry.org]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. Heck Reaction [organic-chemistry.org]
Benchmarking 8-bromo-1,6-naphthyridin-5(6H)-one: A Comparative Guide to Heterocyclic Scaffolds in PARP Inhibition
For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of a Novel Naphthyridinone Scaffold Against Established Heterocyclic PARP Inhibitors.
In the landscape of targeted cancer therapy, the inhibition of Poly(ADP-ribose) polymerase (PARP) has emerged as a clinically validated strategy, particularly for cancers harboring deficiencies in DNA repair mechanisms. This has spurred the development of a diverse array of small molecule inhibitors, many of which are built around distinct heterocyclic scaffolds. This guide provides a comprehensive comparison of 8-bromo-1,6-naphthyridin-5(6H)-one, a representative of the naphthyridinone class, against other prominent heterocyclic scaffolds that form the core of approved and investigational PARP inhibitors.
This comparison focuses on the critical aspects of drug design and development: biological activity, physicochemical properties, and the underlying mechanisms of action. By presenting available experimental data in a structured format, this guide aims to provide researchers with a valuable resource for evaluating the potential of the 1,6-naphthyridin-5(6H)-one scaffold in the design of next-generation PARP inhibitors.
Comparative Biological Activity: Potency Against PARP1
The following table summarizes the PARP1 inhibitory potency of this naphthyridinone analog in comparison to established PARP inhibitors based on quinazolinone, isoquinolinone, and other common heterocyclic scaffolds.
| Heterocyclic Scaffold | Representative Compound | PARP1 IC50 (nM) | Reference |
| 1,6-Naphthyridin-5(6H)-one | Naphthyridinone Analog (Cpd 34) | 0.8 | [1] |
| Phthalazinone / Quinazolinone-like | Olaparib | ~1-5 | [2][3] |
| Indole | Rucaparib | ~1.4 | [4] |
| Pyridine | Niraparib | ~2.1-3.8 | [5][6] |
| Phthalazinone | Talazoparib | ~0.57 | [7] |
| Quinazolinone | Quinazolinone Derivative (12c) | 30.38 | [6][8] |
| Isoquinolinone | Isoquinolinone Derivative | (Data varies) | [9] |
Note: IC50 values can vary between different studies and assay conditions. The values presented here are for comparative purposes and are collated from multiple sources.
Physicochemical Properties: A Comparative Overview
The physicochemical properties of a drug candidate are critical determinants of its pharmacokinetic profile, including absorption, distribution, metabolism, and excretion (ADME). The following table provides a comparison of key physicochemical parameters for the representative PARP inhibitors.
| Property | This compound | Olaparib | Rucaparib | Niraparib | Talazoparib |
| Molecular Weight ( g/mol ) | 225.05 | 434.5 | 323.3 | 320.4 | 380.4 |
| LogP (calculated) | ~1.5 - 2.0 | ~1.5 - 2.5 | ~2.4 | ~1.2 | ~1.0 |
| Topological Polar Surface Area (Ų) | ~50 - 60 | ~80 - 90 | ~60 - 70 | ~70 - 80 | ~90 - 100 |
| Hydrogen Bond Donors | 1 | 1 | 2 | 2 | 2 |
| Hydrogen Bond Acceptors | 3 | 5 | 4 | 4 | 6 |
Note: Physicochemical properties are calculated or experimentally determined values and may vary slightly depending on the source.
Visualizing the Mechanism and Workflow
To provide a clearer understanding of the biological context and experimental procedures involved in benchmarking these compounds, the following diagrams illustrate the PARP signaling pathway and a typical experimental workflow for determining PARP inhibitor potency.
Experimental Protocols
The following are generalized protocols for key experiments used to assess the in vitro efficacy of PARP inhibitors.
PARP1 Enzymatic Inhibition Assay (Chemiluminescent)
This assay quantifies the ability of a compound to inhibit the catalytic activity of recombinant PARP1.
-
Materials:
-
Recombinant human PARP1 enzyme
-
Histone-coated 96-well plates
-
Activated DNA
-
Biotinylated NAD+
-
Streptavidin-HRP conjugate
-
Chemiluminescent substrate
-
Assay buffer
-
Test compounds and control inhibitor (e.g., Olaparib)
-
-
Procedure:
-
Prepare serial dilutions of the test compound and control inhibitor in assay buffer.
-
Add the diluted compounds to the histone-coated wells.
-
Add a mixture of PARP1 enzyme and activated DNA to each well.
-
Initiate the reaction by adding biotinylated NAD+.
-
Incubate the plate at room temperature to allow for the PARylation reaction.
-
Wash the plate to remove unbound reagents.
-
Add Streptavidin-HRP to each well and incubate.
-
Wash the plate again.
-
Add the chemiluminescent substrate and immediately measure the luminescence using a plate reader.
-
-
Data Analysis:
-
The signal is inversely proportional to the inhibitory activity of the compound.
-
Calculate the percent inhibition for each concentration relative to the vehicle control.
-
Determine the IC50 value by plotting the percent inhibition against the log of the compound concentration and fitting the data to a dose-response curve.
-
Cell-Based PARP Inhibition Assay (PARP Activity ELISA)
This assay measures the inhibition of PARP activity within whole cells.
-
Materials:
-
Cancer cell line (e.g., with and without BRCA mutations)
-
Cell culture medium and supplements
-
DNA-damaging agent (e.g., hydrogen peroxide)
-
Test compounds and control inhibitor
-
Lysis buffer
-
PARP activity ELISA kit
-
-
Procedure:
-
Seed cells in a 96-well plate and allow them to adhere overnight.
-
Pre-treat the cells with serial dilutions of the test compound for a specified time.
-
Induce DNA damage by treating the cells with a DNA-damaging agent.
-
Lyse the cells and transfer the lysates to the ELISA plate pre-coated with an anti-PAR antibody.
-
Follow the ELISA kit manufacturer's instructions for subsequent incubation with detection antibodies and substrate.
-
Measure the absorbance or fluorescence using a plate reader.
-
-
Data Analysis:
-
The signal is proportional to the level of PARylation (PARP activity).
-
Calculate the percent inhibition of PARP activity for each concentration relative to the control.
-
Determine the cellular IC50 value from the dose-response curve.
-
Cell Viability Assay (e.g., MTT or CellTiter-Glo®)
This assay determines the cytotoxic effect of the PARP inhibitor on cancer cell lines.
-
Materials:
-
Cancer cell lines (e.g., BRCA-proficient and BRCA-deficient)
-
Cell culture medium and supplements
-
Test compounds and control inhibitor
-
MTT reagent or CellTiter-Glo® reagent
-
Solubilization solution (for MTT)
-
-
Procedure:
-
Seed cells in a 96-well plate.
-
Treat the cells with serial dilutions of the test compound.
-
Incubate for a period of 3 to 7 days.
-
Add MTT or CellTiter-Glo® reagent to each well and incubate according to the manufacturer's protocol.
-
If using MTT, add the solubilization solution.
-
Measure the absorbance or luminescence using a plate reader.
-
-
Data Analysis:
-
The signal is proportional to the number of viable cells.
-
Calculate the percentage of cell viability relative to the vehicle-treated control.
-
Determine the IC50 value for cell growth inhibition from the dose-response curve.
-
Conclusion
The 1,6-naphthyridin-5(6H)-one scaffold, as represented by its highly potent analog, demonstrates significant promise as a core structure for the development of novel PARP1 inhibitors. Its sub-nanomolar potency against PARP1 places it among the most active heterocyclic scaffolds discovered to date. When benchmarked against established PARP inhibitors, the naphthyridinone core exhibits comparable or superior inhibitory activity.
The favorable physicochemical properties of the this compound parent structure suggest a good starting point for further optimization to enhance drug-like properties. The comprehensive experimental protocols provided in this guide offer a clear roadmap for researchers to quantitatively assess the performance of new derivatives based on this and other heterocyclic scaffolds.
Ultimately, the selection of a heterocyclic scaffold for drug design is a multifaceted decision that balances potency, selectivity, physicochemical properties, and synthetic accessibility. This comparative guide provides a foundational dataset to aid researchers and drug development professionals in making informed decisions as they explore the vast chemical space of heterocyclic PARP inhibitors. The 1,6-naphthyridin-5(6H)-one scaffold represents a compelling avenue for the discovery of next-generation cancer therapeutics.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. selleckchem.com [selleckchem.com]
- 3. selleckchem.com [selleckchem.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. mdpi.com [mdpi.com]
- 6. Design, synthesis and in silico studies of new quinazolinone derivatives as antitumor PARP-1 inhibitors - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 7. Poly (ADP-Ribose) Polymerase Inhibitors: Talazoparib in Ovarian Cancer and Beyond - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Design, synthesis and in silico studies of new quinazolinone derivatives as antitumor PARP-1 inhibitors - RSC Advances (RSC Publishing) DOI:10.1039/D0RA05943A [pubs.rsc.org]
- 9. The indenoisoquinoline TOP1 inhibitors selectively target homologous recombination deficient- and Schlafen 11-positive cancer cells and synergize with olaparib - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Essential Guide to the Proper Disposal of 8-bromo-1,6-naphthyridin-5(6H)-one
For researchers, scientists, and drug development professionals, ensuring the safe and compliant disposal of chemical waste is a critical component of laboratory operations. This document provides a detailed, step-by-step guide for the proper disposal of 8-bromo-1,6-naphthyridin-5(6H)-one, a halogenated organic compound. Adherence to these procedures is essential for personnel safety and environmental protection.
Safety and Hazard Information
This compound is classified with the following hazards:
-
Harmful if swallowed.
-
Causes skin irritation.
-
Causes serious eye irritation.
-
May cause respiratory irritation.
Personal protective equipment (PPE), including safety glasses, chemical-resistant gloves, and a lab coat, should be worn at all times when handling this compound. All handling of the solid material and preparation of its waste should be conducted in a certified chemical fume hood to avoid inhalation of dust or vapors.
Quantitative Data
| Parameter | Value |
| Melting Point | 247-251 °C[1] |
| Boiling Point | 451.1±45.0 °C (Predicted)[1] |
| Density | 1.762±0.06 g/cm3 (Predicted)[1] |
| Storage Temperature | 2-8°C, under nitrogen[1] |
Disposal Protocol
The following protocol outlines the necessary steps for the safe disposal of this compound.
1. Waste Segregation:
-
As a brominated organic compound, this compound waste must be segregated as halogenated organic waste .[2]
-
Do not mix this waste with non-halogenated organic waste, as this can increase disposal costs and complicate the disposal process.[3]
-
Keep this waste stream separate from acidic, alkaline, and heavy metal-containing wastes to prevent unintended reactions.[3]
2. Waste Collection and Containerization:
-
Collect all waste containing this compound, including contaminated solids (e.g., weighing paper, gloves, pipette tips) and solutions, in a designated, properly labeled waste container.
-
Use a chemically compatible container with a secure, tight-fitting lid. Plastic is often preferred for solid waste.[4]
-
The container must be in good condition and free from leaks or contamination on the outside.
3. Labeling:
-
Label the waste container clearly with the words "Hazardous Waste".
-
The label must include the full chemical name: "this compound". Avoid using abbreviations or chemical formulas.
-
Indicate the approximate concentration or quantity of the compound in the waste.
-
Include the date when the first waste was added to the container.
-
Ensure the hazard pictograms for irritant and harmful are clearly visible on the label.
4. Storage:
-
Store the sealed waste container in a designated satellite accumulation area (SAA) within the laboratory.[4]
-
The SAA must be at or near the point of generation and under the control of laboratory personnel.[5]
-
Ensure the storage area is cool, dry, and well-ventilated.[3]
-
Provide secondary containment for the waste container to mitigate any potential spills or leaks.
5. Disposal Request and Pickup:
-
Once the waste container is full or has been in storage for the maximum allowable time according to your institution's policy (typically not exceeding one year), arrange for its disposal.
-
Contact your institution's Environmental Health and Safety (EHS) department to schedule a waste pickup.
-
Do not dispose of this compound down the drain or in the regular trash.[6]
6. Decontamination of Empty Containers:
-
Empty containers that held this compound must be properly decontaminated before being discarded.
-
Triple rinse the container with a suitable solvent (e.g., acetone, ethanol).
-
Collect the rinsate as hazardous waste and add it to your halogenated organic waste stream.[7]
-
After triple rinsing, deface or remove the original label and dispose of the container as non-hazardous waste, in accordance with institutional guidelines.[7]
Emergency Procedures for Spills
In the event of a spill, immediately alert personnel in the area and evacuate if necessary. For small spills, trained personnel wearing appropriate PPE can proceed with cleanup.
-
Absorb liquid spills with an inert absorbent material (e.g., vermiculite, sand).
-
For solid spills, carefully sweep up the material, avoiding dust generation.
-
Place all contaminated cleanup materials in a sealed container, label it as hazardous waste, and dispose of it according to the procedures outlined above.
-
For large spills, evacuate the area and contact your institution's EHS emergency line immediately.
Visualizing the Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Decision workflow for the safe disposal of this compound.
References
- 1. This compound | 155057-97-9 [amp.chemicalbook.com]
- 2. bucknell.edu [bucknell.edu]
- 3. campusoperations.temple.edu [campusoperations.temple.edu]
- 4. ehrs.upenn.edu [ehrs.upenn.edu]
- 5. Management of Waste - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. danielshealth.com [danielshealth.com]
- 7. vumc.org [vumc.org]
Essential Safety and Operational Guidance for 8-bromo-1,6-naphthyridin-5(6H)-one
For Researchers, Scientists, and Drug Development Professionals
This document provides critical safety and logistical information for the handling and disposal of 8-bromo-1,6-naphthyridin-5(6H)-one (CAS No. 155057-97-9). The following procedures are designed to ensure a safe laboratory environment and proper management of this chemical from acquisition to disposal.
Hazard Assessment
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H335: May cause respiratory irritation.
Given the structural similarities, it is prudent to handle this compound with the assumption that it possesses similar hazardous properties.
Personal Protective Equipment (PPE)
A comprehensive PPE strategy is essential to mitigate the risks of skin contact, eye irritation, and respiratory tract irritation.[2][3][4] The following table outlines the recommended PPE for handling this compound.
| Protection Type | Recommended Equipment | Specifications & Rationale |
| Eye and Face Protection | Safety goggles with side-shields or a full-face shield. | To protect against splashes and airborne particles that can cause serious eye irritation.[3][4] |
| Hand Protection | Chemical-resistant gloves (e.g., Nitrile). | To prevent skin irritation upon contact.[2][4] It is advisable to use double gloving for enhanced protection. |
| Body Protection | A lab coat or chemical-resistant apron. | To protect against spills and contamination of personal clothing.[3][4] |
| Respiratory Protection | Use in a well-ventilated area or a chemical fume hood. | To minimize the inhalation of dust or aerosols that may cause respiratory irritation.[1] For weighing or operations that may generate dust, a NIOSH-approved respirator may be necessary.[2] |
Operational Plan: Handling Procedures
Adherence to a strict operational workflow is critical for the safe handling of this compound.
Experimental Protocol Steps:
-
Preparation:
-
Before handling the compound, ensure all necessary PPE is correctly worn.
-
Prepare a designated workspace within a certified chemical fume hood.
-
Assemble all required laboratory equipment (spatulas, glassware, etc.) to minimize movement in and out of the handling area.
-
-
Handling:
-
Perform all manipulations, including weighing and transferring, within the chemical fume hood to control potential dust and vapors.
-
If dissolving the compound, add it slowly to the solvent to avoid splashing.
-
-
Cleanup:
-
After use, decontaminate all surfaces and equipment with an appropriate solvent.
-
Dispose of all contaminated materials according to the disposal plan.
-
Remove PPE in the correct order to prevent cross-contamination.
-
Disposal Plan
Proper disposal of this compound and associated waste is crucial to prevent environmental contamination and ensure regulatory compliance. As a halogenated organic compound, it requires specific disposal procedures.[5][6][7]
| Waste Type | Disposal Container | Disposal Procedure |
| Solid Compound | Labeled hazardous waste container for halogenated organic solids. | Collect in a clearly labeled, sealed container. Do not mix with non-halogenated waste.[5][6] |
| Contaminated Labware (e.g., pipette tips, weighing boats) | Labeled hazardous waste container for solid waste. | Place all disposables that have come into contact with the compound into a designated, sealed waste bag or container within the fume hood. |
| Solutions containing the compound | Labeled hazardous waste container for halogenated organic liquids. | Collect in a dedicated, sealed container for liquid halogenated waste.[5][7] The container should be properly labeled with the chemical name and concentration. |
Key Disposal Considerations:
-
Segregation: Halogenated and non-halogenated waste streams must be kept separate to avoid increased disposal costs and ensure proper treatment.[7]
-
Labeling: All waste containers must be clearly and accurately labeled with their contents.
-
Regulations: Follow all institutional, local, and national regulations for hazardous waste disposal. Incineration is often the required disposal method for halogenated compounds.[8]
References
- 1. 8-Bromo-1,6-naphthyridine | C8H5BrN2 | CID 817270 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. realsafety.org [realsafety.org]
- 3. sams-solutions.com [sams-solutions.com]
- 4. Lab Safety Equipment & PPE | ChemTalk [chemistrytalk.org]
- 5. ethz.ch [ethz.ch]
- 6. bucknell.edu [bucknell.edu]
- 7. hazardouswasteexperts.com [hazardouswasteexperts.com]
- 8. researchgate.net [researchgate.net]
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
